molecular formula C8H16 B100048 2,4-Dimethyl-1-hexene CAS No. 16746-87-5

2,4-Dimethyl-1-hexene

Cat. No.: B100048
CAS No.: 16746-87-5
M. Wt: 112.21 g/mol
InChI Key: PKVDGQHNRICJLA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-hexene is a branched alpha-olefin that serves as a valuable reagent and model compound in sophisticated chemical research, particularly in the fields of catalysis and hydrocarbon chemistry. Its primary research applications involve investigations into acid-catalyzed reactions, such as olefin oligomerization and catalytic cracking. In oligomerization studies, which are critical for producing high-quality diesel fuels and other hydrocarbons, light olefins like 1-hexene are common feedstocks . The branched structure of this compound makes it a relevant subject for exploring reaction mechanisms and selectivity, especially over zeolite-based catalysts like ZSM-5, where researchers aim to understand and optimize the yield of desired dimers and trimers . Furthermore, this compound is integral to studying the complex bimolecular mechanisms of catalytic pyrolysis and cracking, where it can undergo initial oligomerization on a catalyst's acid sites followed by beta-scission reactions to form lighter olefins . Research utilizing this compound provides critical insights into reaction pathways, catalyst design, and the influence of acid site strength and distribution on product formation, advancing the development of more efficient catalytic processes for fuel and chemical production.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVDGQHNRICJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333961
Record name 2,4-Dimethyl-1-hexene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16746-87-5
Record name 2,4-Dimethyl-1-hexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-hexene
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Record name 1-Hexene, 2,4-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is an organic compound classified as a branched alkene. Its structure, featuring a terminal double bond and methyl groups at the second and fourth positions of the hexane chain, imparts specific chemical and physical characteristics that are of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, details on general experimental protocols for their determination, and a visualization of its chemical reactivity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₈H₁₆[NIST, PubChem][1][2]
Molecular Weight 112.21 g/mol [NIST, PubChem][1][2]
CAS Registry Number 16746-87-5[NIST, PubChem][1][2]
IUPAC Name 2,4-dimethylhex-1-ene[PubChem][2]
Synonyms 1-Hexene, 2,4-dimethyl-; 2,4-Dimethyl hexene-1[NIST, PubChem][1][2]
Appearance Colorless to almost colorless clear liquid[Guidechem][3]
Density 0.719 g/mL[Stenutz][4]
Boiling Point 111 °C[Stenutz][4]
Refractive Index 1.411[Stenutz][4]
Critical Temperature 279 °C[Stenutz][4]
Critical Pressure 25.2 atm[Stenutz][4]
XLogP3-AA (Octanol/Water Partition Coefficient) 3.8[Guidechem][3]
Enthalpy of Vaporization 38.50 kJ/mol[Cheméo][5]
Flash Point -26 °C (estimated for 1-hexene)[CPAChem][6]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid organic compound such as this compound can be determined using several methods, including simple distillation and the Thiele tube method.[7][8][9]

Simple Distillation Method:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: A known volume (e.g., 5-10 mL) of this compound, along with a few boiling chips, is placed in the round-bottom flask.[8]

  • Heating: The flask is gently heated.

  • Temperature Reading: The temperature is recorded when the liquid is actively boiling and the vapor temperature stabilizes. This stable temperature represents the boiling point.[7]

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point may be corrected to the standard pressure (1 atm) if necessary.

Thiele Tube Method:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

  • Temperature Reading: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a liquid hydrocarbon can be measured using a pycnometer or a hydrometer.[10]

Pycnometer Method:

  • Mass of Empty Pycnometer: A clean and dry pycnometer of a known volume is weighed.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound and weighed again.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is commonly measured using an Abbe refractometer.[3][11]

Abbe Refractometer Method:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[11]

Chemical Reactivity and Signaling Pathways

As a sterically hindered terminal alkene, this compound undergoes typical electrophilic addition reactions. Signaling pathways are not relevant for this type of simple organic molecule; instead, its reactivity pathways are of primary interest.

Logical Relationship of Chemical Properties

The following diagram illustrates the interconnectedness of the fundamental chemical properties of this compound.

G Logical Relationships of this compound Properties Molecular Formula (C8H16) Molecular Formula (C8H16) Molecular Weight Molecular Weight Molecular Formula (C8H16)->Molecular Weight Structure Structure Molecular Formula (C8H16)->Structure Physical Properties Physical Properties Structure->Physical Properties Chemical Reactivity Chemical Reactivity Structure->Chemical Reactivity Boiling Point Boiling Point Physical Properties->Boiling Point Density Density Physical Properties->Density Refractive Index Refractive Index Physical Properties->Refractive Index Alkene Reactions Alkene Reactions Chemical Reactivity->Alkene Reactions Electrophilic Addition Electrophilic Addition Alkene Reactions->Electrophilic Addition

Caption: Interrelation of this compound's properties.

Experimental Workflow for Property Determination

The general workflow for the experimental determination of the physical properties of this compound is outlined below.

G Experimental Workflow for Physical Property Determination start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (e.g., Thiele Tube) start->boiling_point density Measure Density (e.g., Pycnometer) start->density refractive_index Measure Refractive Index (e.g., Abbe Refractometer) start->refractive_index data_analysis Data Analysis and Comparison to Literature boiling_point->data_analysis density->data_analysis refractive_index->data_analysis G Hydrohalogenation of this compound reactant This compound + HBr intermediate Tertiary Carbocation Intermediate reactant->intermediate Protonation of Alkene product 2-Bromo-2,4-dimethylhexane (Major Product) intermediate->product Nucleophilic Attack by Br-

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dimethyl-1-hexene (CAS RN: 16746-87-5). The information is compiled from various scientific databases and is intended to serve as a foundational resource for professionals in research and development. This document presents quantitative data in a clear, tabular format and outlines a general experimental protocol for the determination of a key physical property.

Core Physical and Chemical Data

This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2][3][4] Its structure features a hexene backbone with two methyl group substitutions, rendering it a member of the alkene family. Alkenes are characterized by the presence of at least one carbon-carbon double bond, which influences their physical and chemical properties.[5][6]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueUnit
Molecular Weight112.21 g/mol g/mol
Boiling Point111°C
Density0.719g/mL
Refractive Index1.411
Critical Temperature279°C
Critical Pressure25.2atm
Molar Volume156.0mL/mol
Molecular Refractive Power38.72mL/mol

Data sourced from multiple chemical databases.[1][7]

Like other alkenes, this compound is insoluble in water but soluble in organic solvents.[8] The physical properties of alkenes, such as boiling point, generally increase with molecular mass.[8]

Experimental Protocols: Determination of Boiling Point

Objective: To determine the boiling point of a liquid alkene sample at atmospheric pressure.

Materials:

  • Sample of the liquid alkene (e.g., this compound)

  • Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely fastened.

  • Sample Preparation: Place a measured volume of the liquid alkene into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin to heat the flask gently using the heating mantle or oil bath.

  • Vaporization and Condensation: As the liquid heats, it will begin to vaporize. The vapor will rise, pass into the condenser, and, upon cooling, condense back into a liquid.

  • Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance.

  • Completion: Continue distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before dismantling.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid alkene.

BoilingPointDetermination A Assemble Distillation Apparatus B Add Alkene and Boiling Chips to Flask A->B Setup C Apply Gentle Heat B->C Initiate D Observe Vaporization and Condensation C->D Process E Record Stable Distillation Temperature D->E Measurement F Stop Heating and Allow to Cool E->F Conclusion G Dismantle Apparatus F->G Cleanup

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to 2,4-Dimethyl-1-hexene (CAS: 16746-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is a branched-chain aliphatic alkene. As a member of the octene family of isomers, its chemical and physical properties are of interest in various fields of organic chemistry, including polymer synthesis and as an intermediate in the production of other organic compounds. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, spectroscopic data, and general experimental protocols relevant to its synthesis and reactions. To date, there is limited publicly available information regarding the specific biological activity or direct applications of this compound in drug development.

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 16746-87-5[1][2][3][4][5][6][7][8][9]
Molecular Formula C₈H₁₆[1][2][3][4][5][6][7][8][10]
Molecular Weight 112.21 g/mol [1][2][3][4][5][6][7][8][9]
IUPAC Name 2,4-dimethylhex-1-ene[1][6]
Synonyms 1-Hexene, 2,4-dimethyl-; 2,4-Dimethyl hexene-1[1][2][4][5][6][8][11]
Appearance Colorless to Almost colorless clear liquid[10]
Normal Boiling Point 382.15 K (109 °C)[11]
Purity 95%[12]
Storage Temperature 2-8°C[12]

Table 2: Thermodynamic and Calculated Properties

PropertyValueSource(s)
Standard Gibbs free energy of formation (ΔfG°) 93.33 kJ/mol[8][11]
Enthalpy of formation at standard conditions (ΔfH°gas) -98.09 kJ/mol[8][11]
Enthalpy of vaporization (ΔvapH°) 38.50 kJ/mol[8]
Enthalpy of fusion at standard conditions (ΔfusH°) 10.36 kJ/mol[8][11]
Octanol/Water partition coefficient (logPoct/wat) 2.999[8][11]
Log10 of Water solubility in mol/l (log10WS) -2.78[8][11]
Critical Temperature (Tc) 565.00 K[11]
Critical Pressure (Pc) 2681.86 kPa[8][11]
Critical Volume (Vc) 0.435 m³/kmol[11]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

Spectroscopy TypeKey InformationSource(s)
¹H NMR Spectra available at 400 MHz and 90 MHz in CDCl₃.[10]
¹³C NMR Spectrum available in CDCl₃.[10]
Infrared (IR) Spectrum available for liquid film.[1][10]
Mass Spectrometry Electron ionization (EI) mass spectrum available.[1][2][4][10]
Raman Spectra Data available.[1]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections describe generalized procedures for the synthesis and common reactions of similar branched alkenes.

Synthesis of this compound

A plausible synthetic route for this compound is the Wittig reaction, which converts a ketone into an alkene.[3][10][13][14][15]

Protocol: Wittig Reaction for Alkene Synthesis

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry, anhydrous diethyl ether or THF.

    • Add an equimolar amount of a suitable alkyl halide (e.g., 1-bromo-2,4-dimethylhexane, which would need to be synthesized separately) to the stirred solution.

    • Stir the reaction mixture at room temperature for several hours or until a white precipitate of the phosphonium salt is formed.

    • Isolate the phosphonium salt by filtration, wash with dry diethyl ether, and dry under vacuum.

    • To generate the ylide, suspend the phosphonium salt in dry THF or diethyl ether and cool the mixture in an ice bath.

    • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to the suspension until the characteristic color of the ylide appears.

  • Reaction with Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2-methyl-4-hexanone in dry THF or diethyl ether.

    • Cool the ketone solution in an ice bath.

    • Slowly add the prepared ylide solution to the stirred ketone solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Another potential synthetic route involves a Grignard reaction.

Protocol: Grignard Reaction for Tertiary Alcohol Synthesis followed by Dehydration

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance.

    • Once the reaction has started, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 1-penten-3-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude tertiary alcohol.

  • Dehydration:

    • Heat the crude alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid, or pass the alcohol vapor over heated alumina.

    • Collect the alkene product by distillation.

    • Wash the distillate with a dilute sodium bicarbonate solution and then with water.

    • Dry the product over a suitable drying agent and purify by fractional distillation.

Reactions of this compound

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts the alkene to an anti-Markovnikov alcohol.[2][12][16][17][18]

  • Hydroboration:

    • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred alkene solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting 2,4-dimethyl-1-hexanol by distillation or column chromatography.

Protocol: Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds.[19][20][21][22][23]

  • Ozonolysis Reaction:

    • Dissolve this compound in a suitable solvent, such as dichloromethane or methanol, in a flask equipped with a gas inlet tube and a vent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until the blue color of ozone persists, indicating the reaction is complete.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up:

    • Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the cold solution.

    • Allow the mixture to slowly warm to room temperature and stir for several hours.

  • Purification:

    • Filter off any solids (if zinc was used).

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation to yield 4-methyl-2-hexanone and formaldehyde.

Visualizations

Synthesis and Reaction Pathways

The following diagrams illustrate the logical flow of the synthesis and key reactions of this compound.

Wittig_Synthesis ketone 2-Methyl-4-hexanone product This compound ketone->product Wittig Reaction ylide Phosphonium Ylide (from Triphenylphosphine and Alkyl Halide) ylide->product byproduct Triphenylphosphine oxide product->byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Synthesis grignard Isopropylmagnesium bromide (Grignard Reagent) alcohol Tertiary Alcohol grignard->alcohol Grignard Reaction ketone 1-Penten-3-one ketone->alcohol product This compound alcohol->product Dehydration

Caption: Grignard reaction and dehydration pathway for this compound synthesis.

Hydroboration_Oxidation alkene This compound product 2,4-Dimethyl-1-hexanol alkene->product Hydroboration-Oxidation reagents 1. BH3-THF 2. H2O2, NaOH reagents->product

Caption: Hydroboration-Oxidation of this compound.

Ozonolysis_Reaction alkene This compound product1 4-Methyl-2-hexanone alkene->product1 Ozonolysis product2 Formaldehyde alkene->product2 Ozonolysis reagents 1. O3 2. DMS (reductive workup) reagents->product1 reagents->product2

Caption: Ozonolysis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific data in peer-reviewed literature and public databases concerning the biological activity of this compound. General studies on C8 alkenes suggest that they can be absorbed by the body and may accumulate in fatty tissues.[11] However, the specific toxicological profile and any potential therapeutic effects of this compound have not been characterized. Consequently, there are no established signaling pathways involving this molecule, and it is not currently recognized as a compound of interest in drug development programs. Further research would be required to ascertain any biological relevance.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways, posing an aspiration hazard.[1] It is also considered toxic to aquatic life.[13]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[13]

  • Keep the container tightly closed.[13]

  • Ground and bond container and receiving equipment.[13]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[13]

  • Use only non-sparking tools.[13]

  • Take precautionary measures against static discharge.[13]

  • Avoid release to the environment.[13]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[13]

In case of ingestion, immediately call a poison center or doctor. Do NOT induce vomiting.[15] In case of skin contact, take off immediately all contaminated clothing and rinse skin with water.[13]

Conclusion

This compound is a well-characterized organic compound with established physical, chemical, and spectroscopic properties. While detailed, specific experimental protocols for this compound are scarce, its synthesis and reactions can be reliably predicted and carried out using standard organic chemistry methodologies for branched alkenes. The lack of data on its biological activity and applications in drug development highlights a potential area for future research. As with any chemical, proper safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is an aliphatic hydrocarbon belonging to the alkene family. Its structure, characterized by a terminal double bond and methyl branching, makes it a subject of interest in fundamental organic chemistry and a potential building block in more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectral characterization. Furthermore, it outlines a detailed, plausible experimental protocol for its synthesis via the Wittig reaction and standard methods for its analysis.

Molecular Structure and Identification

The molecular structure of this compound is defined by a six-carbon chain with a double bond between the first and second carbon atoms and methyl groups at the second and fourth positions.

IUPAC Name: 2,4-dimethylhex-1-ene[1][2] Synonyms: 2,4-Dimethyl hexene-1, 1-Hexene, 2,4-dimethyl-[2] CAS Registry Number: 16746-87-5 Molecular Formula: C₈H₁₆[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and application in various chemical processes.

PropertyValue
Molecular Weight 112.21 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 111 °C[4]
Melting Point Data not readily available
Density 0.719 g/mL[4]
Refractive Index 1.411[4]
Critical Temperature 279 °C[4]
Critical Pressure 25.2 atm[4]
Critical Volume 459.73 ml/mol[4]

Spectroscopic Data

The structural features of this compound can be elucidated and confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
~3079=C-H stretch[5]
2870-2970C-H stretch (methyl and methylene groups)
~1642C=C stretch[5]
~1465CH₂ scissoring and CH₃ asymmetric bending
~1370CH₃ symmetric bending
1000-650=C-H bend[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: Vinylic protons are expected in the 4.5-7.0 ppm range, while allylic protons typically appear between 1.8 and 2.5 ppm.[1][6]

¹³C NMR: The sp² hybridized carbons of the double bond are characteristically found in the 100-170 ppm region.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of branched alkenes. The technique is often coupled with Gas Chromatography (GC-MS) for separation and identification from complex mixtures.[2]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, a plausible route involves the reaction of 3-methylpentan-2-one with a methylenetriphenylphosphorane ylide.

Wittig_Synthesis_Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Triphenylphosphine Triphenylphosphine Methyltriphenylphosphonium_halide Methyltriphenylphosphonium_halide Triphenylphosphine->Methyltriphenylphosphonium_halide + CH3X (SN2) Ylide Ylide Methyltriphenylphosphonium_halide->Ylide + Strong Base (e.g., n-BuLi) Ylide3_Methylpentan_2_one Ylide3_Methylpentan_2_one Oxaphosphetane_intermediate Oxaphosphetane_intermediate Ylide3_Methylpentan_2_one->Oxaphosphetane_intermediate Nucleophilic Attack 2_4_Dimethyl_1_hexene 2_4_Dimethyl_1_hexene Oxaphosphetane_intermediate->2_4_Dimethyl_1_hexene Decomposition Triphenylphosphine_oxide Triphenylphosphine_oxide Oxaphosphetane_intermediate->Triphenylphosphine_oxide Decomposition Purified_Product Purified_Product 2_4_Dimethyl_1_hexene->Purified_Product Extraction & Distillation

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Methylpentan-2-one

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a solution of n-BuLi in hexanes dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will be converted to the orange-red ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-methylpentan-2-one in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify the this compound by distillation.

Spectroscopic Analysis Protocols

5.2.1. ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with standard parameters, including a sufficient number of scans (e.g., 16) and a relaxation delay of 1-5 seconds.[1]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak.

5.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the C=C and =C-H bonds.[7]

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of any impurities.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

  • Analysis: Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with library data for confirmation.[9]

Safety and Handling

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. Handle with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[2]

This guide provides a detailed overview of this compound, intended to support researchers and scientists in their work with this compound. The provided protocols are generalized and may require optimization for specific laboratory conditions and equipment.

References

Spectroscopic Profile of 2,4-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1-hexene (CAS No: 16746-87-5), a volatile organic compound. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this alkene are critical. This document summarizes key spectroscopic data, outlines general experimental protocols for data acquisition, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
Characteristic Absorption BandsWavenumber (cm⁻¹)Functional Group Assignment
=C-H Stretch3100-3000Alkene C-H bond
C-H Stretch<3000Alkane C-H bonds
C=C Stretch1680-1640Alkene carbon-carbon double bond
=C-H Bend1000-650Alkene C-H out-of-plane bend

Table 1: Key Infrared Absorption Bands for this compound. The presence of bands slightly above 3000 cm⁻¹ and in the 1680-1640 cm⁻¹ region are characteristic of the alkene functional group.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.73s1H=CH₂ (vinylic proton)
~4.65s1H=CH₂ (vinylic proton)
~2.01m2H-CH₂- (allylic)
~1.79m1H-CH-
~1.68s3H=C-CH₃ (allylic)
~1.1-1.4m2H-CH₂-
~0.8-0.9m6H-CH₃ x 2

Table 2: ¹H NMR Spectroscopic Data for this compound.[3] Data was obtained at 89.56 MHz in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Carbon Type
~145-150C (quaternary alkene)
~110-115CH₂ (terminal alkene)
~45-50CH₂
~30-35CH
~20-25CH₃
~10-15CH₃
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
112Moderate[M]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Moderate[M - C₂H₅]⁺
70High[C₅H₁₀]⁺
57High[C₄H₉]⁺ (tert-Butyl cation)
56High[C₄H₈]⁺
43High[C₃H₇]⁺ (Isopropyl cation)
41High[C₃H₅]⁺ (Allyl cation)

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[6] The fragmentation pattern is consistent with a branched alkene structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a volatile liquid like this compound, the spectrum can be obtained using a neat sample (without solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.[8][9] For alkenes, key absorptions include the C=C stretch, =C-H stretch, and =C-H bending vibrations.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Approximately 5-25 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[10]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.[10]

    • The sample is filtered to remove any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

  • Data Processing and Analysis:

    • The FID is Fourier transformed to produce the NMR spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to separate it from other volatile components in a mixture.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared. For headspace analysis, the volatile compounds from a sample can be collected on an adsorbent cartridge followed by thermodesorption.[12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Data Acquisition:

    • A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph.[13]

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.[13][14]

    • As components elute from the column, they enter the ion source of the mass spectrometer.

    • In the ion source, molecules are typically ionized by electron impact, causing them to fragment.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is analyzed. The molecular ion peak provides the molecular weight, and the fragmentation pattern provides structural information.[6] The obtained spectrum can be compared to a library database (e.g., NIST) for identification.[13]

Logical Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_IR Neat Sample (Thin Film) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_IR Functional Group Identification IR->Data_IR Data_NMR Structural Elucidation (C-H Framework) NMR->Data_NMR Data_GCMS Molecular Weight & Fragmentation GCMS->Data_GCMS Conclusion Structure Confirmation Data_IR->Conclusion Data_NMR->Conclusion Data_GCMS->Conclusion

A general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationship IR Infrared (IR) Spectroscopy Identifies: Functional Groups (e.g., C=C, C-H) Structure {this compound Structure} IR->Structure Provides evidence for alkene NMR Nuclear Magnetic Resonance (NMR) Identifies: Connectivity of Atoms (C-H Framework) NMR->Structure Confirms atom connectivity MS Mass Spectrometry (MS) Identifies: Molecular Weight & Fragmentation Pattern MS->Structure Confirms molecular formula and provides fragmentation clues

The complementary relationship of spectroscopic techniques for structure elucidation.

References

1H NMR spectrum of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethyl-1-hexene

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Chemical Structure

This compound is an alkene with the molecular formula C8H16.[1][2] Its structure consists of a six-carbon chain with a double bond between the first and second carbons, and methyl groups attached to the second and fourth carbons.

Structure of this compound:

1H NMR Spectrum Analysis

The provides characteristic signals that correspond to the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for assigning the protons to their respective positions in the structure.

Data Presentation

The following table summarizes the quantitative data from the , recorded in CDCl3.[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-1a (vinyl)4.725s1HN/A
H-1b (vinyl)4.647s1HN/A
H-3a2.026dd1HJ = 13.6, 6.2
H-3b1.790dd1HJ = 13.6, 8.3
C2-CH31.683s3HN/A
H-41.526m1H-
H-51.354m2H-
C4-CH31.115d3H-
H-60.885t3H-
C4-CH3 (alternative assignment)0.833d3H-

Note: The multiplicity of some signals was deduced from the provided coupling constants and the chemical structure. "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "m" a multiplet.

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of an alkene like this compound is as follows:

Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the this compound sample.[4]

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely, such as deuterated chloroform (CDCl3).[4]

  • Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition
  • Instrumentation : The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

  • Insertion : The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.[4]

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[4]

  • Shimming : The magnetic field homogeneity is optimized by an automated or manual shimming process to achieve sharp, symmetrical peaks.[4]

  • Parameter Setup : Standard 1H NMR acquisition parameters are set, including the pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for a good signal-to-noise ratio).[4]

  • Acquisition : The data acquisition is initiated.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[4]

  • Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode (positive).

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration : The area under each signal is integrated to determine the relative number of protons.

  • Peak Picking : The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and connectivities between the different proton signals in the , as deduced from their splitting patterns.

G cluster_alkene Alkene Protons cluster_aliphatic Aliphatic Chain H1a H-1a (4.725 ppm) C2_CH3 C2-CH3 (1.683 ppm) H1b H-1b (4.647 ppm) H3 H-3 (2.026, 1.790 ppm) C2_CH3->H3 4J (allylic) H4 H-4 (1.526 ppm) H3->H4 3J H5 H-5 (1.354 ppm) H4->H5 3J C4_CH3 C4-CH3 (1.115 ppm) H4->C4_CH3 3J H6 H-6 (0.885 ppm) H5->H6 3J

Caption: Connectivity of protons in this compound.

References

In-Depth Technical Guide to the 13C NMR Analysis of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 2,4-Dimethyl-1-hexene. It details predicted spectral data, experimental protocols, and logical workflows for the structural elucidation of this branched alkene.

Core Data Presentation: Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted using advanced computational algorithms. These predictions are based on a comprehensive understanding of the influence of molecular structure on nuclear magnetic resonance.

The structure of this compound with the corresponding carbon numbering is as follows:

Carbon NumberPredicted Chemical Shift (ppm)Multiplicity (from DEPT)
1109.8CH2
2149.5C (quaternary)
345.7CH2
434.1CH
529.5CH2
611.8CH3
722.5CH3
819.9CH3

Experimental Protocols

A standard protocol for the 13C NMR analysis of a liquid sample like this compound is detailed below.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known, non-interfering NMR signal. Deuterated chloroform (CDCl3) is a common choice for non-polar compounds.

  • Concentration : For a standard 13C NMR experiment, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of 13C.

  • Sample Filtration : To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and provides a sharp signal at 0.0 ppm.

Data Acquisition
  • Spectrometer Setup : The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which results in sharp, well-resolved NMR signals.

  • Pulse Sequence : A standard proton-decoupled 13C NMR pulse sequence is typically used. This involves irradiating the protons in the molecule, which simplifies the 13C spectrum by removing C-H coupling and can enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters :

    • Spectral Width : Set to encompass all expected carbon signals, typically from 0 to 200 ppm.

    • Number of Scans : Due to the low natural abundance of 13C, multiple scans are acquired and averaged to improve the signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

    • Relaxation Delay : A delay of 1-2 seconds between pulses is common for qualitative spectra to allow the carbon nuclei to return to their equilibrium state. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation and accurate signal integration.

  • DEPT Experiments : To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 and DEPT-135 experiments differentiate between CH, CH2, and CH3 groups.

Mandatory Visualizations

Chemical Structure and Carbon Numbering

Structure of this compound with carbon numbering.
Experimental Workflow for 13C NMR Analysis

experimental_workflow 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample High Purity Sample dissolve Dissolve in Deuterated Solvent sample->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim Insert Sample setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking and Integration reference->peak_picking assignment Assign Chemical Shifts peak_picking->assignment structure Structure Elucidation assignment->structure

Workflow for 13C NMR analysis from sample preparation to structural elucidation.

References

Mass Spectrometry of 2,4-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Dimethyl-1-hexene (C₈H₁₆), a volatile organic compound. This document outlines the compound's characteristic mass spectrum under electron ionization (EI), proposes a principal fragmentation pathway, and details a standardized experimental protocol for its analysis. The information herein is intended to support researchers and professionals in the unambiguous identification and structural elucidation of this compound in various analytical applications.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 16746-87-5
IUPAC Name 2,4-dimethylhex-1-ene

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most prominent peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Fragment Ion
2725.8[C₂H₃]⁺
2931.0[C₂H₅]⁺
3936.8[C₃H₃]⁺
41100.0[C₃H₅]⁺
4341.5[C₃H₇]⁺
5555.0[C₄H₇]⁺
5697.0[C₄H₈]⁺
5725.8[C₄H₉]⁺
7025.8[C₅H₁₀]⁺
8311.2[C₆H₁₁]⁺
972.5[C₇H₁₃]⁺
11216.8[C₈H₁₆]⁺• (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation occurs through various pathways, with allylic and benzylic cleavages being particularly favored due to the formation of resonance-stabilized carbocations.

The proposed major fragmentation pathways are as follows:

  • Formation of the base peak at m/z 41 ([C₃H₅]⁺): This highly stable allylic cation is a common fragment in the mass spectra of many alkenes and is likely formed through a complex rearrangement and cleavage of the carbon chain.

  • Formation of the ion at m/z 56 ([C₄H₈]⁺): This prominent peak likely results from a McLafferty rearrangement, a characteristic fragmentation of molecules containing a double bond and a transferable gamma-hydrogen.

  • Formation of the ion at m/z 55 ([C₄H₇]⁺): This fragment can be formed by the loss of a propyl radical from the molecular ion.

  • Formation of the ion at m/z 83 ([C₆H₁₁]⁺): This fragment likely arises from the loss of an ethyl radical from the molecular ion.

  • Formation of the ion at m/z 97 ([C₇H₁₃]⁺): This ion is formed by the loss of a methyl radical.

Fragmentation_Pathway M [C₈H₁₆]⁺• m/z = 112 F97 [C₇H₁₃]⁺ m/z = 97 M->F97 - •CH₃ F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •C₂H₅ F70 [C₅H₁₀]⁺ M->F70 - C₂H₄ (rearrangement) F56 [C₄H₈]⁺ m/z = 56 M->F56 McLafferty Rearrangement F55 [C₄H₇]⁺ m/z = 55 M->F55 - •C₃H₇ F41 [C₃H₅]⁺ m/z = 41 (Base Peak) F56->F41 - •CH₃

Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices, utilize an appropriate extraction technique such as solid-phase microextraction (SPME) or purge and trap to isolate the volatile organic compounds.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injector: Split/Splitless injector

GC-MS Parameters
ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 20-200
Scan Speed 1562 u/s
Data Acquisition and Analysis
  • Acquire the mass spectra of the prepared standards and samples.

  • Identify this compound in the sample chromatograms by comparing the retention time with that of the standard.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with the reference spectrum from the NIST library.

  • Quantify the analyte using a calibration curve generated from the analysis of the working standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Identification->Quantification

Synthesis of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic route to 2,4-dimethyl-1-hexene, a terminal alkene with potential applications in organic synthesis and as a building block in medicinal chemistry. The synthesis detailed herein utilizes the well-established Wittig reaction, a reliable method for the formation of carbon-carbon double bonds.[1][2][3]

Executive Summary

The synthesis of this compound is achieved through the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane, with 4-methyl-2-pentanone. This method, known as the Wittig olefination, offers high regioselectivity, ensuring the formation of the double bond at the desired position.[2][4] The Wittig reagent is typically generated in situ from methyltriphenylphosphonium bromide using a strong base.[5][6][7] The subsequent reaction with the ketone proceeds to yield the target alkene and triphenylphosphine oxide as a byproduct.[8] Purification is commonly achieved through recrystallization or chromatography to separate the non-polar alkene from the more polar triphenylphosphine oxide.[9]

Reaction Pathway and Mechanism

The selected synthetic pathway is the Wittig reaction between 4-methyl-2-pentanone and methylenetriphenylphosphorane. The phosphorus ylide is prepared by the deprotonation of methyltriphenylphosphonium bromide with a strong base like n-butyllithium.[6][7]

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the ketone.[7] This forms a betaine intermediate, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[8] The oxaphosphetane is unstable and collapses in a retro-[2+2] cycloaddition to form the final products: the desired alkene (this compound) and the thermodynamically stable triphenylphosphine oxide.[1] The formation of the strong phosphorus-oxygen double bond is the primary driving force for this reaction.[8]

Wittig_Mechanism Wittig Reaction Mechanism for this compound Synthesis ylide Methylenetriphenylphosphorane (Ph₃P⁺-CH₂⁻) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack ketone 4-Methyl-2-pentanone ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene This compound oxaphosphetane->alkene Retro [2+2] Cycloaddition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo Retro [2+2] Cycloaddition

Caption: Wittig reaction mechanism. (Within 100 characters)

Experimental Protocols

The following protocols are representative for the synthesis of this compound via the Wittig reaction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Wittig reagents are sensitive to air and moisture.[6]

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is used.

  • Reagents: Methyltriphenylphosphonium bromide (1.05 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

  • Reaction: The suspension is cooled to 0 °C in an ice bath.[1] A strong base such as n-butyllithium (1.0 equivalent) is added dropwise via the dropping funnel.

  • Incubation: The mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of the ylide is indicated by a distinct color change, often to yellow or orange.[1]

  • Addition of Ketone: A solution of 4-methyl-2-pentanone (1.0 equivalent) in anhydrous THF is added dropwise to the prepared ylide solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1] The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified to separate the alkene from triphenylphosphine oxide. Recrystallization from a solvent like 1-propanol, in which triphenylphosphine oxide is more soluble than the alkene, can be effective.[9] Alternatively, column chromatography on silica gel can be employed.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start prepare_ylide Prepare Wittig Reagent (in situ) start->prepare_ylide add_ketone Add 4-Methyl-2-pentanone prepare_ylide->add_ketone reaction Stir at Room Temperature (Monitor by TLC) add_ketone->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow diagram. (Within 100 characters)

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and actual results may vary based on specific experimental conditions and scale. The yield of Wittig reactions with ketones can be moderate, particularly with sterically hindered ketones.[3]

Table 1: Reactant and Product Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.230.10537.5--
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.060.100-40.0-
4-Methyl-2-pentanoneC₆H₁₂O100.160.10010.012.50.801
This compound (Product)C₈H₁₆112.21---0.717

Table 2: Reaction Parameters and Yield

ParameterValueNotes
Reaction Temperature0 °C to Room TemperatureInitial addition at 0°C, then warmed to RT.
Reaction Time4-12 hoursMonitored by TLC for completion.
SolventAnhydrous THFEssential to use dry, aprotic solvent.
Theoretical Yield11.22 gBased on 0.100 mol of 4-methyl-2-pentanone.
Illustrative Actual Yield 4.7 - 7.3 g
Illustrative Percent Yield 42 - 65% Yields can vary; a 42% yield has been reported for a similar reaction with a ketone.[10]

Key Parameter Relationships

The success of the synthesis is dependent on several key parameters. The relationships between these parameters can influence the reaction rate, yield, and purity of the final product.

Logical_Relationships Key Parameter Relationships in Wittig Synthesis base Base Strength (e.g., n-BuLi) ylide_formation Ylide Formation Rate & Efficiency base->ylide_formation Determines yield Yield ylide_formation->yield Impacts temp Reaction Temperature rate Reaction Rate temp->rate Influences purity Purity rate->purity Can Affect (Side Reactions) rate->yield Affects sterics Steric Hindrance (in Ketone) sterics->rate Decreases sterics->yield Decreases moisture Absence of Water/Protic Solvents moisture->ylide_formation Crucial for moisture->yield Maximizes

Caption: Logical relationships of key parameters. (Within 100 characters)

Conclusion

The Wittig reaction provides a robust and predictable method for the synthesis of this compound from 4-methyl-2-pentanone. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a sufficiently strong base, is critical for achieving a good yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize this target molecule.

References

An In-depth Technical Guide to the Safety and Hazards of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

2,4-Dimethyl-1-hexene is a highly flammable liquid and vapor, and is classified as an aspiration hazard.[1][2][3] Extreme care must be taken to avoid ignition sources and to prevent inhalation or ingestion.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C8H16[1][4][5][6][7][8][9][10]
Molecular Weight 112.21 g/mol [1][4][5][7][9][10]
CAS Number 16746-87-5[1][4][5][6][7][9]
Appearance Colorless liquid[2][7][11]
Boiling Point 111 °C[12]
Density 0.719 g/mL[12]
Refractive Index 1.411[12]
Critical Temperature 279 °C[12]
Critical Pressure 25.2 atm[12]
Table 2: GHS Hazard Classification for this compound
Hazard ClassHazard CategoryGHS Hazard StatementSource(s)
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[1][2][3]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways[1][2][3]

Health Hazard Information

The primary health hazards associated with this compound are its flammability and the risk of aspiration.[1][2][3] Ingestion can lead to the substance entering the airways, which can be fatal.[1][2][3] While specific data on skin and eye irritation for this compound is not available, similar unsaturated aliphatic hydrocarbons can cause irritation upon prolonged or repeated contact. Overexposure to vapors may lead to anesthetic effects such as drowsiness, dizziness, and headache.[13][14]

Table 3: Summary of Toxicological Hazards
Toxicological EndpointInformationSource(s)
Acute Oral Toxicity Aspiration hazard; may be fatal if swallowed and enters airways. No quantitative LD50 data available.[1][2][3]
Acute Dermal Toxicity No specific data available.
Acute Inhalation Toxicity May have anesthetic effects (drowsiness, dizziness, and headache). No quantitative LC50 data available.[13][14]
Skin Corrosion/Irritation No specific data available, but irritation is possible with prolonged contact.[13][14]
Serious Eye Damage/Irritation No specific data available, but irritation is possible.[13][14]
Carcinogenicity No data available to indicate that this substance is a carcinogen.[15]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize the risks associated with this compound.

Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][16][17]

  • Use in a well-ventilated area.[16]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][17]

  • Use non-sparking tools.[2][16][17]

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16][17][18]

  • Store locked up.[2][16][17][18]

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if adverse health effects persist or are severe.[16]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get medical attention if symptoms occur.[16]

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.[16]

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Call a poison center or physician immediately.[16][18]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are summaries of standardized OECD guidelines for testing the acute toxicity and irritation potential of chemicals.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance without using lethality as the primary endpoint.[16][19][20]

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The goal is to find a dose that produces evident toxicity without mortality.[16]

  • Main Study: Groups of animals of a single sex (typically female rats) are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg).[19]

  • Procedure: The substance is administered in a single dose by gavage to fasted animals.[19] A total of five animals are typically used for each dose level investigated.[19]

  • Observation: Animals are observed for at least 14 days for signs of toxicity.[16] Body weight is measured weekly. At the end of the study, a gross necropsy is performed.[19]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[1][12][21][22][23]

Methodology:

  • Initial Considerations: A weight-of-evidence analysis of existing data is performed to determine if an in vivo test is necessary.[1]

  • Animal Model: The albino rabbit is the preferred species.[21][22]

  • Application: The test substance (0.5 mL for liquids) is applied to a small area of clipped skin (approximately 6 cm²) on one animal.[21][22] The exposure period is typically four hours.[21]

  • Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[1] Observations may continue for up to 14 days to assess the reversibility of effects.[1][21]

  • Confirmatory Test: If an irritant effect is observed, the response is confirmed using up to two additional animals.[1]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to the safety and hazards of this compound.

Hazard_Considerations cluster_properties Properties cluster_hazards Hazards cluster_procedures Procedures This compound This compound Physical Physical This compound->Physical Chemical Chemical This compound->Chemical Flammability Flammability Physical->Flammability Aspiration Aspiration Chemical->Aspiration Potential Irritation Potential Irritation Chemical->Potential Irritation Handling Handling Flammability->Handling Aspiration->Handling Potential Irritation->Handling Storage Storage Handling->Storage First Aid First Aid Handling->First Aid Spill Response Spill Response Handling->Spill Response

Caption: Logical relationship of safety and hazard considerations for this compound.

Skin_Irritation_Workflow Start Start Weight of Evidence Analysis Weight of Evidence Analysis Start->Weight of Evidence Analysis In Vitro Testing In Vitro Testing Weight of Evidence Analysis->In Vitro Testing In Vivo Test Needed? In Vivo Test Needed? In Vitro Testing->In Vivo Test Needed? Initial In Vivo Test (1 animal) Initial In Vivo Test (1 animal) In Vivo Test Needed?->Initial In Vivo Test (1 animal) Yes Final Classification Final Classification In Vivo Test Needed?->Final Classification No Observe & Score (1, 24, 48, 72h) Observe & Score (1, 24, 48, 72h) Initial In Vivo Test (1 animal)->Observe & Score (1, 24, 48, 72h) Corrosive Effect? Corrosive Effect? Observe & Score (1, 24, 48, 72h)->Corrosive Effect? Confirmatory Test (2 animals) Confirmatory Test (2 animals) Corrosive Effect?->Confirmatory Test (2 animals) No Stop Stop Corrosive Effect?->Stop Yes Observe & Score Observe & Score Confirmatory Test (2 animals)->Observe & Score Observe & Score->Final Classification Final Classification->Stop

References

An In-Depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-dimethyl-1-hexene, a chiral alkene with a single stereocenter. This document details the structural aspects of its enantiomers, proposes plausible synthetic and analytical methodologies, and presents relevant physicochemical data. The information herein is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral separations, and the development of chiral molecules in various scientific disciplines, including pharmaceuticals.

The Stereoisomers of this compound

This compound possesses a chiral center at the C4 position, giving rise to a pair of enantiomers: (R)-2,4-dimethyl-1-hexene and (S)-2,4-dimethyl-1-hexene. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. In a chiral environment, such as the human body, enantiomers can exhibit significantly different biological activities, making their separation and individual characterization crucial in drug development.

stereoisomers cluster_R (R)-2,4-Dimethyl-1-hexene cluster_S (S)-2,4-Dimethyl-1-hexene node_R node_R mirror Mirror Plane node_R->mirror node_S node_S mirror->node_S

Figure 1: The (R) and (S) enantiomers of this compound.
Physicochemical Properties

PropertyValueReference
Molecular FormulaC8H16[1][2]
Molecular Weight112.21 g/mol [1][2]
CAS Number16746-87-5[1][2]
Density0.719 g/cm³ at 20°C[3]
Boiling Point111 °C[3]
Refractive Index1.411 at 20°C[3]

Synthesis of this compound Stereoisomers

The synthesis of a racemic mixture of this compound can be achieved through various established organic reactions. An enantioselective synthesis or a subsequent chiral resolution is necessary to obtain the individual (R) and (S) enantiomers.

Proposed Synthesis of Racemic this compound via Wittig Reaction

A plausible route to racemic this compound is the Wittig reaction between 3-methyl-1-pentanone and methylenetriphenylphosphorane.

wittig_synthesis ketone 3-Methyl-1-pentanone product Racemic this compound ketone->product Wittig Reaction ylide Methylenetriphenylphosphorane ylide->product tppo Triphenylphosphine oxide

Figure 2: Proposed synthesis of racemic this compound.

Exemplary Experimental Protocol:

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

  • Wittig Reaction: In a separate flask, dissolve 3-methyl-1-pentanone in anhydrous THF. Cool the ylide solution to 0 °C and slowly add the ketone solution. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.

Approaches to Enantiomerically Pure this compound

Two primary strategies can be employed to obtain the individual enantiomers:

  • Enantioselective Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. For instance, an asymmetric reduction of a suitable ketone precursor to a chiral alcohol, followed by dehydration, could yield the desired chiral alkene.

  • Chiral Resolution: This involves separating the racemic mixture. For volatile compounds like this compound, chiral gas chromatography is the most suitable method.

Chiral Separation by Gas Chromatography

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

chiral_gc_workflow racemate Racemic this compound Sample injection GC Injection racemate->injection column Chiral GC Column (e.g., Cyclodextrin-based CSP) injection->column separation Differential Interaction with CSP column->separation detection Detector (e.g., FID) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram enantiomer_r (R)-Enantiomer chromatogram->enantiomer_r Peak 1 enantiomer_s (S)-Enantiomer chromatogram->enantiomer_s Peak 2

Figure 3: Workflow for the chiral separation of this compound enantiomers by GC.

Exemplary Experimental Protocol for Chiral GC Separation:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Chiral Column Cyclodextrin-based capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow
Injection Mode Split (e.g., 50:1)
Injector Temperature 200 °C
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, then ramp to 120 °C at 2 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Characterization of Stereoisomers

Polarimetry

Once separated, the enantiomers can be characterized by their specific rotation, [α]. This is a fundamental property of a chiral substance and is defined as the observed angle of rotation at a specific temperature and wavelength for a 1 g/mL solution in a 1 dm pathlength cell. The specific rotation values for the enantiomers of this compound are not documented in the searched literature. However, it is expected that the (R) and (S) enantiomers will have equal and opposite specific rotation values.

Spectroscopic Data

NMR and Mass Spectrometry data for the racemic mixture of this compound are available. In the absence of a chiral environment, the NMR spectra of the two enantiomers are identical. To distinguish them by NMR, a chiral shift reagent can be used, which forms diastereomeric complexes with the enantiomers, resulting in separate signals.

TechniqueData for Racemic this compoundReference
¹H NMR Available[4]
¹³C NMR Available[5]
Mass Spectrometry Available[2][6]
IR Spectroscopy Available[4][5]

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While specific experimental data for the individual enantiomers, such as specific rotation, are not widely published, this guide has outlined established methodologies for their synthesis, separation, and characterization based on principles of stereochemistry and analytical chemistry. The proposed protocols for synthesis via the Wittig reaction and separation by chiral gas chromatography offer a solid foundation for researchers to develop specific methods for this compound. The information presented is intended to be a valuable resource for scientists in academia and industry, particularly those in the field of drug development where the understanding and control of stereochemistry are of paramount importance.

References

An In-depth Technical Guide on the Thermodynamic Stability of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the alkene 2,4-dimethyl-1-hexene. Utilizing calculated thermodynamic data, this document presents the standard enthalpy of formation (ΔfH°gas) and standard Gibbs free energy of formation (ΔfG°) for this compound and its structural isomers. A comparative analysis of the thermodynamic properties of these C8H16 isomers is conducted to elucidate the factors governing their relative stabilities. Furthermore, this guide furnishes detailed experimental protocols for the determination of key thermodynamic parameters, including the heat of combustion via bomb calorimetry and the heat of hydrogenation. These methodologies are presented to facilitate the replication and validation of thermodynamic data in a laboratory setting. Visual diagrams generated using Graphviz are included to illustrate the logical relationships of thermodynamic stability among the isomers.

Introduction to Alkene Thermodynamic Stability

The thermodynamic stability of an alkene is a critical parameter in understanding its reactivity and potential energy landscape. It is quantitatively described by thermodynamic functions such as the enthalpy of formation (ΔHf°), which represents the heat change when one mole of a compound is formed from its constituent elements in their standard states, and the Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of the formation reaction. A more negative enthalpy of formation and a lower Gibbs free energy of formation correspond to a more stable isomer.

The stability of alkenes is primarily influenced by the substitution pattern of the carbon-carbon double bond and steric effects. Generally, the more substituted an alkene (i.e., the more alkyl groups attached to the sp2-hybridized carbons), the more stable it is. This increased stability is attributed to hyperconjugation and the stronger sigma bonds formed between sp2 and sp3 hybridized carbons compared to sp3-sp3 carbon bonds. Consequently, tetrasubstituted alkenes are typically the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes. Among disubstituted alkenes, trans isomers are generally more stable than cis isomers due to reduced steric strain.

Thermodynamic Data for this compound and its Isomers

The thermodynamic properties of this compound and its isomers are essential for predicting their behavior in chemical reactions and for understanding their relative stabilities. The following table summarizes the calculated ideal gas enthalpy of formation (ΔfH°gas) and the standard Gibbs free energy of formation (ΔfG°) for this compound and a selection of its structural isomers. The data for this compound is derived from the Joback method, a group contribution method used for estimating thermochemical properties. For a broader comparison, data for other C8H16 alkene isomers, calculated using the Benson group additivity method, are also included.[1] It is important to note that these are estimated values and may differ from experimental data.

Compound NameStructureSubstitutionΔfH° (kJ/mol)ΔfG° (kJ/mol)Data Source
This compound CH2=C(CH3)CH2CH(CH3)CH2CH3Disubstituted (1,1-)-98.09 93.33 Cheméo (Joback Method)
2,4-Dimethyl-2-hexeneCH3CH=C(CH3)CH(CH3)CH2CH3Trisubstituted-110.172.2Alberty & Gehrig, 1985[1]
(E)-2,4-Dimethyl-3-hexeneCH3CH=CHCH(CH3)CH(CH3)CH3Disubstituted (1,2-trans)-110.172.2Alberty & Gehrig, 1985[1]
(Z)-2,4-Dimethyl-3-hexeneCH3CH=CHCH(CH3)CH(CH3)CH3Disubstituted (1,2-cis)-106.176.2Alberty & Gehrig, 1985[1]

Note: The values from Alberty & Gehrig (1985) are for isomer groups and are used here for comparative purposes.

From the data, it is evident that the internal, more substituted isomers such as 2,4-dimethyl-2-hexene and (E)-2,4-dimethyl-3-hexene have more negative enthalpies of formation and lower Gibbs free energies of formation compared to the terminal alkene, this compound. This aligns with the general principles of alkene stability, where increased substitution of the double bond leads to greater thermodynamic stability.

Visualization of Thermodynamic Stability

The following diagram illustrates the relative energy levels of this compound and a more stable, hypothetical internal isomer based on the principles of alkene stability. A lower position on the diagram corresponds to a lower enthalpy of formation and thus greater thermodynamic stability.

ThermodynamicStability node_less_stable This compound (Disubstituted) ΔfH° ≈ -98.09 kJ/mol node_more_stable More Substituted Isomer (e.g., 2,4-Dimethyl-2-hexene) (Trisubstituted) ΔfH° ≈ -110.1 kJ/mol

Caption: Relative enthalpy of formation of alkene isomers.

Experimental Protocols

The determination of thermodynamic properties of alkenes such as this compound is crucial for validating computational models and for practical applications. Below are detailed methodologies for two key experimental techniques.

Determination of the Heat of Combustion using Bomb Calorimetry

This protocol outlines the procedure for determining the standard enthalpy of combustion (ΔcH°) of a volatile liquid like this compound, from which the enthalpy of formation can be derived.

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a constant-volume (bomb) calorimeter.

Apparatus:

  • Parr-type oxygen bomb calorimeter with a water jacket

  • High-precision digital thermometer (±0.001 °C)

  • Analytical balance (±0.0001 g)

  • Pellet press

  • Oxygen cylinder with pressure regulator

  • Ignition unit

  • Gelatin capsules or other suitable containers for volatile liquids

  • Fuse wire (e.g., nickel-chromium) of known heat of combustion

  • Standard substance for calibration (e.g., benzoic acid)

  • Deionized water

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid pellet.

    • Measure a 10 cm length of fuse wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere with water vapor.

    • Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known mass of water (e.g., 2000 g).

    • Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

    • Allow the system to reach thermal equilibrium and record the initial temperature for a few minutes to establish a baseline.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then for a further period to determine the cooling rate.

    • From the corrected temperature rise and the known heat of combustion of benzoic acid, calculate the heat capacity of the calorimeter.

  • Combustion of this compound:

    • Accurately weigh a gelatin capsule.

    • Using a syringe, add a known mass (approximately 0.5-0.8 g) of this compound to the capsule and seal it.

    • Place the sealed capsule in the crucible of the bomb.

    • Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the capsule.

    • Repeat steps 1.3 to 1.8 for the this compound sample.

  • Calculations:

    • Calculate the corrected temperature rise for the combustion of this compound.

    • Determine the total heat released by the combustion using the heat capacity of the calorimeter and the corrected temperature rise.

    • Subtract the heat contributions from the ignition of the fuse wire and the formation of nitric acid (which can be determined by titrating the bomb washings with a standard base).

    • Calculate the constant-volume heat of combustion (ΔU) per mole of this compound.

    • Convert the constant-volume heat of combustion to the constant-pressure heat of combustion (enthalpy of combustion, ΔH) using the ideal gas law.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) of this compound using Hess's law and the known standard enthalpies of formation of CO2(g) and H2O(l).

Determination of the Heat of Hydrogenation

This method provides a direct measure of the stability of the double bond. The heat of hydrogenation (ΔHhydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound.

Objective: To measure the heat released during the catalytic hydrogenation of this compound to 2,4-dimethylhexane.

Apparatus:

  • Reaction calorimeter equipped with a hydrogen gas delivery system and a high-pressure stirrer.

  • Hydrogen gas cylinder with a pressure regulator.

  • Catalyst (e.g., platinum(IV) oxide (PtO2, Adam's catalyst), or palladium on carbon (Pd/C)).

  • Solvent (e.g., ethanol, acetic acid, or ethyl acetate).

  • Syringe for introducing the alkene.

  • Temperature and pressure sensors.

Procedure:

  • Catalyst Activation and System Setup:

    • Place a known amount of the catalyst (e.g., 5 mol%) and the solvent into the reaction vessel of the calorimeter.

    • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

    • Introduce hydrogen gas into the vessel and stir the mixture to activate the catalyst. This is often an exothermic process, and the system should be allowed to reach thermal equilibrium.

  • Hydrogenation Reaction:

    • Once the system is at a stable temperature and pressure, inject a known amount of this compound into the reaction vessel.

    • Monitor the temperature and pressure changes as the hydrogenation reaction proceeds. The reaction is typically exothermic, leading to a temperature rise. The consumption of hydrogen will cause a pressure drop.

    • Continue the reaction until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Calculations:

    • The heat of hydrogenation is determined from the measured temperature rise, the heat capacity of the calorimeter system (which must be determined separately through calibration), and the moles of alkene hydrogenated.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic stability of this compound. The presented calculated thermodynamic data for this compound and its isomers demonstrate that it is less stable than its more substituted internal alkene isomers, a finding consistent with established principles of alkene stability. The detailed experimental protocols for bomb calorimetry and catalytic hydrogenation offer a practical framework for the empirical determination of these crucial thermodynamic parameters. The provided visualizations and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the prediction of chemical behavior and the design of synthetic pathways. Further experimental validation of the calculated thermodynamic data is encouraged to refine our understanding of the energetic landscape of these C8H16 isomers.

References

Commercial Availability and Synthetic Guidance for 2,4-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is an unsaturated hydrocarbon of interest in various fields of chemical research, including organic synthesis and polymer chemistry. Its branched aliphatic structure makes it a potential building block for more complex molecules and a monomer in the synthesis of specialty polymers. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and a detailed laboratory-scale synthetic protocol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 16746-87-5[1][2][3]
Molecular Formula C₈H₁₆[1][2][3]
Molecular Weight 112.21 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 111 °C[5]
Density 0.72 g/mL at 25 °C[5]
IUPAC Name 2,4-dimethylhex-1-ene[1]
SMILES CCC(C)CC(C)=C[1]
InChIKey PKVDGQHNRICJLA-UHFFFAOYSA-N[1][2][3]

Commercial Availability

This compound is available from several chemical suppliers, typically in research-grade purities. The availability and packaging sizes can vary, and it is advisable to consult the suppliers' online catalogs for the most current information.

SupplierPurityAvailable Quantities
TCI America ≥98.0% (GC)5 mL
Lab Pro Inc. Min. 98.0% (GC)5 mL
Molport 95%1 g, 5 g, 25 g
Molbase >97%1 kg
Santa Cruz Biotechnology N/AInquire

Experimental Protocols

Illustrative Synthesis: Preparation of a Substituted Cyclohexene Derivative

This protocol details the synthesis of a dimethylcyclohexene derivative, which involves key reactions such as Grignard addition and elimination, providing a conceptual framework for the synthesis of branched alkenes.

Materials:

  • 4,4-dimethyl-cyclohexanone

  • Allylmagnesium chloride (2 M in THF)

  • Toluene

  • Acetic anhydride

  • Sodium hydrogen sulfate (NaHSO₄)

  • Aqueous sodium carbonate

  • Sodium sulfate (anhydrous)

Procedure:

  • Grignard Reaction: To a solution of allylmagnesium chloride (2 M, 800 mL) in tetrahydrofuran (THF), add a solution of 4,4-dimethyl-cyclohexanone (202 g, 1.60 mol) in 100 mL of toluene dropwise. Maintain the reaction temperature between 0-15°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[6]

  • Acetylation: Add acetic anhydride (204 g, 2.0 mol) to the reaction mixture via a dropping funnel over approximately 5 minutes. The reaction is exothermic and should be carefully controlled to a gentle reflux.[6]

  • Elimination: Heat a solution of the crude 1-allyl-4,4-dimethyl-cyclohexyl ester (391 g, 1.86 mol) and sodium hydrogen sulfate (22.3 g, 0.186 mol) in 500 mL of toluene at reflux for 6 hours.[6]

  • Workup and Purification: Wash the reaction mixture with aqueous sodium carbonate, dry the organic layer over anhydrous sodium sulfate, and distill to yield the product.[6]

Synthetic Workflow and Logical Relationships

The synthesis of a target molecule often involves a series of sequential reactions. The following diagram illustrates a generalized workflow for the synthesis of a substituted alkene, such as this compound, from precursor molecules.

G Generalized Synthetic Workflow for a Branched Alkene cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_product Final Product Start1 Ketone/Aldehyde Reaction1 Grignard Addition Start1->Reaction1 Start2 Grignard Reagent Start2->Reaction1 Intermediate Tertiary Alcohol Reaction1->Intermediate Reaction2 Dehydration/Elimination Product This compound Reaction2->Product Intermediate->Reaction2

Caption: A generalized workflow for the synthesis of a branched alkene.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to avoid sources of ignition and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available branched alkene with potential applications in organic synthesis and polymer science. While specific, detailed experimental protocols for its use in drug development are not widely published, an understanding of its synthesis provides a valuable foundation for researchers. The information provided in this guide serves as a starting point for scientists and professionals interested in utilizing this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the polymerization of 2,4-dimethyl-1-hexene, a branched alpha-olefin. Due to the limited availability of direct experimental data for this specific monomer, the following protocols and data are based on established principles of polymer chemistry and analogous polymerization of structurally similar monomers, such as 4-methyl-1-pentene. These notes are intended to serve as a foundational guide for the synthesis and exploration of poly(this compound), a polymer with potential applications in advanced materials and drug delivery systems owing to its expected unique physical and chemical properties derived from its branched structure.

The polymerization of this compound can theoretically be achieved through several mechanisms, primarily coordination polymerization and cationic polymerization, due to the electron-donating nature of the alkyl substituents on the monomer.

Coordination Polymerization

Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a highly effective method for polymerizing alpha-olefins.[1] This technique allows for control over the polymer's stereochemistry, which can significantly influence its material properties.

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the synthesis of polyolefins.[1] The polymerization proceeds via a coordination-insertion mechanism.

Experimental Protocol: Ziegler-Natta Polymerization

This protocol is adapted from general procedures for the polymerization of branched alpha-olefins like 4-methyl-1-pentene.[1]

Materials:

  • This compound (purified and dried)

  • Anhydrous heptane or toluene (polymerization solvent)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL) as co-catalyst

  • Methanol (for termination)

  • Methanol/HCl solution (for catalyst residue removal)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A polymerization reactor is thoroughly dried and purged with an inert gas. Anhydrous solvent and the purified this compound monomer are introduced into the reactor.

  • Catalyst Introduction: The solid Ziegler-Natta catalyst is suspended in a small amount of anhydrous solvent in a separate flask and then transferred to the reactor. The co-catalyst (e.g., TEAL) is then added to initiate the polymerization.

  • Polymerization: The reaction is carried out at a controlled temperature (e.g., 50-80°C) with continuous stirring. The progress of the polymerization can be monitored by the consumption of the monomer or an increase in viscosity.

  • Termination and Isolation: The polymerization is terminated by the addition of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: The precipitated polymer is filtered and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until neutral. The final polymer is dried in a vacuum oven at 60-80°C to a constant weight.[1]

Logical Workflow for Ziegler-Natta Polymerization

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up Reactor Setup Reactor Setup (Dry, Inert Atmosphere) Reagent Addition Add Solvent and Monomer Reactor Setup->Reagent Addition Catalyst Injection Inject Catalyst and Co-catalyst Reagent Addition->Catalyst Injection Reaction Polymerization Reaction (Controlled Temperature) Catalyst Injection->Reaction Termination Terminate with Methanol Reaction->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol/HCl Filtration->Washing Drying Dry under Vacuum Washing->Drying Final Polymer Final Polymer Drying->Final Polymer

Caption: Experimental workflow for Ziegler-Natta polymerization.

Metallocene Catalyzed Polymerization

Metallocene catalysts offer the advantage of being single-site catalysts, which can lead to polymers with narrow molecular weight distributions and well-defined microstructures.[2]

Experimental Protocol: Metallocene Polymerization

This protocol is based on general procedures for metallocene-catalyzed polymerization of alpha-olefins.[3]

Materials:

  • This compound (purified and dried)

  • Anhydrous toluene (polymerization solvent)

  • Metallocene catalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) as co-catalyst

  • Methanol (for termination)

  • Acidified methanol (for purification)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer is purged with inert gas. Anhydrous toluene and the monomer are added to the reactor.

  • Catalyst Activation: The reactor is brought to the desired temperature (e.g., 45°C). A solution of MAO in toluene is added, followed by the metallocene catalyst solution.

  • Polymerization: The polymerization is conducted for a set period (e.g., 30 minutes) under constant stirring.

  • Termination and Isolation: The reaction is quenched with methanol. The polymer is precipitated in an excess of acidified methanol.

  • Purification and Drying: The polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C.[3]

General Mechanism of Coordination Polymerization

G Catalyst Active Catalyst Center (e.g., Ti-Alkyl) Coordination Monomer Coordination Catalyst->Coordination + Monomer Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Growth Insertion->Propagation Repeats n times Propagation->Coordination Termination Chain Termination/ Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H+) Carbocation Carbocation Formation Initiator->Carbocation Monomer Monomer Monomer->Carbocation Propagating_Chain Propagating Carbocation Carbocation->Propagating_Chain Monomer_add Monomer Addition Propagating_Chain->Monomer_add Chain_Growth Chain Elongation Monomer_add->Chain_Growth Chain_Growth->Propagating_Chain Termination_Step Chain Termination/ Transfer Chain_Growth->Termination_Step Final_Polymer Polymer Termination_Step->Final_Polymer

References

Application Note: Analysis of 2,4-Dimethyl-1-hexene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethyl-1-hexene is a volatile organic compound (VOC) with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] As a member of the alkene family, its accurate identification and quantification are crucial in various fields, including environmental monitoring, industrial quality control, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the analysis of such volatile compounds.[3][4] This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[5]

Principle

The GC-MS analysis of this compound follows a two-stage process.[4] Initially, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase.[6] Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates and detects these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "fingerprint" for this compound, allowing for unambiguous identification, while the signal intensity is used for quantification.[5]

Experimental Protocol

This protocol provides a detailed methodology for the quantitative analysis of this compound.

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • Hexane (GC grade or equivalent)

  • Helium, ultra-high purity (99.999%)

  • Calibrated microsyringes

  • 2 mL glass autosampler vials with PTFE-lined caps.[6][7]

  • Volumetric flasks

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in hexane in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with hexane.[5] A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL to bracket the expected sample concentrations.

3. Sample Preparation

  • Liquid Samples: Dilute the liquid sample containing this compound with hexane to bring the concentration within the calibration range (ideally aiming for a final concentration of around 10 µg/mL).[7]

  • Solid/Complex Matrices: For solid samples or complex matrices, sample preparation techniques such as static headspace (HS), purge-and-trap (P&T), or solid-phase microextraction (SPME) may be required to extract the volatile analyte.[6][8][9]

  • Filtration: Ensure the final sample is free of particulate matter by centrifuging or filtering through a 0.22 µm filter before transferring to a glass autosampler vial.[7][10]

4. GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and application.

ParameterCondition
Gas Chromatograph System equipped with a split/splitless injector.[8]
ColumnDB-5, Rtx-VMS, or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][7]
Carrier GasHelium at a constant flow rate of 1.2 mL/min.[8]
Injector Temperature250 °C.[5][8]
Injection Volume1 µL.[7]
Injection ModeSplitless (recommended for trace analysis).[8]
Oven ProgramInitial: 40°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Final hold: 5 minutes.[8]
Mass Spectrometer
MS Transfer Line Temp.280 °C.[5][11]
Ion Source Temperature230 °C.[11]
Ionization ModeElectron Ionization (EI) at 70 eV.[11]
Acquisition ModeFull Scan for identification (mass range: m/z 40-300). Selected Ion Monitoring (SIM) for quantification.[4]
SIM Quantifier IonTo be determined from the standard's mass spectrum (e.g., m/z 56).
SIM Qualifier IonsTo be determined from the standard's mass spectrum (e.g., m/z 41, 70, 97).

5. Data Acquisition and Analysis

  • Identification: The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of a known standard analyzed under identical conditions.[3] The acquired spectrum should also be matched against a reference library, such as the NIST Mass Spectral Library.

  • Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion versus the concentration for the series of prepared standards. Apply linear regression to the data. The concentration of this compound in the unknown sample is determined by interpolating its peak area from this calibration curve.[12] A coefficient of determination (R²) of ≥ 0.998 is desirable for the calibration curve.[13]

Data Presentation

Quantitative data should be structured for clarity. The table below shows an example of a calibration curve summary used for quantification.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1.015,230
5.076,150
10.0151,980
25.0380,500
50.0759,800
Linearity (R²) 0.9995

Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_analysis Data Analysis Sample Sample / Standard Prep Sample Preparation (e.g., Dilution in Hexane) Sample->Prep Inject GC Injection (1 µL Splitless) Prep->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS Identify Identification (Retention Time & Spectral Match) MS->Identify Quantify Quantification (Peak Area vs. Calibration Curve) MS->Quantify

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for HPLC Methods in Branched Alkene Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of branched alkene isomers is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) offers several powerful techniques to achieve this, each with unique principles of separation and optimal applications. This document provides detailed application notes and experimental protocols for three primary HPLC-based methods for branched alkene separation: Reversed-Phase HPLC (RP-HPLC), Silver Ion HPLC (Ag-HPLC), and Supercritical Fluid Chromatography (SFC).

Reversed-Phase HPLC (RP-HPLC) for Branched Alkene Separation

Application Note:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of organic molecules.[1] Its application to branched alkene separation is based on the principle of hydrophobic interaction.[2][3] In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[3][4] Branched alkenes, being non-polar, are retained on the stationary phase through hydrophobic interactions. The elution order is primarily determined by the degree of hydrophobicity; isomers with greater hydrophobic character will have longer retention times. Factors such as the length of the carbon chain, the degree of branching, and the position of the double bond can influence the overall hydrophobicity and thus the separation. While RP-HPLC is a robust and versatile technique, achieving high-resolution separation of closely related branched alkene isomers can be challenging and often requires careful method development.[5]

Experimental Protocol: Separation of Branched Alkene Isomers

This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV or Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

2. Materials:

  • Columns: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile or methanol

  • Sample Solvent: A solvent in which the branched alkene sample is fully soluble and which is miscible with the mobile phase (e.g., acetonitrile, methanol, or isopropanol).

  • Standards: Analytical standards of the branched alkene isomers of interest.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (can be optimized)

  • Injection Volume: 10 µL

  • Detection:

    • UV: Wavelength will depend on the chromophores present in the alkene. If no strong chromophore is present, a low wavelength (e.g., 200-210 nm) may be used, although this can lead to higher baseline noise.

    • ELSD: A suitable alternative for non-UV active compounds.

  • Gradient Elution: A gradient elution is often necessary to separate a mixture of branched alkenes with varying hydrophobicities. An example gradient is provided in the table below.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.03070
20.00100
25.00100
25.13070
30.03070

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter and degassing them.

  • Sample Preparation: Dissolve a known concentration of the branched alkene sample in the sample solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of the alkene isomers at known concentrations in the sample solvent.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

  • Data Analysis: Identify the peaks corresponding to the branched alkene isomers based on the retention times of the standards. Construct a calibration curve for each isomer by plotting peak area versus concentration. Quantify the amount of each isomer in the samples using the calibration curves.

Data Presentation:

The following table provides an example of the type of data that would be generated for the separation of two hypothetical branched alkene isomers.

IsomerRetention Time (min)Peak AreaConcentration (µg/mL)Resolution (Rs)
Isomer A12.5150000101.8
Isomer B13.814500010

Visualization:

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Injection SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/ELSD) Separation->Detection PeakID Peak Identification Detection->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for branched alkene separation by RP-HPLC.

Silver Ion HPLC (Ag-HPLC) for Branched Alkene Separation

Application Note:

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) is a powerful technique for the separation of unsaturated compounds, including branched alkenes.[6] The separation is based on the reversible formation of polar complexes between silver ions (Ag+) on the stationary phase and the π-electrons of the double bonds in the alkene molecules.[6] The strength of this interaction, and therefore the retention time, is dependent on the number, position, and geometry (cis/trans) of the double bonds.[4] Molecules with a greater number of double bonds will be retained more strongly. For isomers with the same number of double bonds, cis isomers are generally retained longer than trans isomers due to less steric hindrance in forming the complex.[4] The position of the double bond within the carbon chain also influences retention. This high degree of selectivity makes Ag-HPLC particularly well-suited for the separation of complex mixtures of branched alkene isomers that may be difficult to resolve by other methods.[4]

Experimental Protocol: Preparation of a Silver Ion Column and Separation of Branched Alkenes

This protocol describes the preparation of a laboratory-made silver ion column and a general method for alkene separation.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV or ELSD detector

  • Data acquisition and processing software

2. Materials for Column Preparation:

  • Pre-packed strong cation-exchange column (e.g., Nucleosil 5SA, 4.6 x 250 mm)[6]

  • Silver nitrate (AgNO₃)

  • HPLC-grade water

  • 1% Aqueous ammonium acetate solution

  • Methanol, dichloromethane, 1,2-dichloroethane, and hexane (all HPLC grade)

3. Protocol for Silver Ion Column Preparation: [6]

  • Connect the cation-exchange column to the HPLC system.

  • Flush the column with 1% aqueous ammonium acetate solution at 0.5 mL/min for 1 hour.

  • Flush the column with distilled water at 1 mL/min for 1 hour.

  • While pumping water through the column, inject 50 µL aliquots of a 0.2 g/mL silver nitrate solution in water at 1-minute intervals until all the solution is injected.

  • 20 minutes after the last injection, wash the column with methanol for 1 hour at 1 mL/min.

  • Wash the column with a 1:1 (v/v) mixture of dichloromethane and 1,2-dichloroethane for 1 hour.

  • Finally, wash the column with hexane for 1 hour. The column is now ready for use.

4. Chromatographic Conditions for Alkene Separation:

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a more polar solvent (e.g., toluene or acetonitrile) is typically used.[4] An example gradient is provided below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV (at a suitable wavelength) or ELSD.

Time (min)% Hexane% Toluene
0.01000
15.08020
20.08020
20.11000
25.01000

5. Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (hexane).

  • System Equilibration: Equilibrate the prepared silver ion column with the starting mobile phase.

  • Analysis: Inject the sample and run the gradient program.

  • Data Analysis: Identify peaks based on the expected elution order (saturated < trans-alkenes < cis-alkenes < dienes).

Data Presentation:

The following table illustrates the expected elution order and relative retention for a hypothetical mixture of C10 isomers.

CompoundStructureExpected Retention Time (min)
n-DecaneSaturated~5
trans-2-Decenetrans-alkene~10
cis-2-Decenecis-alkene~12
1,9-DecadieneDiene~18

Visualization:

Ag_HPLC_Workflow cluster_col_prep Column Preparation cluster_analysis Alkene Separation StartCol Start with Cation-Exchange Column Flush1 Flush with Ammonium Acetate StartCol->Flush1 Flush2 Flush with Water Flush1->Flush2 LoadAg Load with Silver Nitrate Flush2->LoadAg WashSolvents Wash with Organic Solvents LoadAg->WashSolvents ReadyCol Silver Ion Column Ready WashSolvents->ReadyCol Equilibrate Equilibrate Column ReadyCol->Equilibrate SamplePrep Prepare Sample in Hexane Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect (UV/ELSD) Gradient->Detect

Caption: Workflow for Ag-HPLC column preparation and analysis.

Supercritical Fluid Chromatography (SFC) for Branched Alkene Separation

Application Note:

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase.[7] SFC is often considered a hybrid of gas and liquid chromatography, offering the advantages of high diffusivity and low viscosity of a gas, and the solvating power of a liquid. For the separation of branched alkenes, SFC typically operates in a normal-phase mode, where a polar stationary phase is used with the relatively non-polar supercritical CO₂ mobile phase. To modulate the polarity of the mobile phase and enhance the elution of analytes, a polar organic solvent (modifier), such as methanol or ethanol, is often added to the CO₂.[1] SFC is particularly advantageous for the separation of isomers, including branched alkenes, due to its high efficiency and unique selectivity.[8] It is also considered a "green" chromatography technique due to the reduced use of organic solvents.[1]

Experimental Protocol: SFC Separation of Branched Hydrocarbons

This protocol is based on a method for the separation of a wide range of hydrocarbons and can be adapted for specific branched alkene analyses.[9]

1. Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Data acquisition and processing software

2. Materials:

  • Columns: Two polar columns connected in series to increase retention and resolution (e.g., silica or cyano-propyl columns, 4.6 x 250 mm).[9]

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol (or other polar modifier)

  • Sample Solvent: Hexane or another non-polar solvent.

3. Chromatographic Conditions:

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 15 MPa

  • Injection Volume: 5 µL

  • Detection: FID or MS

  • Gradient Elution: An example gradient is provided below.

Time (min)% Mobile Phase B (Methanol)
0.02
10.020
15.020
15.12
20.02

4. Procedure:

  • System Preparation: Ensure the CO₂ supply is adequate and the system is cooled to ensure CO₂ remains in a liquid state before the pump.

  • Sample Preparation: Dissolve the branched alkene sample in the sample solvent.

  • System Equilibration: Equilibrate the columns with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient program.

  • Data Analysis: Identify the peaks corresponding to the different branched alkene isomers. If using an MS detector, mass spectra can aid in identification. Quantification can be performed using an external or internal standard method.

Data Presentation:

The following table shows representative data for the separation of a mixture of non-aromatic hydrocarbons, indicating the potential for resolving branched alkenes from other components.[9]

HydrocarbonRetention Time (min)
C108.2
C129.5
C1410.8
C1612.1
C1813.2
C2014.1

Visualization:

SFC_Logical_Diagram cluster_system SFC System cluster_process Separation Principle CO2_Supply CO2 Supply (Chilled) Pump Pumps CO2_Supply->Pump Modifier Modifier (e.g., Methanol) Modifier->Pump Injector Autosampler Pump->Injector Column Column(s) in Oven Injector->Column BPR Back Pressure Regulator Column->BPR Detector Detector (FID/MS) BPR->Detector MobilePhase Supercritical CO2 + Modifier (Mobile Phase) Interaction Differential Partitioning (Polarity & Shape) MobilePhase->Interaction StationaryPhase Polar Stationary Phase StationaryPhase->Interaction

Caption: Logical diagram of an SFC system and separation principle.

References

Synthesis of Bio-Active Derivatives from 2,4-Dimethyl-1-hexene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2,4-Dimethyl-1-hexene. The described reactions—hydroboration-oxidation, epoxidation, dihydroxylation, and ozonolysis—offer pathways to a range of functionalized molecules with potential applications in medicinal chemistry and drug development. While direct therapeutic applications of this compound derivatives are not yet established, the resulting alcohols, epoxides, diols, and aldehydes belong to classes of compounds known to exhibit a variety of biological activities, including antimicrobial and anticancer properties.

Introduction to Synthetic Pathways

This compound is a readily available branched alkene that serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of a terminal double bond allows for regioselective transformations, leading to the formation of primary alcohols, epoxides, vicinal diols, and aldehydes. These functional groups are key pharmacophores in many biologically active molecules. This document outlines four principal synthetic transformations of this compound.

I. Hydroboration-Oxidation: Synthesis of 2,4-Dimethyl-1-hexanol

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[1][2][3] This means the hydroxyl group adds to the less substituted carbon of the double bond, yielding a primary alcohol from a terminal alkene like this compound.[4] The reaction proceeds via a syn-addition of the hydroborane across the double bond.

Potential Applications: Branched-chain alcohols and their derivatives have been investigated for a range of biological activities, including anticancer properties.[5]

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3•THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 0.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is then cooled again to 0 °C, and 3M aqueous sodium hydroxide (1.5 eq) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide (1.5 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of water, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2,4-Dimethyl-1-hexanol is purified by flash column chromatography.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
2,4-Dimethyl-1-hexanol1. BH3•THF2. NaOH, H2O2THF3-4 hours0 °C to RT85-95

Workflow Diagram

hydroboration_oxidation Hydroboration-Oxidation Workflow start Start: this compound in THF hydroboration Add BH3•THF at 0 °C, stir at RT for 1-2h start->hydroboration oxidation Add NaOH and H2O2 at 0 °C, stir at RT for 1h hydroboration->oxidation workup Quench, Extract, Wash, Dry, Concentrate oxidation->workup purification Flash Column Chromatography workup->purification product Product: 2,4-Dimethyl-1-hexanol purification->product

Hydroboration-Oxidation Workflow

II. Epoxidation: Synthesis of 2-(2,4-dimethylbutyl)oxirane

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method to produce epoxides.[6][7] The reaction is a syn-addition of an oxygen atom to the double bond.[6]

Potential Applications: Epoxides are versatile intermediates in organic synthesis and can be opened by various nucleophiles to generate a wide range of functionalized molecules. Some epoxide-containing compounds have shown potential as enzyme inhibitors.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of this compound (1.0 eq) in dichloromethane is cooled to 0 °C.

  • m-CPBA (1.1 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2-(2,4-dimethylbutyl)oxirane can be purified by distillation or flash column chromatography.

Quantitative Data
ProductReagentSolventReaction TimeTemperatureYield (%)
2-(2,4-dimethylbutyl)oxiranem-CPBACH2Cl22.5-3.5 hours0 °C to RT80-90

Workflow Diagram

epoxidation Epoxidation Workflow start Start: this compound in CH2Cl2 epoxidation Add m-CPBA at 0 °C, stir at RT for 2-3h start->epoxidation workup Wash with NaHCO3 and Brine, Dry, Concentrate epoxidation->workup purification Distillation or Chromatography workup->purification product Product: 2-(2,4-dimethylbutyl)oxirane purification->product

Epoxidation Workflow

III. Dihydroxylation: Synthesis of 2,4-Dimethylhexane-1,2-diol

Syn-dihydroxylation of alkenes can be achieved using osmium tetroxide (OsO4) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[1][2] This reaction results in the formation of a vicinal diol with syn-stereochemistry.[8][9]

Potential Applications: Diols are important building blocks in organic synthesis. Some diol derivatives have been investigated for their potential as enzyme inhibitors and for other medicinal applications.[10]

Experimental Protocol: Dihydroxylation

Materials:

  • This compound

  • Osmium tetroxide (OsO4), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.2 eq).

  • Osmium tetroxide solution (0.02 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium sulfite and stirred for 30 minutes.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2,4-Dimethylhexane-1,2-diol is purified by flash column chromatography.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
2,4-Dimethylhexane-1,2-diolOsO4 (cat.), NMOAcetone/Water12-24 hoursRT75-85

Workflow Diagram

dihydroxylation Dihydroxylation Workflow start Start: this compound in Acetone/Water dihydroxylation Add NMO and OsO4 (cat.), stir at RT for 12-24h start->dihydroxylation workup Quench with Na2SO3, Extract, Wash, Dry, Concentrate dihydroxylation->workup purification Flash Column Chromatography workup->purification product Product: 2,4-Dimethylhexane-1,2-diol purification->product

Dihydroxylation Workflow

IV. Ozonolysis: Synthesis of 2,4-Dimethylpentanal

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[11][12] Reductive workup of the ozonide intermediate, typically with dimethyl sulfide (DMS) or zinc, yields aldehydes and/or ketones.[11] For a terminal alkene like this compound, ozonolysis with reductive workup will yield 2,4-dimethylpentanal and formaldehyde.

Potential Applications: Aldehydes are a class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[13][14][15][16]

Experimental Protocol: Ozonolysis

Materials:

  • This compound

  • Dichloromethane (CH2Cl2) or Methanol (MeOH)

  • Ozone (O3)

  • Dimethyl sulfide (DMS)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of this compound (1.0 eq) in dichloromethane or methanol is cooled to -78 °C (dry ice/acetone bath).

  • Ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.

  • The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.

  • Dimethyl sulfide (1.5 eq) is added, and the solution is allowed to warm to room temperature and stirred for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude 2,4-dimethylpentanal is purified by distillation.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
2,4-Dimethylpentanal1. O32. DMSCH2Cl2 or MeOH3-5 hours-78 °C to RT70-85

Workflow Diagram

ozonolysis Ozonolysis Workflow start Start: this compound in CH2Cl2/MeOH ozonolysis Bubble O3 at -78 °C start->ozonolysis workup Add DMS, warm to RT, stir for 2-4h ozonolysis->workup extraction Concentrate, Extract, Wash, Dry, Concentrate workup->extraction purification Distillation extraction->purification product Product: 2,4-Dimethylpentanal purification->product

Ozonolysis Workflow

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Predicted/Reported)
2,4-Dimethyl-1-hexanolC8H18O130.23¹H NMR: Signals for CH2OH, CH, CH2, and CH3 groups. ¹³C NMR: Signals for primary alcohol carbon (~65 ppm) and aliphatic carbons. IR (cm⁻¹): Broad O-H stretch (~3300), C-H stretches (~2960-2870), C-O stretch (~1050).
2-(2,4-dimethylbutyl)oxiraneC8H16O128.21¹H NMR: Characteristic signals for epoxide ring protons (~2.4-2.9 ppm). ¹³C NMR: Signals for epoxide carbons (~47 and 52 ppm). IR (cm⁻¹): C-O-C stretch (epoxide) (~1250, 840).
2,4-Dimethylhexane-1,2-diolC8H18O2146.23¹H NMR: Signals for CH2OH, CHOH, and aliphatic protons. ¹³C NMR: Signals for two carbons bearing hydroxyl groups (~70-80 ppm). IR (cm⁻¹): Broad O-H stretch (~3400), C-H stretches (~2960-2870), C-O stretches (~1050-1100).
2,4-DimethylpentanalC7H14O114.19¹H NMR: Aldehyde proton signal (~9.6 ppm). ¹³C NMR: Aldehyde carbon signal (~205 ppm). IR (cm⁻¹): C=O stretch (~1725), C-H stretch of aldehyde (~2720).

Conclusion

The synthetic routes detailed in this document provide a framework for the generation of a library of derivatives from this compound. These compounds, possessing alcohol, epoxide, diol, and aldehyde functionalities, are valuable for further chemical modifications and biological screening. While specific drug development applications for these exact derivatives are yet to be fully explored, their structural motifs are present in numerous bioactive molecules, suggesting their potential as leads in future drug discovery efforts. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and subsequent evaluation of these and related compounds.

References

Application Notes and Protocols for the Isomerization of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of alkenes is a fundamental transformation in organic synthesis, enabling the conversion of readily available olefins into more valuable or desired isomers. 2,4-Dimethyl-1-hexene, a branched C8 olefin, can be isomerized to a variety of internal isomers, each with potentially unique chemical and physical properties. This process is of significant interest in the synthesis of fine chemicals, specialty fuels, and as a method to introduce structural diversity in drug discovery programs. The controlled isomerization allows for the strategic repositioning of the double bond, which can influence reactivity in subsequent transformations, such as metathesis, hydroformylation, or polymerization.

This document provides detailed experimental protocols for the acid-catalyzed and transition metal-catalyzed isomerization of this compound, along with expected product distributions and analytical methods for monitoring the reaction.

Potential Isomeric Products

The isomerization of this compound can lead to a mixture of several positional and geometric isomers. The primary expected products are various dimethylhexenes where the double bond is shifted to an internal position. Based on the carbon skeleton of 2,4-dimethylhexane, the following are the most probable isomers:

  • 2,4-Dimethyl-2-hexene (cis and trans)

  • 2,4-Dimethyl-3-hexene (cis and trans)

  • 3,5-Dimethyl-2-hexene (cis and trans) (Resulting from skeletal rearrangement, less likely under mild conditions)

The thermodynamic stability of these isomers generally increases with the degree of substitution of the double bond. However, steric hindrance from the bulky methyl groups can influence the product distribution, sometimes favoring the less substituted isomer over what would be predicted by Zaitsev's rule alone. For instance, studies on the structurally similar 2,4,4-trimethylpentene have shown that steric repulsion can lead to a higher proportion of the less substituted isomer at equilibrium.[1]

Data Presentation

The following tables summarize typical quantitative data for the isomerization of branched alkenes, which can be used as a reference for the isomerization of this compound.

Table 1: Acid-Catalyzed Isomerization of a Branched Octene Analogue (2,4,4-Trimethyl-1-pentene)

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Product Distribution (2,4,4-Trimethyl-2-pentene) (%)Reference
Amberlyst-1580495~18[1]
Sulfuric Acid (aq)1002>90~18 (at equilibrium)[2]

Note: The product distribution for 2,4,4-trimethylpentene isomerization is unusual due to significant steric hindrance, favoring the terminal alkene at equilibrium.

Table 2: Transition Metal-Catalyzed Isomerization of Terminal Alkenes

Catalyst SystemSubstrateTemperature (°C)Reaction TimeConversion (%)Product(s)SelectivityReference
Pd(OAc)₂ / PPh₃1-Octene252 h>992-Octenes, 3-OctenesHigh for internal olefins[3]
Co(salen) / PhSiH₃Various terminal alkenes251 h>95Internal AlkenesHigh for trisubstituted[4]
RuHCl(CO)(PPh₃)₃1-Hexene801 h>982-Hexenes, 3-HexenesMixture of isomers[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization using a Solid Acid Catalyst

This protocol describes the isomerization of this compound using a solid acid catalyst, such as Amberlyst-15, which offers advantages in terms of ease of separation and catalyst reusability.

Materials:

  • This compound

  • Amberlyst-15 (or other suitable solid acid catalyst like Nafion or a zeolite)

  • Anhydrous toluene (or other inert solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate solution, anhydrous magnesium sulfate)

Procedure:

  • Catalyst Preparation: Activate the Amberlyst-15 resin by washing it with methanol, followed by toluene, and then drying under vacuum at 60-80°C for several hours to remove any adsorbed water.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the activated Amberlyst-15 catalyst (e.g., 10-20 wt% relative to the substrate).

  • Add anhydrous toluene to the flask, followed by this compound.

  • Reaction: Heat the reaction mixture to a desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering out the catalyst, and analyzing the composition of the mixture by GC-MS.

  • Work-up: Once the desired conversion is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with fresh solvent and dried for potential reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any leached acidic species, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of dimethylhexene isomers.

  • Purification (Optional): The isomeric mixture can be purified by fractional distillation if the boiling points of the isomers are sufficiently different.

Protocol 2: Transition Metal-Catalyzed Isomerization

This protocol provides a general method for the isomerization of this compound using a palladium-based catalyst system.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Syringes for liquid transfer

  • GC-MS for analysis

  • Silica gel for column chromatography (optional)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 1-5 mol%) and triphenylphosphine (e.g., 2-10 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add this compound via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). The optimal temperature will depend on the specific catalyst system and substrate.

  • Monitoring: Follow the reaction progress by GC-MS analysis of small aliquots taken from the reaction mixture.

  • Work-up: Upon completion, the reaction can be quenched by exposing it to air.

  • The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst residues, eluting with a non-polar solvent like hexane. Further purification, if necessary, can be achieved by column chromatography or distillation.

Mandatory Visualization

Reaction Pathway for Acid-Catalyzed Isomerization

The acid-catalyzed isomerization of this compound proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the double bond to form the most stable carbocation, which can then undergo a 1,2-hydride shift to form other carbocation intermediates. Deprotonation from these intermediates leads to the various isomeric products.

G cluster_start Initiation cluster_rearrangement Rearrangement & Deprotonation 2_4_Dimethyl_1_hexene This compound Tertiary_Carbocation_1 Tertiary Carbocation (C2) 2_4_Dimethyl_1_hexene->Tertiary_Carbocation_1 Protonation H_plus H+ Tertiary_Carbocation_2 Tertiary Carbocation (C3) Tertiary_Carbocation_1->Tertiary_Carbocation_2 1,2-Hydride Shift 2_4_Dimethyl_2_hexene 2,4-Dimethyl-2-hexene (cis/trans) Tertiary_Carbocation_1->2_4_Dimethyl_2_hexene Deprotonation Tertiary_Carbocation_2->2_4_Dimethyl_2_hexene Deprotonation 2_4_Dimethyl_3_hexene 2,4-Dimethyl-3-hexene (cis/trans) Tertiary_Carbocation_2->2_4_Dimethyl_3_hexene Deprotonation

Caption: Acid-catalyzed isomerization of this compound.

Experimental Workflow

The general workflow for conducting and analyzing the isomerization of this compound is outlined below.

G Start Start Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Reaction_Setup Isomerization Isomerization Reaction (Heating & Stirring) Reaction_Setup->Isomerization Monitoring Reaction Monitoring (GC-MS) Isomerization->Monitoring Monitoring->Isomerization Continue Reaction Workup Reaction Work-up (Catalyst Removal, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for alkene isomerization.

References

Application Notes and Protocols: The Role of 2,4-Dimethyl-1-hexene in Studying Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dimethyl-1-hexene as a substrate in the study of various organic reaction mechanisms. Its unique structure, featuring a terminal double bond with steric hindrance at the allylic position and a chiral center, makes it an excellent model for investigating regioselectivity, stereoselectivity, and the influence of steric and electronic effects on reaction pathways.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack. Studying these reactions provides insight into carbocation stability and rearrangement, as well as the directing effects of alkyl substituents.

Acid-Catalyzed Hydration

Application: This reaction is a classic example of an electrophilic addition that follows Markovnikov's rule. The study of the hydration of this compound allows for the investigation of carbocation intermediates and potential hydride shifts.

Reaction Mechanism:

  • Protonation of the alkene: The π-bond of the alkene attacks a proton (from H₃O⁺), forming a carbocation at the more substituted carbon (C2).

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding the alcohol product.

Expected Products and Regioselectivity: The major product is expected to be 2,4-dimethyl-2-hexanol, following Markovnikov's rule due to the formation of the more stable tertiary carbocation at C2. The formation of 2,4-dimethyl-1-hexanol (the anti-Markovnikov product) is expected to be minimal.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 50% aqueous solution of sulfuric acid (H₂SO₄) (5.0 eq.).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Quantitative Data
AlkeneMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
1-Hexene2-Hexanol1-Hexanol~90:10General textbook knowledge

Hydroboration-Oxidation

Application: This two-step reaction provides a method for the anti-Markovnikov addition of water across the double bond, yielding the less substituted alcohol. The steric hindrance around the double bond in this compound makes it an interesting substrate to study the regioselectivity of this reaction.

Reaction Mechanism:

  • Hydroboration: Borane (BH₃) adds across the double bond in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2).

  • Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to replace the boron atom with a hydroxyl group.

Expected Products and Stereoselectivity: The major product is 2,4-dimethyl-1-hexanol. The reaction is stereospecific, with the H and OH groups adding to the same side of the double bond (syn-addition).

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Hydroboration: Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.

Quantitative Data
AlkeneMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
1-Hexene1-Hexanol2-Hexanol94:6[1]

Catalytic Hydrogenation

Application: Catalytic hydrogenation is used to reduce the double bond of an alkene to a single bond. Studying this reaction with this compound can provide insights into the stereochemistry of the addition and the influence of the chiral center on the diastereoselectivity of the product.

Reaction Mechanism: The reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). Both hydrogen atoms are delivered to the same face of the double bond, resulting in a syn-addition.

Expected Product: The product is 2,4-dimethylhexane. Due to the pre-existing chiral center at C4, the hydrogenation of the double bond at C1-C2 will create a new chiral center at C2, resulting in a mixture of diastereomers.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (as monitored by the cessation of hydrogen uptake).

  • Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the product.

Epoxidation

Application: Epoxidation of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) allows for the study of the stereoselectivity of the oxygen atom addition to the double bond.

Reaction Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide.

Expected Product: The product is 2-(2,4-dimethylbutyl)oxirane. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide.

Experimental Protocol: Epoxidation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add m-CPBA (1.1 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Wash the organic layer with sodium sulfite solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Visualizations

Electrophilic_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: this compound reagents Add Acid Catalyst (e.g., H2SO4) and Water start->reagents reaction Stir at Room Temperature reagents->reaction monitor Monitor Progress (GC/TLC) reaction->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify end Product: 2,4-Dimethyl-2-hexanol purify->end

Caption: Experimental workflow for the acid-catalyzed hydration of this compound.

Hydroboration_Mechanism Alkene This compound TransitionState [Concerted Transition State] Alkene->TransitionState BH3 BH3-THF BH3->TransitionState Alkylborane Trialkylborane Intermediate TransitionState->Alkylborane Syn-addition Product 2,4-Dimethyl-1-hexanol Alkylborane->Product Oxidation Oxidation H2O2, NaOH

Caption: Mechanism of hydroboration-oxidation.

Cationic_Polymerization_Initiation_Propagation cluster_initiation Initiation cluster_propagation Propagation Monomer1 This compound Carbocation Tertiary Carbocation Monomer1->Carbocation Initiator H+ (Initiator) Initiator->Carbocation Protonation DimerCation Dimeric Carbocation Carbocation->DimerCation Nucleophilic Attack Monomer2 Another Monomer Monomer2->DimerCation ... ... DimerCation->... Chain Growth

Caption: Initiation and propagation in cationic polymerization.

References

Application of 2,4-Dimethyl-1-hexene in Material Science: A Review of Potential Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential applications of 2,4-Dimethyl-1-hexene in material science, focusing on its behavior in polymerization reactions. Due to a notable lack of specific research on the homopolymerization of this compound, this note extrapolates from established principles of olefin polymerization and studies on structurally similar branched α-olefins. We will explore the expected outcomes and challenges associated with subjecting this monomer to common polymerization techniques, namely Ziegler-Natta and cationic polymerization.

Introduction

This compound is a branched α-olefin with the chemical structure C8H16. Its potential as a monomer in polymer synthesis is of interest for creating materials with unique thermal and mechanical properties. The presence of methyl groups at the 2 and 4 positions introduces steric hindrance, which is expected to significantly influence its polymerizability and the characteristics of the resulting polymer, poly(this compound).

Potential Polymerization Methods

The polymerization of α-olefins is typically achieved through coordination polymerization using Ziegler-Natta catalysts or through cationic polymerization.[1][2] Free-radical polymerization is generally not effective for producing linear polymers from α-olefins due to the formation of undesired allylic radicals that lead to branched and low molecular weight products.[3][4]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are highly effective for the polymerization of α-olefins.[5] They are renowned for their ability to produce linear and stereoregular polymers.[3]

The steric hindrance presented by the methyl groups in this compound is anticipated to pose significant challenges for Ziegler-Natta polymerization. The bulky substituents may hinder the coordination of the monomer to the active site of the catalyst, potentially leading to a low polymerization rate and low molecular weight polymers.[6]

Generalized Experimental Protocol: Ziegler-Natta Polymerization of a Branched α-Olefin

This protocol is a generalized procedure and would require optimization for the specific monomer, this compound.

Materials:

  • This compound (rigorously purified and dried)

  • Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)

  • Co-catalyst (e.g., Triethylaluminum, TEAL)

  • Anhydrous, deoxygenated solvent (e.g., heptane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., acidified methanol)

Procedure:

  • Reactor Setup: A dry, inert-atmosphere glovebox or a Schlenk line is used to handle all reagents. The polymerization reactor, a glass flask equipped with a mechanical stirrer and temperature control, is thoroughly dried and purged with inert gas.

  • Solvent and Co-catalyst Addition: The anhydrous solvent is transferred to the reactor, followed by the addition of the co-catalyst (e.g., TEAL solution).

  • Catalyst Introduction: The Ziegler-Natta catalyst suspension is introduced into the reactor. The mixture is typically stirred for a short period to allow for the formation of the active species.

  • Monomer Addition: The purified this compound is injected into the reactor.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-80 °C) for a predetermined time. The progress of the polymerization may be monitored by observing an increase in viscosity.

  • Termination: The polymerization is quenched by the addition of a quenching agent, such as methanol containing a small amount of hydrochloric acid, to deactivate the catalyst.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed with the non-solvent to remove catalyst residues, and dried under vacuum.

Logical Workflow for Ziegler-Natta Polymerization

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up Reactor Setup Reactor Setup Inert Atmosphere Inert Atmosphere Reactor Setup->Inert Atmosphere Purge Solvent & Co-catalyst Solvent & Co-catalyst Polymerization Polymerization Solvent & Co-catalyst->Polymerization Catalyst Catalyst Catalyst->Polymerization Monomer Monomer Monomer->Polymerization Termination Termination Polymerization->Termination Quench Precipitation Precipitation Termination->Precipitation Isolation & Drying Isolation & Drying Precipitation->Isolation & Drying Final Polymer Final Polymer Isolation & Drying->Final Polymer

Caption: Generalized workflow for Ziegler-Natta polymerization.

Cationic Polymerization

Cationic polymerization is another viable method for polymerizing olefins, particularly those that can form stable carbocations.[7] The presence of electron-donating alkyl groups on this compound suggests that it could be susceptible to cationic polymerization. The initiation step would involve the protonation of the double bond to form a tertiary carbocation, which would then propagate by attacking other monomer units.[8]

While the formation of a stable tertiary carbocation is favorable, the steric hindrance around the double bond could impede the approach of the growing polymer chain, potentially leading to low molecular weight polymers.[6] Furthermore, cationic polymerization of olefins is often complicated by side reactions such as chain transfer and isomerization, which can be difficult to control.[6]

Generalized Experimental Protocol: Cationic Polymerization of a Branched α-Olefin

This protocol is a generalized procedure and would require optimization for this compound.

Materials:

  • This compound (rigorously purified and dried)

  • Initiator (e.g., a Lewis acid such as BF3·OEt2 or AlCl3, or a protic acid)

  • Co-initiator (e.g., water or an alcohol, if using a Lewis acid)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane or hexane)

  • Inert gas (Argon or Nitrogen)

  • Terminating agent (e.g., methanol or ammonia)

Procedure:

  • Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled under an inert atmosphere.

  • Solvent and Monomer Addition: The anhydrous solvent is transferred to the reactor, followed by the purified this compound. The solution is typically cooled to a low temperature (e.g., -78 °C) to suppress side reactions.

  • Initiation: The initiator (and co-initiator, if required) is added to the stirred monomer solution.

  • Propagation: The polymerization is allowed to proceed at the low temperature. The reaction is often very rapid.

  • Termination: The reaction is terminated by the addition of a terminating agent.

  • Polymer Isolation: The polymer is isolated by precipitating it in a non-solvent, followed by filtration and drying under vacuum.

Signaling Pathway for Cationic Polymerization

G Initiator (E+) Initiator (E+) Monomer Monomer Initiator (E+)->Monomer Initiation Carbocation Carbocation Monomer->Carbocation Growing Polymer Chain Growing Polymer Chain Carbocation->Growing Polymer Chain Propagation Growing Polymer Chain->Monomer Adds to Termination Termination Growing Polymer Chain->Termination Final Polymer Final Polymer Termination->Final Polymer

Caption: Simplified signaling pathway for cationic polymerization.

Predicted Properties of Poly(this compound)

Due to the lack of experimental data, the properties of poly(this compound) can only be predicted based on its structure.

PropertyPredicted CharacteristicRationale
Molecular Weight Likely to be low to moderate.Steric hindrance from the methyl groups is expected to limit chain propagation in both Ziegler-Natta and cationic polymerization.[6]
Crystallinity Expected to be low (amorphous).The irregular placement of the bulky side chains would disrupt chain packing and prevent the formation of crystalline domains.
Glass Transition Temperature (Tg) Potentially higher than that of linear polyolefins of similar molecular weight.The bulky side groups will restrict chain mobility, leading to a higher Tg.
Mechanical Properties Likely to be a soft, flexible material, possibly with elastomeric properties if the molecular weight is sufficiently high.The amorphous nature and flexible backbone would contribute to these properties.
Thermal Stability Similar to other polyolefins, with degradation occurring at elevated temperatures.The C-C backbone is inherently stable.

Conclusion

While there is a significant gap in the scientific literature regarding the specific application of this compound in material science, fundamental principles of polymer chemistry allow for informed predictions about its behavior. The steric hindrance of this monomer presents a considerable challenge to achieving high molecular weight polymers via conventional methods like Ziegler-Natta and cationic polymerization. However, these same structural features are likely to impart unique properties to the resulting polymer, such as a higher glass transition temperature and an amorphous morphology. Further experimental investigation is required to validate these predictions and to fully explore the potential of poly(this compound) as a novel material. Researchers are encouraged to use the generalized protocols provided as a starting point for optimization and exploration.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key asymmetric synthesis methodologies theoretically applicable to 2,4-dimethyl-1-hexene. The protocols detailed below are based on well-established procedures for analogous substrates and are intended to serve as a starting point for the development of specific synthetic routes to chiral derivatives of this compound. The resulting chiral alcohols, diols, and epoxides are valuable building blocks in medicinal chemistry and drug development, offering scaffolds for the synthesis of complex molecular architectures with high stereochemical control.

Asymmetric Dihydroxylation

Asymmetric dihydroxylation (AD) is a powerful method for the conversion of alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a highly reliable and enantioselective process.[1][2] For a 1,1-disubstituted alkene like this compound, this reaction is expected to proceed with high efficiency and stereoselectivity.[2]

The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R)- or (S)-diol.[2][3] Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), simplify the experimental setup.[2][4]

Logical Workflow for Sharpless Asymmetric Dihydroxylation

sub This compound reagents AD-mix-α or AD-mix-β (OsO₄ catalyst, chiral ligand, K₃Fe(CN)₆, K₂CO₃) t-BuOH/H₂O, 0°C sub->reagents Reaction Initiation intermediate Chiral Osmate Ester Intermediate reagents->intermediate [3+2] Cycloaddition workup Workup (Na₂SO₃) intermediate->workup Hydrolysis product Chiral (R)- or (S)-2,4-Dimethyl-1,2-hexanediol workup->product

Figure 1: Workflow for Sharpless Asymmetric Dihydroxylation.

Quantitative Data for Asymmetric Dihydroxylation of Structurally Similar Alkenes

Due to a lack of specific literature data for this compound, the following table presents results for other 1,1-disubstituted alkenes to provide an expected range of efficacy.

Alkene SubstrateChiral Ligand SystemYield (%)Enantiomeric Excess (ee, %)Reference
1,1-DiphenyletheneAD-mix-β9899Sharpless et al.
α-MethylstyreneAD-mix-β9694Sharpless et al.
2-PhenylpropeneAD-mix-β9792Sharpless et al.

Experimental Protocol: Asymmetric Dihydroxylation of this compound

This protocol is adapted from the standard procedure for Sharpless asymmetric dihydroxylation.[4]

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 20 mL total).

  • Add AD-mix-α or AD-mix-β (4.2 g) to the solvent mixture and stir vigorously at room temperature until two clear phases are observed.[4] The lower aqueous phase should be a bright yellow.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • To the cooled, stirring mixture, add this compound (1 mmol).

  • Continue stirring vigorously at 0°C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour at room temperature.

  • Add ethyl acetate (30 mL) and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude diol.

  • Purify the product by flash column chromatography on silica gel.

Asymmetric Epoxidation

Asymmetric epoxidation of non-functionalized alkenes like this compound can be achieved using various catalytic systems, including those based on chiral manganese-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketone catalysts (Shi epoxidation). These methods offer routes to chiral epoxides, which are versatile synthetic intermediates.

Experimental Workflow for Jacobsen-Katsuki Asymmetric Epoxidation

sub This compound reagents Chiral Mn(III)-salen catalyst NaOCl or m-CPBA (oxidant) Dichloromethane, 0°C sub->reagents Reaction Initiation product Chiral (R)- or (S)-(2,4-Dimethyl-1-hexenyl)oxirane sub->product Epoxidation intermediate Active Mn(V)-oxo Intermediate reagents->intermediate Catalyst Activation intermediate->sub Oxygen Transfer workup Workup product->workup Purification

Figure 2: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.

Quantitative Data for Asymmetric Epoxidation of Structurally Similar Alkenes

The following table provides representative data for the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes.

Alkene SubstrateChiral CatalystOxidantYield (%)Enantiomeric Excess (ee, %)Reference
cis-β-Methylstyrene(R,R)-Jacobsen's Catalystm-CPBA8492Jacobsen et al.
1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOCl8997Jacobsen et al.
Styrene(R,R)-Jacobsen's CatalystNaOCl7786Jacobsen et al.

Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation

This generalized protocol is based on established procedures for the Jacobsen-Katsuki epoxidation.

Materials:

  • This compound

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Sodium hypochlorite (NaOCl, buffered aqueous solution) or m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (optional additive)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 4-phenylpyridine N-oxide (0.2 mmol, if used) in dichloromethane (10 mL).

  • Add the chiral Mn(III)-salen catalyst (0.02-0.05 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add the oxidant (e.g., buffered NaOCl solution, 1.5 mmol) dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to stir at 0°C for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Asymmetric Hydroboration-Oxidation

Asymmetric hydroboration-oxidation is a two-step process that converts alkenes into chiral alcohols with anti-Markovnikov regioselectivity.[1][5] For this compound, this would yield chiral 2,4-dimethyl-1-hexanol. Chiral boranes, such as those derived from α-pinene (e.g., diisopinocampheylborane, Ipc₂BH), are commonly used to induce enantioselectivity.[1]

Experimental Workflow for Asymmetric Hydroboration-Oxidation

sub This compound reagents1 Chiral Borane (e.g., Ipc₂BH) THF, 0°C sub->reagents1 Hydroboration intermediate Trialkylborane Intermediate reagents1->intermediate reagents2 Oxidation (NaOH, H₂O₂) intermediate->reagents2 product Chiral (R)- or (S)-2,4-Dimethyl-1-hexanol reagents2->product

Figure 3: Workflow for Asymmetric Hydroboration-Oxidation.

Quantitative Data for Asymmetric Hydroboration-Oxidation of Structurally Similar Alkenes

The following table presents typical results for the asymmetric hydroboration-oxidation of representative alkenes.

Alkene SubstrateChiral BoraneYield (%)Enantiomeric Excess (ee, %)Reference
cis-2-Butene(+)-Ipc₂BH75>98Brown et al.
1-HexeneIpcBH₂8592Brown et al.
2-Methyl-1-penteneIpc₂BH8096Brown et al.

Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol is a generalized procedure based on the work of H.C. Brown.

Materials:

  • This compound

  • Diisopinocampheylborane (Ipc₂BH) or a similar chiral borane reagent

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Two-necked round-bottom flask equipped with a nitrogen inlet

  • Ice bath

Procedure: Part A: Hydroboration

  • Set up a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

  • Add a solution of the chiral borane reagent (e.g., Ipc₂BH, 1.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1 mmol) dropwise to the stirred borane solution.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours.

Part B: Oxidation

  • To the reaction mixture from Part A, carefully add aqueous sodium hydroxide solution (3M, 2 mL) at 0°C.

  • Slowly add 30% hydrogen peroxide (2 mL) dropwise, ensuring the temperature does not rise above 40°C.

  • After the addition is complete, warm the mixture to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting chiral alcohol by flash column chromatography.

Applications in Drug Development

While specific applications for derivatives of this compound are not extensively documented, the chiral motifs produced through these asymmetric syntheses are of significant interest in medicinal chemistry. Chiral diols, epoxides, and alcohols serve as versatile building blocks for the synthesis of natural products and pharmaceuticals. They can be incorporated into larger molecules to control stereochemistry, which is crucial for biological activity and reducing off-target effects. For example, chiral diols are precursors to chiral ligands and can be found in the structures of various bioactive compounds. Chiral epoxides are readily opened by a variety of nucleophiles to generate a range of functionalized chiral molecules. The synthesis of such chiral building blocks is a fundamental aspect of modern drug discovery and development.

References

Application Notes and Protocols for Metathesis Reactions of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds, with broad applications in organic synthesis, polymer chemistry, and drug discovery.[1][2] This document provides detailed application notes and protocols for the metathesis reactions of 2,4-dimethyl-1-hexene, a sterically hindered terminal alkene. Due to the limited availability of direct experimental data for this compound in the current literature, the protocols and quantitative data presented herein are based on established methodologies for structurally analogous, sterically hindered olefins. These notes are intended to serve as a comprehensive guide for researchers initiating studies in this area.

Metathesis Reactions of this compound

This compound can participate in several types of olefin metathesis reactions, primarily self-metathesis and cross-metathesis. The choice of reaction pathway and the efficiency of the transformation are highly dependent on the selection of the catalyst and the reaction conditions. Given the steric hindrance around the double bond, second-generation Grubbs and Hoveyda-Grubbs catalysts are generally recommended for their higher activity and stability.[3][4]

Self-Metathesis

The self-metathesis of this compound results in the formation of 3,5-dimethyl-2-heptene and ethylene gas. Driving the reaction to completion often involves the removal of the volatile ethylene byproduct.

Caption: General scheme for the self-metathesis of this compound.

Self_Metathesis 2,4-Dimethyl-1-hexene_1 2 x 2,4-Dimethyl-1-hexene_img 2,4-Dimethyl-1-hexene_1->2,4-Dimethyl-1-hexene_img Catalyst Grubbs or Hoveyda-Grubbs Catalyst 2,4-Dimethyl-1-hexene_img->Catalyst Metathesis 3,5-Dimethyl-2-heptene_img Catalyst->3,5-Dimethyl-2-heptene_img Ethylene + C₂H₄ 3,5-Dimethyl-2-heptene_img->Ethylene

Cross-Metathesis

Cross-metathesis of this compound with a partner olefin allows for the synthesis of a variety of substituted alkenes. The success of cross-metathesis with sterically hindered olefins can be influenced by the steric bulk of the N-heterocyclic carbene (NHC) ligands on the catalyst. For the formation of disubstituted olefins with allylic substituents, catalysts with less bulky N-tolyl groups may be more efficient than those with N-mesityl groups. Conversely, for the formation of trisubstituted olefins, catalysts with bulkier N-mesityl groups are often more effective.

Caption: Cross-metathesis of this compound with a generic olefin.

Cross_Metathesis 2,4-Dimethyl-1-hexene_img Partner_Olefin + R₁-CH=CH-R₂ 2,4-Dimethyl-1-hexene_img->Partner_Olefin Catalyst Grubbs or Hoveyda-Grubbs Catalyst Partner_Olefin->Catalyst Metathesis Product_1 R₁-CH=C(CH₃)CH₂CH(CH₃)CH₂CH₃ Catalyst->Product_1 Product_2 + R₂-CH=CH₂ Product_1->Product_2

Data Presentation: Catalyst Performance in Metathesis of a Structurally Similar Olefin

While specific data for this compound is scarce, the following table summarizes the performance of various catalysts in the cross-metathesis of 1-hexene with methyl oleate, providing a useful reference for catalyst selection. The data suggests that second-generation Hoveyda-Grubbs catalysts supported on silica (HG/SiO2) are highly active.

CatalystCatalyst Loading (wt%)Substrate Ratio (1-hexene/methyl oleate)Reaction Time (min)Conversion of Methyl Oleate (%)Selectivity to Cross-Products (%)
HG(0.87%)/SiO₂0.871180~80~85
HG(1.12%)/SiO₂1.121180~85~90
HG(2.24%)/SiO₂2.245180~77>90
HG(2.80%)/SiO₂2.805180~81>90
HG(3.36%)/SiO₂3.36518091>90

Data adapted from a study on the cross-metathesis of methyl oleate and 1-hexene.[5]

Experimental Protocols

The following protocols are adapted from established procedures for the metathesis of sterically hindered terminal olefins.[6] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Self-Metathesis of this compound

Materials:

  • This compound

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous solvent (DCM or toluene) to achieve a concentration of 0.1-0.5 M.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive flow of argon, add the Grubbs or Hoveyda-Grubbs Second Generation Catalyst (1-5 mol%).

  • Seal the flask and stir the reaction mixture at room temperature or heat to 40-60 °C.

  • To drive the reaction to completion, apply a slow stream of argon or a vacuum to remove the ethylene byproduct.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Caption: Workflow for the self-metathesis of this compound.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound to Schlenk flask B Add anhydrous solvent A->B C Degas solution with Argon B->C D Add Catalyst (1-5 mol%) C->D E Stir at RT or 40-60 °C D->E F Remove Ethylene (gas stream or vacuum) E->F G Monitor reaction (GC-MS/TLC) F->G H Quench with ethyl vinyl ether G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Protocol 2: Cross-Metathesis of this compound with a Functionalized Olefin

Materials:

  • This compound

  • Partner olefin (e.g., acrylate, allyl alcohol derivative)

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst (appropriate for the desired product)

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the partner olefin (1.0-1.5 eq).

  • Add anhydrous solvent (DCM or toluene) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive flow of argon, add the appropriate Grubbs or Hoveyda-Grubbs Second Generation Catalyst (1-5 mol%).

  • Seal the flask and stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Applications in Drug Development

The products of metathesis reactions of this compound, which are substituted and often sterically hindered alkenes, can serve as valuable building blocks in medicinal chemistry.[1] Trisubstituted and tetrasubstituted olefins are common motifs in natural products and pharmacologically active compounds.[7]

  • Scaffold Synthesis: Cross-metathesis allows for the introduction of diverse functional groups, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Natural Product Synthesis: The self-metathesis product, 3,5-dimethyl-2-heptene, and its derivatives could be explored for their biological activities. For instance, the related compound (5S)-3,5-Dimethyl-3-heptene-2-one has been identified in the ant species Manica rubida, suggesting potential applications as semiochemicals or in the development of novel agrochemicals.[7]

  • Access to Complex Architectures: The ability to form hindered C=C bonds provides access to molecular architectures that are challenging to synthesize via other methods. This is particularly relevant in the synthesis of complex natural products with potential therapeutic applications.

Conclusion

The metathesis of this compound represents a versatile tool for the synthesis of complex alkenes. While direct experimental data for this specific substrate is limited, established protocols for analogous sterically hindered olefins provide a solid foundation for further investigation. The appropriate selection of second-generation Grubbs or Hoveyda-Grubbs catalysts is critical for achieving high efficiency. The resulting substituted alkenes have potential applications as key intermediates in the synthesis of novel therapeutic agents and other biologically active molecules. Further research into the metathesis of this compound is warranted to fully explore its synthetic utility.

References

Application Notes and Protocols for Mechanistic Studies of 2,4-Dimethyl-1-hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-1-hexene is a non-conjugated di-substituted alpha-olefin. Its structure, featuring methyl groups at the 2- and 4-positions, presents significant steric hindrance around the vinyl group. This characteristic makes it an intriguing monomer for mechanistic studies in polymerization. Investigating its polymerization behavior can provide valuable insights into catalyst tolerance to steric bulk, the influence of monomer structure on polymer microstructure, and the fundamental steps of various polymerization mechanisms, including chain propagation, termination, and chain transfer. These studies are crucial for designing novel catalysts and synthesizing polymers with tailored properties.

This document provides detailed application notes and protocols for two primary polymerization methods applicable to this compound: Cationic Polymerization and Coordination Polymerization.

Application Note 1: Cationic Polymerization of this compound

Cationic polymerization is a suitable method for olefins that can form stable carbocation intermediates. The structure of this compound is ideal for this mechanism, as the addition of a proton to the double bond preferentially forms a stable tertiary carbocation, which serves as the propagating species.[1][2]

Mechanistic Pathway

The polymerization proceeds through the canonical steps of initiation, propagation, and termination/chain transfer.

  • Initiation : An initiator, typically a strong protic acid or a Lewis acid with a co-initiator, protonates the monomer to generate a tertiary carbocation.[3][4]

  • Propagation : The carbocation intermediate reacts with subsequent monomer molecules in a head-to-tail fashion, regenerating the cationic active center at the end of the growing polymer chain.[2]

  • Termination/Chain Transfer : The reaction can be terminated by reaction with a nucleophile or through chain transfer to a monomer, solvent, or counter-ion, which terminates one chain while initiating another.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Monomer This compound Carbocation Tertiary Carbocation (Active Center) Monomer->Carbocation Initiator Initiator (H+) Initiator->Monomer Protonation NewMonomer Monomer Carbocation->NewMonomer Addition GrowingChain Growing Polymer Chain (Cationic) NewMonomer->GrowingChain GrowingChain->NewMonomer Repeats 'n' times FinalPolymer Final Polymer GrowingChain->FinalPolymer e.g., Chain Transfer to Monomer

Caption: Cationic polymerization mechanism for this compound.

Experimental Protocol: Cationic Polymerization

This protocol describes a general procedure for the cationic polymerization of this compound.

Materials:

  • Monomer: this compound (purified by distillation over CaH₂)

  • Initiator: Strong acid (e.g., H₂SO₄) or Lewis Acid (e.g., BF₃·OEt₂)

  • Solvent: Anhydrous, non-coordinating solvent (e.g., dichloromethane or hexane)

  • Quenching Agent: Methanol

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add the anhydrous solvent (e.g., 100 mL) to the flask.

  • Cool the flask to the desired reaction temperature (e.g., -78°C to 0°C) using a suitable cooling bath.

  • Inject the purified this compound monomer (e.g., 10 mL) into the flask via syringe.

  • Initiate the polymerization by adding the initiator dropwise via syringe. The amount will depend on the desired monomer-to-initiator ratio.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours). Samples can be taken periodically to monitor conversion via Gas Chromatography (GC).

  • Terminate the polymerization by adding a quenching agent like cold methanol (e.g., 20 mL).

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.

  • Characterize the resulting polymer using GPC, NMR, and DSC.

Data Presentation: Expected Results

The following table outlines the type of data that would be collected and analyzed from these experiments.

RunInitiator[Monomer] (mol/L)[Initiator] (mmol/L)Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1H₂SO₄1.01002DataDataData
2H₂SO₄1.010-202DataDataData
3BF₃·OEt₂1.01002DataDataData
4BF₃·OEt₂1.02002DataDataData

Mₙ = Number-average molecular weight; PDI = Polydispersity Index.

Application Note 2: Coordination Polymerization of this compound

Coordination polymerization, using Ziegler-Natta or metallocene catalysts, is the cornerstone of polyolefin production.[5][6] Polymerizing a sterically hindered monomer like this compound with these systems is challenging but provides critical information on the catalyst's active site. The steric bulk can significantly affect the rate of polymerization, catalyst activity, and the stereochemistry of the resulting polymer.[7]

Mechanistic Pathway (Cossee-Arlman)

The widely accepted Cossee-Arlman mechanism proposes that the olefin coordinates to a vacant site on the transition metal center of the catalyst, followed by insertion into the metal-alkyl bond.[8]

  • Activation : The pre-catalyst (e.g., a zirconocene dichloride) is activated by a cocatalyst (e.g., methylaluminoxane, MAO) to form a cationic, coordinatively unsaturated active species.

  • Coordination & Insertion : The monomer coordinates to the vacant site on the metal center via its π-bond. This is followed by migratory insertion of the olefin into the metal-carbon bond of the growing polymer chain.

  • Chain Propagation : The process repeats, with the polymer chain growing from the metal center.

  • Chain Termination : Termination occurs primarily through β-hydride elimination or chain transfer to the cocatalyst or monomer.[9]

G cluster_activation Catalyst Activation cluster_propagation Propagation Cycle cluster_termination Termination Precatalyst Pre-catalyst (e.g., Cp₂ZrCl₂) ActiveCatalyst Active Catalyst [LₙM-R]⁺ Precatalyst->ActiveCatalyst Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->ActiveCatalyst Coordination π-Complex Formation (Monomer Coordination) ActiveCatalyst->Coordination Insertion Migratory Insertion Coordination->Insertion Regeneration Vacant Site Regeneration Insertion->Regeneration Polymer Final Polymer Insertion->Polymer β-Hydride Elimination Regeneration->Coordination Next Monomer Monomer Monomer Monomer->Coordination

Caption: Cossee-Arlman mechanism for coordination polymerization.

Experimental Protocol: Coordination Polymerization

This protocol provides a general method for polymerizing this compound using a metallocene catalyst system.

Materials:

  • Monomer: this compound (purified and dried)

  • Pre-catalyst: e.g., rac-Et(Ind)₂ZrCl₂ or a constrained geometry catalyst

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol (5% HCl)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • All manipulations must be carried out using Schlenk line or glovebox techniques to exclude air and moisture.

  • Add anhydrous toluene (e.g., 100 mL) and the desired amount of this compound monomer to a high-pressure glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer.

  • Pressurize the reactor with inert gas.

  • Bring the reactor to the desired polymerization temperature (e.g., 50-80°C).

  • In a separate Schlenk flask, dissolve the pre-catalyst in a small amount of toluene.

  • Inject the MAO solution into the reactor, followed by the pre-catalyst solution to initiate the polymerization. The Al/Zr ratio is a critical parameter (typically 500:1 to 2000:1).

  • Maintain the reaction at a constant temperature for the specified duration (e.g., 30-60 minutes).

  • Terminate the reaction by injecting acidified methanol.

  • Vent the reactor and pour the contents into a larger volume of acidified methanol to precipitate the polymer.

  • Stir for several hours to deactivate all catalyst residues.

  • Filter the polymer, wash extensively with methanol, and dry under vacuum at 60°C.

  • Characterize the polymer for molecular weight, microstructure, and thermal properties.

Data Presentation: Expected Results

The following table summarizes key data points from coordination polymerization experiments, adapted from studies on 1-hexene.[10]

RunCatalystAl/Zr RatioTemp (°C)Time (min)Activity ( kg/mol ·h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
1Cat A1000:15030DataDataData
2Cat A1000:17030DataDataData
3Cat A2000:15030DataDataData
4Cat B1000:15030DataDataData

Activity is measured as kg of polymer per mole of transition metal per hour.

Protocols: Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose : To determine the polymer's microstructure, including tacticity, regiochemistry (e.g., 1,2- vs. 2,1-insertion), and end-group analysis.[9][10]

  • Protocol :

    • Dissolve 10-20 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., C₂D₂Cl₄ or CDCl₃) in an NMR tube.

    • Heat the sample if necessary to ensure complete dissolution (e.g., 120°C for C₂D₂Cl₄).[11]

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts and integrations to identify repeating units and chain-end structures.

Gel Permeation Chromatography (GPC)
  • Purpose : To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[12]

  • Protocol :

    • Prepare polymer solutions in a suitable mobile phase (e.g., 1,2,4-trichlorobenzene, TCB) at a concentration of ~1 mg/mL.

    • Perform the analysis at an elevated temperature (e.g., 140-150°C) to ensure the polymer remains in solution.

    • Calibrate the instrument using polystyrene or polyethylene standards.

    • Inject the sample and analyze the resulting chromatogram to calculate molecular weight averages and distribution.

Differential Scanning Calorimetry (DSC)
  • Purpose : To analyze the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).[9][13]

  • Protocol :

    • Accurately weigh 4-6 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Use a standard heat-cool-heat cycle under a nitrogen atmosphere. For example: heat from room temperature to 180°C at 10°C/min, hold for 5 min, cool to -60°C at 10°C/min, hold for 5 min, and then perform the second heating scan to 180°C at 10°C/min.[9]

    • Analyze the thermogram from the second heating scan to determine T₉ and Tₘ.

Overall Experimental Workflow

The following diagram illustrates the logical flow of a typical research project investigating the polymerization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization cluster_conclusion Conclusion Monomer Monomer Purification (this compound) Polymerization Polymerization Reaction (Cationic or Coordination) Monomer->Polymerization Catalyst Catalyst / Initiator Selection Catalyst->Polymerization Solvent Solvent Purification & Drying Solvent->Polymerization Workup Quenching, Precipitation, & Drying Polymerization->Workup GPC GPC Analysis (Mn, Mw, PDI) Workup->GPC NMR NMR Analysis (Microstructure) Workup->NMR DSC DSC Analysis (Thermal Properties) Workup->DSC Data Data Interpretation GPC->Data NMR->Data DSC->Data Mechanism Mechanism Elucidation Data->Mechanism

Caption: General workflow for mechanistic studies of polymerization.

References

Application Notes and Protocols for 2,4-Dimethyl-1-hexene in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2,4-Dimethyl-1-hexene as a component in fuel studies, particularly as a gasoline additive. Due to the limited direct research on this specific compound in fuel applications, this document extrapolates information from studies on similar branched olefins and general principles of fuel science. The protocols provided are adapted from standardized fuel testing methods.

Application Notes

This compound (C₈H₁₆) is a branched olefin that holds potential as a valuable component in gasoline formulations.[1][2] Its molecular structure suggests properties that could enhance fuel performance, particularly in relation to octane rating and combustion characteristics. Branched hydrocarbons, especially olefins, are known to possess higher octane numbers compared to their straight-chain counterparts, making them desirable for improving the anti-knock properties of gasoline.[1][2][3][4]

The primary application of this compound in fuel studies would be as a blend component to increase the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline. A higher octane rating allows for higher compression ratios in spark-ignition engines, leading to greater thermal efficiency and power output.[5]

Potential Research Areas:
  • Octane Enhancement: Investigating the blending octane value of this compound in various base fuels.

  • Combustion and Emission Studies: Analyzing the combustion behavior and emission profile (e.g., NOx, CO, unburned hydrocarbons) of fuels containing this compound.

  • Oxidation Stability: Determining the impact of this compound on the storage stability of gasoline, as olefins can be more prone to oxidation.

  • Surrogate Fuel Development: Utilizing this compound as a component in the formulation of gasoline surrogate fuels for computational fluid dynamics (CFD) and chemical kinetics modeling.[6][7]

Physicochemical and Combustion Properties

PropertyValueUnitSource
Molecular FormulaC₈H₁₆-[8]
Molecular Weight112.21 g/mol [8]
IUPAC Name2,4-dimethylhex-1-ene-[8]
CAS Number16746-87-5-[8]
Boiling Point111°C
Density0.719g/mL
Heat of Combustion (estimated for a C₈H₁₆ isomer)5113.3kJ/mol[9]
Research Octane Number (RON) (estimated)~90-100-Inferred from branched olefin properties[1][3]
Motor Octane Number (MON) (estimated)~80-90-Inferred from branched olefin properties[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound as a fuel component. These are based on established ASTM International standard test methods.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699 [10][11][12][13]

1. Objective: To determine the anti-knock quality of a spark-ignition engine fuel blended with this compound under mild operating conditions.[14]

2. Apparatus:

  • Standard single-cylinder Cooperative Fuel Research (CFR) engine.[15]

  • Carburetor with adjustable fuel-air ratio.

  • Knockmeter to measure knock intensity.

  • Primary reference fuels (iso-octane and n-heptane).

3. Procedure:

  • Prepare a blend of a base gasoline with a specified concentration of this compound.

  • Calibrate the CFR engine using primary reference fuels of known octane numbers.

  • Operate the CFR engine under the standard conditions for RON testing (600 rpm engine speed).[15]

  • Introduce the fuel blend into the engine and adjust the compression ratio until a standard level of knock intensity is observed on the knockmeter.

  • Bracket the sample fuel's knock intensity between two primary reference fuel blends.

  • The Research Octane Number is calculated based on the composition of the primary reference fuel blend that matches the knock intensity of the sample.[10]

Protocol 2: Determination of Motor Octane Number (MON)

Based on ASTM D2700 [16][17][18]

1. Objective: To determine the anti-knock quality of a spark-ignition engine fuel blended with this compound under more severe operating conditions than RON testing.[16][17]

2. Apparatus:

  • Standard single-cylinder Cooperative Fuel Research (CFR) engine.[15]

  • Carburetor with adjustable fuel-air ratio.

  • Knockmeter.

  • Primary reference fuels.

3. Procedure:

  • Prepare the fuel blend as in the RON test.

  • Calibrate the CFR engine using primary reference fuels.

  • Operate the CFR engine under the standard conditions for MON testing (900 rpm engine speed and a preheated fuel-air mixture).[15]

  • Follow the same procedure of adjusting the compression ratio and bracketing with reference fuels as in the RON test to determine the Motor Octane Number.[16]

Protocol 3: Analysis of Fuel Composition by Gas Chromatography (GC)

Based on ASTM D6729 / D6730

1. Objective: To determine the hydrocarbon composition of a gasoline blend containing this compound.

2. Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID).[19][20]

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5).[19]

  • Autosampler.

  • Data acquisition system.

3. Procedure:

  • Prepare calibration standards of known hydrocarbons, including this compound.

  • Inject a small, precise volume of the fuel blend into the GC.[19]

  • The sample is vaporized and carried by an inert gas through the capillary column, where individual components are separated based on their boiling points and interaction with the column's stationary phase.[21]

  • The separated components are detected by the FID, producing a chromatogram.

  • Identify and quantify this compound and other components by comparing their retention times and peak areas to those of the calibration standards.[21]

Protocol 4: Determination of Oxidation Stability

Based on ASTM D525 [22]

1. Objective: To assess the tendency of a gasoline blend containing this compound to form gum and deposits during storage.

2. Apparatus:

  • Oxidation pressure vessel ("bomb").

  • Pressure gauge or transducer.

  • Temperature-controlled bath.

  • Oxygen supply.

3. Procedure:

  • Place a 50 mL sample of the fuel blend into a glass container within the pressure vessel.[22]

  • Seal the vessel and introduce pure oxygen to a pressure of 690-705 kPa.[22]

  • Immerse the sealed vessel in a heating bath maintained at 100°C.[22]

  • Monitor the pressure inside the vessel continuously.

  • The induction period is the time elapsed until a sharp drop in pressure occurs, indicating the onset of rapid oxidation.[22] A longer induction period signifies better oxidation stability.

Visualizations

Experimental_Workflow cluster_preparation Fuel Blend Preparation cluster_testing Fuel Property Testing cluster_analysis Data Analysis & Evaluation BaseFuel Base Fuel Blender Blending BaseFuel->Blender DMH This compound DMH->Blender FuelBlend Fuel Blend Blender->FuelBlend RON RON Testing (ASTM D2699) FuelBlend->RON MON MON Testing (ASTM D2700) FuelBlend->MON GC Composition Analysis (GC) FuelBlend->GC Oxidation Oxidation Stability (ASTM D525) FuelBlend->Oxidation Performance Performance Evaluation RON->Performance MON->Performance GC->Performance Emissions Emissions Characterization GC->Emissions Stability Stability Assessment Oxidation->Stability

Caption: Experimental workflow for evaluating this compound in fuel.

Combustion_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Products DMH This compound H_abs H-abstraction DMH->H_abs Thermal_decomp Thermal Decomposition DMH->Thermal_decomp Radical_decomp Radical Decomposition H_abs->Radical_decomp Thermal_decomp->Radical_decomp Intermediates Smaller Olefins & Radicals Radical_decomp->Intermediates Oxidation Oxidation Final_products CO2, H2O, CO Oxidation->Final_products Isomerization Isomerization Intermediates->Oxidation Intermediates->Isomerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of 2,4-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • The Wittig Reaction: This involves the reaction of a phosphorus ylide with a ketone. For this compound, this would typically involve the reaction of methylenetriphenylphosphorane with 4-methyl-2-pentanone.[1][2]

  • Dehydration of an Alcohol: This route utilizes the acid-catalyzed dehydration of 2,4-dimethyl-1-hexanol or related alcohol precursors.[3][4]

  • Grignard Reaction followed by Dehydration: This two-step process involves the synthesis of a tertiary alcohol, 2,4-dimethyl-1-hexanol, via a Grignard reaction, which is then dehydrated to the target alkene.[5][6]

Q2: What are the most common impurities I should expect in my final product?

A2: Depending on the synthetic route, common impurities may include:

  • Isomeric Alkenes: Rearrangement products from alcohol dehydration, such as 2,4-dimethyl-2-hexene and other isomers.

  • Unreacted Starting Materials: Residual ketone from a Wittig reaction or unreacted alcohol from a dehydration reaction.

  • Solvent Residues: Trace amounts of solvents used in the reaction or purification steps, such as diethyl ether or tetrahydrofuran (THF).[7]

  • Byproducts from the Wittig Reaction: Triphenylphosphine oxide is a significant byproduct that needs to be removed.[2]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic techniques is recommended for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the molecule. Specific chemical shifts are characteristic of the vinyl protons and the methyl groups.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for C=C stretching of an alkene and =C-H stretching for the vinyl group.[8][9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]

  • Gas Chromatography (GC): GC can be used to determine the purity of the sample and identify the presence of volatile impurities.[11]

Troubleshooting Guides

Route 1: Wittig Reaction

Problem: Low or no yield of this compound.

Possible Cause Troubleshooting Suggestion
Inefficient Ylide Formation The phosphonium salt precursor may not have been fully deprotonated. Ensure a strong base (e.g., n-butyllithium) is used and that the reaction is carried out under anhydrous conditions.[12][13]
Steric Hindrance While the Wittig reaction is robust, significant steric hindrance around the ketone can slow down the reaction.[1] Consider increasing the reaction time or temperature.
Impure Reagents Ensure the 4-methyl-2-pentanone and the phosphonium salt are pure. Contaminants can interfere with the reaction.

Problem: Difficulty in removing triphenylphosphine oxide byproduct.

Possible Cause Troubleshooting Suggestion
High Polarity of the Byproduct Triphenylphosphine oxide is a polar and often crystalline solid, which can sometimes co-purify with the product.
Purification Method Standard column chromatography on silica gel is effective for separating the non-polar alkene from the polar triphenylphosphine oxide. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane followed by filtration can be effective.
Route 2: Dehydration of 2,4-Dimethyl-1-hexanol

Problem: Formation of multiple alkene isomers instead of predominantly this compound.

Possible Cause Troubleshooting Suggestion
Carbocation Rearrangement Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can undergo rearrangements to form more stable (more substituted) alkenes, such as 2,4-dimethyl-2-hexene, as predicted by Zaitsev's rule.[4][14]
Reaction Conditions Strong acids like sulfuric acid and high temperatures favor rearrangement.[15] Consider using a milder acid catalyst, such as phosphoric acid, or employing alternative dehydration methods like using phosphorus oxychloride (POCl3) in pyridine, which can favor the Hofmann product (less substituted alkene).

Problem: Incomplete reaction, with significant starting alcohol remaining.

Possible Cause Troubleshooting Suggestion
Insufficient Acid Catalyst or Heat Ensure an adequate amount of acid catalyst is used and that the reaction is heated to a sufficient temperature to drive the elimination.
Water Removal The dehydration is a reversible reaction. Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the alkene product.

Experimental Protocols

Key Experiment: Wittig Reaction for the Synthesis of this compound
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The solution will typically turn a characteristic orange or yellow color, indicating the formation of the ylide.[12]

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Reaction with Ketone: Cool the ylide solution back down in an ice bath.

  • Add a solution of 4-methyl-2-pentanone in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification PhosphoniumSalt Methyltriphenylphosphonium Bromide in THF Ylide Methylenetriphenylphosphorane (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Alkene This compound Ylide->Alkene Ketone 4-Methyl-2-pentanone Ketone->Alkene Byproduct Triphenylphosphine Oxide Crude Crude Product Mixture Alkene->Crude Byproduct->Crude Column Column Chromatography Crude->Column PureProduct Pure this compound Column->PureProduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Dehydration_Troubleshooting Start Dehydration of 2,4-Dimethyl-1-hexanol Problem Problem: Mixture of Alkene Isomers Start->Problem Cause Cause: Carbocation Rearrangement (Zaitsev's Rule) Problem->Cause Solution1 Solution 1: Use Milder Acid (e.g., H3PO4) Cause->Solution1 Solution2 Solution 2: Alternative Reagents (e.g., POCl3/Pyridine) Cause->Solution2

Caption: Troubleshooting logic for isomeric impurity formation during alcohol dehydration.

Data Presentation

Table 1: 1H NMR Chemical Shifts for this compound

Assignment Shift (ppm)
=CH24.72
=CH24.65
-CH2-2.01
-CH2-1.79
-CH-1.68
-CH(CH3)20.87
-CH30.84
Note: Data is approximate and may vary based on solvent and instrument.[8]

Table 2: Comparison of Synthetic Routes

Route Advantages Challenges
Wittig Reaction High regioselectivity for the terminal alkene. Milder conditions compared to some dehydration methods.Formation of triphenylphosphine oxide byproduct which requires careful separation. Strong base required for ylide formation.
Dehydration of Alcohol Potentially fewer steps if the alcohol is readily available.Prone to carbocation rearrangements leading to isomeric impurities. Harsh acidic conditions can lead to side reactions.[14][15]
Grignard + Dehydration A versatile method for creating the precursor alcohol from smaller fragments.A two-step process. The Grignard reaction is sensitive to moisture. Dehydration step has the same challenges as the direct dehydration route.[16]

References

Technical Support Center: Purification of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,4-Dimethyl-1-hexene. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities present in your crude product will largely depend on the synthetic route used.

  • Dehydration of 2,4-dimethyl-1-hexanol: Common impurities include isomeric alkenes (e.g., 2,4-dimethyl-2-hexene, 2,4-dimethyl-3-hexene) formed through carbocation rearrangements, as well as any unreacted 2,4-dimethyl-1-hexanol.[1][2][3]

  • Wittig Reaction: The most significant byproduct is triphenylphosphine oxide.[4][5][6] Depending on the specific Wittig reagent used, other phosphorus-containing byproducts may also be present.[7][8]

Q2: What is the boiling point of this compound and how does it compare to potential impurities?

A2: this compound has a boiling point of approximately 111 °C. The boiling points of potential impurities can be very close, making purification by distillation challenging. Refer to the data table below for a comparison.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points, such as isomeric alkenes or unreacted alcohol.[9][10] However, due to the close boiling points of some isomers, a highly efficient fractionating column is required.[9][10]

  • Column Chromatography: This technique is particularly effective for removing non-volatile impurities like triphenylphosphine oxide from a Wittig reaction.[11][12] It can also be used to separate isomeric alkenes, although this can be challenging.

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements and for separating isomers with very close boiling points, preparative GC is a powerful, albeit more complex and expensive, option.[13]

Troubleshooting Guides

Fractional Distillation Issues

Q: My GC analysis of the distilled this compound still shows the presence of isomeric alkenes. What went wrong?

A: This is a common issue due to the close boiling points of the isomeric hexenes.[9] Consider the following troubleshooting steps:

  • Increase Column Efficiency:

    • Use a longer fractionating column: A longer column provides more theoretical plates, leading to better separation.

    • Use a more efficient packing material: Structured packing or higher-surface-area random packing can improve separation.

  • Optimize Distillation Rate:

    • Slow down the distillation: A slower rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.

    • Maintain a consistent heating rate: Fluctuations in temperature can disrupt the vapor-liquid equilibrium. Use a heating mantle with a controller for precise temperature management.

  • Increase Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time.

Column Chromatography Issues

Q: I am trying to remove triphenylphosphine oxide by column chromatography, but it is co-eluting with my product.

A: This indicates that the solvent system you are using is too polar. Triphenylphosphine oxide is more polar than this compound.

  • Decrease Solvent Polarity:

    • Start with a non-polar solvent like hexane or petroleum ether.

    • If the triphenylphosphine oxide does not move from the baseline, gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. A common starting point for separating non-polar compounds from triphenylphosphine oxide is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5).

  • Use a Different Adsorbent: While silica gel is common, you could also try alumina. The choice of adsorbent can sometimes alter the elution order.[14]

Q: My alkene product is decomposing on the silica gel column.

A: Alkenes can sometimes undergo acid-catalyzed reactions on silica gel.

  • Neutralize the Silica Gel: You can wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent before packing the column.

  • Use a Different Adsorbent: Consider using neutral alumina, which is less acidic than silica gel.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 112.22111 Target Compound
2,4-Dimethyl-2-hexene112.22~115-117Common isomeric impurity
2,4-Dimethyl-3-hexene112.22~118-120Common isomeric impurity
2,4-Dimethyl-1-hexanol130.23~175-178Potential unreacted starting material
Triphenylphosphine oxide278.28360Common byproduct of Wittig reaction

Experimental Protocols

Fractional Distillation for Removal of Isomeric Alkenes
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and returns to the flask (refluxes) without any distillate being collected. This may take 30-60 minutes.

  • Distillation: Slowly increase the heating rate to allow the vapor to reach the thermometer. The temperature should stabilize at the boiling point of the lowest boiling component. Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).

  • Fraction Collection: Collect fractions in separate receiving flasks. Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling component is beginning to distill.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their composition and purity.

Column Chromatography for Removal of Triphenylphosphine Oxide
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane). The non-polar this compound will move down the column.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • After the alkene has been eluted, the polarity of the eluent can be increased (e.g., by adding a small percentage of ethyl acetate) to elute the more polar triphenylphosphine oxide.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  If impurities are  volatile isomers Chromatography Column Chromatography Crude->Chromatography  If impurity is  non-volatile (e.g., TPO) PureProduct Pure this compound Distillation->PureProduct Impurities Isomeric Alkenes & Unreacted Alcohol Distillation->Impurities Chromatography->PureProduct TPO Triphenylphosphine Oxide Chromatography->TPO

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure product after purification attempt DistillationIssue Distillation performed? Start->DistillationIssue ChromatographyIssue Chromatography performed? Start->ChromatographyIssue No DistillationIssue->ChromatographyIssue No IncreaseColumn Increase column efficiency (longer column, better packing) DistillationIssue->IncreaseColumn Yes AdjustSolvent Adjust solvent polarity (less polar eluent) ChromatographyIssue->AdjustSolvent Yes OptimizeRate Optimize distillation rate (slower, consistent heating) IncreaseColumn->OptimizeRate Success Pure Product OptimizeRate->Success ChangeAdsorbent Consider neutral adsorbent (e.g., neutral alumina) AdjustSolvent->ChangeAdsorbent ChangeAdsorbent->Success

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimization of 2,4-Dimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethyl-1-hexene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis routes for this compound are:

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a carbonyl compound, offering high regioselectivity for the double bond placement. For this compound, this would typically involve the reaction of isobutyltriphenylphosphonium ylide with 2-methylpropanal.

  • Grignard Reaction followed by Dehydration: This two-step approach involves the synthesis of a tertiary alcohol, 2,4-dimethyl-2-hexanol, via a Grignard reaction, followed by acid-catalyzed dehydration to form the alkene. A common example is the reaction of sec-butylmagnesium bromide with acetone.[1][2][3][4]

  • Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-hexanol: If the precursor alcohol is available, direct dehydration using a strong acid catalyst such as sulfuric acid or phosphoric acid can yield the desired alkene.[5][6][7]

Q2: What are the expected spectroscopic signatures for this compound?

A2: The following are key spectroscopic data for the identification of this compound[8][9]:

  • ¹H NMR: Expect signals corresponding to the vinyl protons around 4.6-4.7 ppm, a multiplet for the chiral proton at C4, and various signals for the methyl and methylene groups.

  • ¹³C NMR: Look for characteristic peaks for the sp² carbons of the double bond (C1 and C2) and the sp³ carbons of the alkyl chain.

  • IR Spectroscopy: A characteristic C=C stretch for a terminal alkene should be observed around 1640-1650 cm⁻¹, along with C-H stretching frequencies for both sp² and sp³ hybridized carbons.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound, a volatile and nonpolar compound, is typically achieved by fractional distillation .[10][11] This method is effective in separating the desired product from non-volatile impurities like triphenylphosphine oxide (from the Wittig reaction) or high-boiling side products. It can also be used to separate isomeric alkene byproducts that may have slightly different boiling points. For smaller scales or to remove polar impurities, column chromatography on silica gel with a nonpolar eluent (e.g., hexanes) can be employed.

Troubleshooting Guides

Wittig Reaction Route

Problem: Low or no yield of this compound.

Potential Cause Troubleshooting Action
Inefficient Ylide Formation Ensure anhydrous reaction conditions as the strong base (e.g., n-BuLi) and the ylide are moisture-sensitive. Use a freshly opened or properly stored strong base. The color change upon ylide formation (often to a characteristic orange or red) can be an indicator of success.
Steric Hindrance The reaction between the isopropyl-substituted ylide and the isobutyraldehyde can be slow due to steric hindrance.[12][13] Consider increasing the reaction time and/or temperature. Monitor the reaction progress by TLC.
Impure Reactants Use purified 2-methylpropanal, as it can be prone to oxidation or self-condensation. Ensure the purity of the phosphonium salt.
Side Reactions The ylide is a strong base and can promote the self-condensation of the aldehyde. Add the aldehyde slowly to the ylide solution at a low temperature to minimize this.

Problem: Presence of significant impurities after workup.

Potential Cause Troubleshooting Action
Triphenylphosphine Oxide This is a major byproduct of the Wittig reaction. Most can be removed by crystallization from a nonpolar solvent or by column chromatography.
Unreacted Aldehyde If the reaction did not go to completion, unreacted aldehyde may be present. This can often be removed by a bisulfite wash during the aqueous workup.
Isomeric Alkenes While the Wittig reaction is generally regioselective, side reactions can sometimes lead to isomeric products. Careful fractional distillation is the most effective method for separation.[10][11]
Grignard Reaction and Dehydration Route

Problem: Low yield of the Grignard reagent (sec-butylmagnesium bromide).

Potential Cause Troubleshooting Action
Inactive Magnesium The surface of the magnesium turnings may be oxidized. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]
Wet Glassware or Solvent Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and that the ether solvent is anhydrous.[1]
Slow Initiation Gentle heating may be required to initiate the reaction. The appearance of cloudiness and bubbling indicates the reaction has started.

Problem: Low yield of 2,4-dimethyl-2-hexanol.

Potential Cause Troubleshooting Action
Enolization of Acetone The Grignard reagent can act as a base and deprotonate acetone. Add the acetone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[14]
Side Reactions of the Grignard Reagent Wurtz coupling of the alkyl halide can occur. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration.

Problem: Formation of multiple alkene isomers during dehydration.

Potential Cause Troubleshooting Action
Carbocation Rearrangements Acid-catalyzed dehydration of 2,4-dimethyl-2-hexanol proceeds via a carbocation intermediate, which can rearrange to form more stable carbocations, leading to a mixture of alkene isomers (e.g., 2,4-dimethyl-2-hexene).[15][16]
Zaitsev's Rule The dehydration will likely favor the formation of the more substituted, thermodynamically more stable alkene (2,4-dimethyl-2-hexene) over the terminal alkene (this compound). To favor the terminal alkene (Hofmann product), a bulkier base and a better leaving group that favors an E2 mechanism might be necessary, though this is less common for simple alcohol dehydration.
Reaction Conditions The choice of acid and reaction temperature can influence the product distribution. Milder conditions (e.g., using phosphoric acid instead of sulfuric acid) may reduce the extent of rearrangement and side reactions.[5][6]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure and may require optimization.

1. Preparation of the Phosphonium Ylide:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (1.1 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a colored precipitate (the ylide) is typically observed.

2. Wittig Reaction:

  • Cool the ylide suspension to 0 °C.

  • Slowly add a solution of 2-methylpropanal (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

3. Workup and Purification:

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis of this compound via Grignard Reaction and Dehydration

This protocol is a representative procedure and may require optimization.

1. Preparation of sec-Butylmagnesium Bromide:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the 2-bromobutane solution to the magnesium and warm gently to initiate the reaction.

  • Once the reaction starts, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

2. Reaction with Acetone:

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

3. Dehydration of 2,4-Dimethyl-2-hexanol:

  • Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude 2,4-dimethyl-2-hexanol.

  • To the crude alcohol, add a small amount of concentrated sulfuric acid and heat to distill the alkene product. Collect the fraction boiling at the expected temperature for this compound. Note that a mixture of isomers is likely to be formed.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆[17][18]
Molecular Weight112.21 g/mol [17][18]
Boiling Point~108-110 °CInferred from similar compounds
CAS Number16746-87-5[17][18]

Table 2: Comparison of Synthesis Routes

RouteKey ReagentsAdvantagesDisadvantages
Wittig Reaction Isopropyltriphenylphosphonium bromide, n-BuLi, 2-MethylpropanalHigh regioselectivity for the terminal alkene.Requires anhydrous conditions, strong base, and removal of triphenylphosphine oxide byproduct.[19]
Grignard & Dehydration 2-Bromobutane, Mg, Acetone, H₂SO₄Utilizes readily available starting materials.Two-step process, potential for low yields in Grignard step, and formation of multiple alkene isomers during dehydration due to carbocation rearrangements.[1][15]

Visualizations

Wittig_Reaction_Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide  + Strong Base (e.g., n-BuLi)  Anhydrous Ether Crude Product Crude Product Ylide->Crude Product  + 2-Methylpropanal  Ether This compound This compound Crude Product->this compound  Fractional  Distillation

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Dehydration_Workflow cluster_0 Grignard Reagent Formation cluster_1 Alcohol Synthesis cluster_2 Dehydration & Purification 2-Bromobutane 2-Bromobutane sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide 2-Bromobutane->sec-Butylmagnesium Bromide  + Mg  Anhydrous Ether 2,4-Dimethyl-2-hexanol (crude) 2,4-Dimethyl-2-hexanol (crude) sec-Butylmagnesium Bromide->2,4-Dimethyl-2-hexanol (crude)  + Acetone  Ether This compound This compound 2,4-Dimethyl-2-hexanol (crude)->this compound  + H₂SO₄ (cat.)  Heat, Distillation

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction and dehydration.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Is starting material pure? Purify Reactants Purify Reactants Check Reactant Purity->Purify Reactants No Check Reaction Conditions Check Reaction Conditions Check Reactant Purity->Check Reaction Conditions Yes Re-run Reaction Re-run Reaction Purify Reactants->Re-run Reaction Optimize Temp. & Time Optimize Temp. & Time Check Reaction Conditions->Optimize Temp. & Time Suboptimal? Investigate Side Reactions Investigate Side Reactions Check Reaction Conditions->Investigate Side Reactions Optimal? Optimize Temp. & Time->Re-run Reaction Modify Protocol Modify Protocol Investigate Side Reactions->Modify Protocol Prevalent? Successful Synthesis Successful Synthesis Investigate Side Reactions->Successful Synthesis Minimal? Modify Protocol->Re-run Reaction

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of branched alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of branched alkenes?

A1: The most prevalent side reactions include:

  • Formation of undesired stereoisomers (E/Z isomers): This is a common issue in reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, where the geometry of the double bond can be challenging to control.

  • Formation of regioisomers (linear vs. branched): In transition metal-catalyzed reactions such as the Heck reaction, the formation of the linear alkene isomer is a common side product when the branched isomer is desired.

  • Carbocation rearrangements: Acid-catalyzed elimination reactions or other reactions proceeding through carbocationic intermediates can lead to skeletal rearrangements, yielding unexpected alkene isomers.[1][2][3]

  • Oligomerization and polymerization: The alkene product itself can sometimes react further under the reaction conditions to form dimers, oligomers, or polymers, reducing the yield of the desired monomeric branched alkene.[4]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity (E/Z Ratio) in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Q2: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the selectivity for the desired isomer?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.

  • For Z-alkene synthesis: Use a non-stabilized ylide (e.g., where the group attached to the carbanion is an alkyl group). These ylides react rapidly and irreversibly to favor the formation of a syn-oxaphosphetane intermediate, which decomposes to the Z-alkene. Performing the reaction under salt-free conditions can also enhance Z-selectivity.[5][6]

  • For E-alkene synthesis: Employ a stabilized ylide, which contains an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge. The initial addition is more reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, leading to the E-alkene.[5][6] The Schlosser modification can also be used with non-stabilized ylides to favor the E-alkene by using a strong base at low temperatures to equilibrate the intermediate betaine.[6]

Q3: My Horner-Wadsworth-Emmons (HWE) reaction is giving me the wrong (E/Z) isomer. What can I do to control the stereoselectivity?

A3: The standard HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[7][8] However, you can influence the outcome significantly:

  • To favor the Z-alkene: The Still-Gennari modification is the most effective method. This involves using a phosphonate reagent with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 at low temperatures (typically -78 °C).[7][8][9][10] These conditions promote kinetic control, leading to the Z-isomer.[9][10]

  • To enhance E-selectivity: Factors that promote thermodynamic equilibration will favor the E-alkene. These include:

    • Using bases with coordinating cations (Li+ > Na+ > K+).[7]

    • Higher reaction temperatures (e.g., room temperature instead of -78 °C).[7]

    • Using less sterically demanding phosphonate reagents.

Below is a summary of how reaction conditions can affect the E/Z selectivity in the HWE reaction.

AldehydePhosphonate ReagentBase/Solvent/TempE:Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaH / THF / RT>95:5[7]
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF / -78°C5:95[9]
OctanalEthyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaH / THF / -20°C9:91[10]
OctanalTriethyl phosphonoacetateLiCl, DBU / MeCN / RT90:10[8]
BenzaldehydeEthyl 2-(di-o-tolylphosphono)propionatet-BuOK / THF / -78°C4:96[11]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 18-crown-6, followed by the dropwise addition of a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF. Stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Z-alkene.

E_Z_Selectivity start Poor E/Z Selectivity desired_isomer Desired Isomer? start->desired_isomer z_alkene Z-Alkene desired_isomer->z_alkene Z e_alkene E-Alkene desired_isomer->e_alkene E reaction_type Reaction Type? z_alkene->reaction_type e_alkene->reaction_type wittig_z Use Non-Stabilized Ylide (e.g., R=alkyl) Salt-free conditions reaction_type->wittig_z Wittig hwe_z Use Still-Gennari Modification: - Electron-withdrawing phosphonate - KHMDS, 18-crown-6 - Low temperature (-78°C) reaction_type->hwe_z HWE wittig_e Use Stabilized Ylide (e.g., R=EWG) or Schlosser Modification reaction_type->wittig_e Wittig hwe_e Standard HWE Conditions: - Coordinating cation (e.g., Li+) - Higher temperature (RT) reaction_type->hwe_e HWE outcome Improved Selectivity wittig_z->outcome hwe_z->outcome wittig_e->outcome hwe_e->outcome

Troubleshooting E/Z selectivity in olefination reactions.
Issue 2: Poor Regioselectivity in the Heck Reaction (Branched vs. Linear)

Q4: My Heck reaction is primarily yielding the linear alkene, but I need the branched isomer. How can I control the regioselectivity?

A4: The regioselectivity of the Heck reaction is influenced by several factors, including the electronic nature of the alkene, the palladium catalyst, the ligands, and the reaction conditions. For the synthesis of branched alkenes, the key is often to override the typical steric preferences that favor the linear product.

  • Ligand Choice: This is a critical factor. Bulky, electron-rich phosphine ligands can favor the formation of the branched product. For cationic Heck reactions, bidentate phosphine ligands can also promote the formation of branched alkenes.[12]

  • Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway, which influences regioselectivity. The cationic pathway, often favored by using substrates with non-coordinating anions (like triflates) and bidentate ligands, tends to be dominated by electronic factors and can lead to higher yields of the branched product.[12]

  • Solvent and Base: The choice of solvent and base can also play a role in determining the dominant reaction pathway and, consequently, the regioselectivity.

The table below provides examples of how ligand and reaction conditions can influence the regioselectivity of the Heck reaction.

Aryl Halide/TriflateAlkeneCatalyst/LigandSolvent/BaseBranched:Linear RatioReference
Phenyl triflateStyrenePd(OAc)₂ / (R)-BINAPBenzene / Proton Sponge>95:5 (branched favored)[12]
IodobenzeneStyrenePdCl₂Methanol / K₂CO₃Primarily Linear[13]
Aryl triflateStyrenePd(OAc)₂ / P(t-Bu)₂MeDioxane / Cy₂NMe91:9 (branched favored)[14]
Aryl triflateStyrenePd(OAc)₂ / PPh₃Dioxane / Cy₂NMe19:81 (linear favored)[14]
  • In a microwave vial, add the aryl bromide (1 equivalent), tetraethylammonium chloride (Et₄NCl, 3 equivalents), sodium acetate (NaOAc, 2.5 equivalents), and the palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%).

  • Disperse the solids in ethanol.

  • Add the alkene (1 equivalent) to the mixture.

  • Seal the vial and heat the reaction mixture using microwave irradiation at 140°C for 30 minutes with high magnetic stirring.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the branched alkene.

Heck_Regioselectivity start Undesired Linear Product in Heck Reaction goal Goal: Branched Alkene start->goal ligand_choice Modify Ligand goal->ligand_choice use_bulky_ligand Use Bulky, Electron-Rich (e.g., P(t-Bu)₃) or Bidentate Ligands (e.g., BINAP) ligand_choice->use_bulky_ligand pathway_choice Promote Cationic Pathway use_bulky_ligand->pathway_choice use_triflate Use Aryl Triflate instead of Halide pathway_choice->use_triflate check_conditions Optimize Conditions use_triflate->check_conditions outcome Increased Branched Product Yield check_conditions->outcome Rearrangement_Prevention start Rearranged Alkene Product Observed diagnosis Diagnosis: Carbocation Rearrangement in E1 Pathway start->diagnosis goal Goal: Synthesize Non-Rearranged Alkene diagnosis->goal strategy Strategy: Avoid Carbocation Intermediate by Forcing E2 Mechanism goal->strategy option1 Option 1: Convert -OH to a Better Leaving Group strategy->option1 option2 Option 2: Use POCl₃ and Pyridine strategy->option2 step1_option1 1. React alcohol with TsCl or MsCl option1->step1_option1 result Non-Rearranged Alkene Product option2->result step2_option1 2. Add strong, non-nucleophilic base (e.g., t-BuOK, DBU) step1_option1->step2_option1 step2_option1->result Polymerization_Mitigation start Low Yield & High MW Byproducts diagnosis Diagnosis: Product Polymerization start->diagnosis solution_path Mitigation Strategies diagnosis->solution_path temp Lower Reaction Temperature solution_path->temp time Minimize Reaction Time solution_path->time inhibitor Add Polymerization Inhibitor (e.g., BHT) solution_path->inhibitor catalyst Optimize Catalyst Loading solution_path->catalyst reagents Purify Reagents and Solvents solution_path->reagents outcome Improved Yield of Monomeric Alkene temp->outcome time->outcome inhibitor->outcome catalyst->outcome reagents->outcome

References

Technical Support Center: Optimizing 2,4-Dimethyl-1-hexene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,4-Dimethyl-1-hexene in your chemical syntheses. The following information addresses common challenges and offers detailed experimental protocols for the primary synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound?

A1: The most common and effective laboratory-scale methods for the synthesis of this compound include the Wittig reaction, a Grignard reaction followed by dehydration, and the direct acid-catalyzed dehydration of 2,4-dimethyl-2-hexanol. The choice of method often depends on the available starting materials, desired purity, and scalability of the reaction.

Q2: I am experiencing low yields in my Wittig reaction for this compound. What are the likely causes?

A2: Low yields in the Wittig synthesis of sterically hindered alkenes like this compound are common.[1][2][3] Key factors include:

  • Steric Hindrance: The ketone precursor, 4-methyl-2-pentanone, is sterically hindered, which can slow down the reaction.[1][2][3]

  • Ylide Instability: The phosphonium ylide may be unstable and decompose before reacting with the ketone.

  • Inefficient Ylide Formation: The base used may not be strong enough to efficiently deprotonate the phosphonium salt.[4][5]

  • Side Reactions: Aldol condensation of the ketone or enolization can compete with the Wittig reaction.

Q3: My Grignard reaction to produce the precursor alcohol (2,4-dimethyl-2-hexanol) is failing to initiate. What should I do?

A3: Initiation failure is a frequent issue in Grignard reactions. This is often due to:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[6] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction. Activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane is recommended.[6]

Q4: During the dehydration of 2,4-dimethyl-2-hexanol, I am observing a mixture of alkene isomers. How can I improve the selectivity for this compound?

A4: The acid-catalyzed dehydration of tertiary alcohols typically follows Zaitsev's rule, favoring the formation of the most substituted alkene.[7][8] However, a mixture of isomers is common. To favor the terminal alkene (Hofmann product), consider using a bulkier base for the elimination step if proceeding via a two-step process (e.g., conversion to a tosylate followed by elimination). For direct dehydration, milder acids and lower temperatures may slightly favor the kinetic product, but a mixture is still likely.[9][10]

Troubleshooting Guides

Synthesis Route 1: Wittig Reaction

Issue: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt.[4][5]
Steric Hindrance Increase the reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered ketones.[1][2][3]
Impure Reactants Ensure the 4-methyl-2-pentanone and the phosphonium salt are pure and dry. Aldehydes and ketones can be prone to oxidation or polymerization.[4]
Side Reactions Maintain a low reaction temperature during ylide formation to minimize side reactions. Add the ketone slowly to the ylide solution.
Synthesis Route 2: Grignard Reaction and Dehydration

Issue: Low Yield of Grignard Reagent

Potential Cause Troubleshooting Steps
Reaction Not Initiating Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.[6]
Wurtz Coupling Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing this side reaction.

Issue: Poor Yield of Alkene after Dehydration

Potential Cause Troubleshooting Steps
Incomplete Dehydration Use a strong acid catalyst such as sulfuric acid or phosphoric acid and ensure the reaction is sufficiently heated.[9][10]
Carbocation Rearrangement Dehydration of tertiary alcohols proceeds via a carbocation intermediate, which can rearrange.[9] While less likely to be a major issue for this specific substrate, using milder dehydration conditions (e.g., POCl₃ in pyridine) can sometimes minimize rearrangements.
Formation of Multiple Isomers Fractional distillation is necessary to separate this compound from other isomers like 2,4-dimethyl-2-hexene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure and may require optimization.

1. Preparation of the Phosphonium Ylide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

2. Wittig Reaction:

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of 4-methyl-2-pentanone (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., hexane) at low temperature.

  • Purify the crude product by fractional distillation to isolate this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol is a general procedure and may require optimization.

1. Synthesis of 2,4-dimethyl-2-hexanol (Grignard Reaction):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of isobutyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain crude 2,4-dimethyl-2-hexanol.

2. Dehydration of 2,4-dimethyl-2-hexanol:

  • To the crude 2,4-dimethyl-2-hexanol, add a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.

  • Heat the mixture and distill the resulting alkene as it forms. A fractional distillation setup is recommended to separate the alkene from any unreacted alcohol.

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Alkene Synthesis

Parameter Wittig Reaction Grignard with Dehydration
Key Reactants Phosphonium ylide, KetoneAlkyl halide, Mg, Ketone
Solvent Anhydrous Ether/THFAnhydrous Ether/THF
Temperature 0 °C to room temperature0 °C to reflux
Key Intermediates Betaine, OxaphosphetaneGrignard reagent, Alcohol
Common Byproducts Triphenylphosphine oxideWurtz coupling products, Isomeric alkenes
Typical Yields Variable (often moderate for hindered ketones)Good to excellent (for alcohol formation)

Visualizations

Wittig_Reaction_Workflow start Start phosphonium_salt Methyltriphenylphosphonium bromide start->phosphonium_salt ylide_formation Ylide Formation phosphonium_salt->ylide_formation strong_base Strong Base (e.g., n-BuLi) strong_base->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction ketone 4-Methyl-2-pentanone ketone->wittig_reaction workup Aqueous Work-up wittig_reaction->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Dehydration_Workflow start Start alkyl_halide Isobutyl bromide + Mg start->alkyl_halide grignard_formation Grignard Reagent Formation alkyl_halide->grignard_formation grignard_reaction Grignard Reaction grignard_formation->grignard_reaction ketone Acetone ketone->grignard_reaction alcohol_intermediate 2,4-Dimethyl-2-hexanol grignard_reaction->alcohol_intermediate dehydration Acid-Catalyzed Dehydration alcohol_intermediate->dehydration purification Purification (Fractional Distillation) dehydration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Troubleshooting_Low_Yield low_yield Low Yield of This compound check_synthesis_route Which synthesis route? low_yield->check_synthesis_route wittig_issues Wittig Reaction Issues check_synthesis_route->wittig_issues Wittig grignard_issues Grignard/Dehydration Issues check_synthesis_route->grignard_issues Grignard ylide_problem Inefficient ylide formation? wittig_issues->ylide_problem steric_problem Steric hindrance? wittig_issues->steric_problem grignard_initiation Grignard not initiating? grignard_issues->grignard_initiation dehydration_problem Dehydration incomplete or unselective? grignard_issues->dehydration_problem solution1 Use stronger base Ensure anhydrous conditions ylide_problem->solution1 Yes solution2 Increase reaction time/temp Consider HWE reaction steric_problem->solution2 Yes solution3 Activate Mg Use dry solvent/glassware grignard_initiation->solution3 Yes solution4 Use strong acid catalyst Optimize temperature Fractional distillation dehydration_problem->solution4 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sterically hindered nature of 2,4-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered alkene?

A1: this compound possesses significant steric bulk around its reactive double bond due to two key structural features:

  • Trisubstituted Double Bond: The double bond is attached to three non-hydrogen groups (two methyl groups at position 2 and the carbon chain at position 1), which physically obstructs the approach of reagents.

  • Bulky Allylic Substituent: The isobutyl-like group at the C4 position further shields one face of the double bond, increasing spatial congestion. This crowding can significantly lower reaction rates and affect selectivity.[1][2][3]

Q2: What are the general consequences of steric hindrance in reactions with this molecule?

A2: Steric hindrance in this compound typically leads to several experimental challenges:

  • Reduced Reactivity: Slower reaction rates are common, often requiring more forcing conditions such as higher temperatures, longer reaction times, or increased reagent concentrations.[3]

  • Lower Yields: Incomplete conversion is a frequent issue, as the energy barrier for the reaction is higher.

  • Altered Selectivity: The steric environment can influence both regioselectivity (where a reagent adds) and stereoselectivity (the 3D orientation of the addition).[3]

  • Need for Specialized Reagents: Standard laboratory reagents may prove ineffective, necessitating the use of less bulky or more reactive alternatives.

Q3: What are the primary strategies to overcome these steric challenges?

A3: A systematic approach is required to achieve successful reactions. The main strategies include:

  • Reagent and Catalyst Selection: Choose smaller, less sterically demanding reagents or highly active catalyst systems designed for hindered substrates.[4][5][6]

  • Optimization of Reaction Conditions: Methodically adjust temperature, reaction time, and solvent to find the optimal balance for activating the substrate without promoting side reactions or decomposition.

  • Alternative Synthetic Routes: In some cases, it may be more efficient to use a different synthetic pathway that avoids the challenging transformation of the hindered alkene.[7]

Troubleshooting Guides by Reaction Type

Hydroboration-Oxidation

This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes to produce primary alcohols.[8][9] However, the steric bulk of this compound poses a significant challenge.

Problem: Low yield or poor regioselectivity in the synthesis of 2,4-dimethyl-1-hexanol.

  • Q: My reaction using a standard borane-THF (BH₃-THF) complex is slow and results in a low yield of the desired primary alcohol. What is the likely cause and solution?

    • A: The primary cause is steric hindrance impeding the approach of the borane reagent to the less substituted carbon of the double bond.[10] While BH₃ is relatively small, it exists in equilibrium with its dimer and complexes, which have larger steric profiles. To overcome this, use a borane reagent specifically designed for higher regioselectivity and reactivity with hindered alkenes, such as 9-Borabicyclononane (9-BBN) or Disiamylborane ((Sia)₂BH).[10] These reagents have only one B-H bond for reaction and are significantly bulkier, which enhances their preference for the least hindered position.

  • Q: I switched to 9-BBN but my conversion is still not quantitative. How can I further optimize the reaction?

    • A: Several factors could be at play:

      • Reaction Time: Reactions involving 9-BBN with sterically hindered alkenes are often much slower than with unhindered substrates. Consider extending the reaction time significantly (e.g., 12-24 hours).

      • Temperature: A modest increase in temperature (e.g., to 40-60 °C) can increase the reaction rate. However, monitor the reaction closely, as higher temperatures can sometimes decrease selectivity.

      • Stoichiometry: Ensure at least a stoichiometric amount of the borane reagent is used. A slight excess (1.1 equivalents) can help drive the reaction to completion.

      • Solvent and Purity: The reaction is sensitive to moisture. Use anhydrous solvents (like THF or ether) and ensure the alkene is pure.

ReagentTypical ConditionsRegioselectivity (Primary:Secondary Alcohol)Relative RateKey Advantage for Hindered Alkenes
BH₃-THF THF, 0 °C to RT~94:6 (for 1-hexene)[11]FastGenerally effective but can be problematic for highly hindered cases.
9-BBN THF, RT to 60 °C>99:1SlowExcellent regioselectivity due to its extreme steric bulk.[10]
(Sia)₂BH THF, 0 °C to RT>99:1ModerateHighly selective and often faster than 9-BBN at lower temperatures.
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried flask containing anhydrous THF.

  • Hydroboration: Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the alkene solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC or TLC. If the reaction is sluggish, gently warm the mixture to 50 °C.

  • Oxidation: Cool the reaction to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide (e.g., 3M), and then dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Extract the product with ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,4-dimethyl-1-hexanol by column chromatography on silica gel.

G cluster_0 Troubleshooting Workflow: Hydroboration A Problem: Low Yield/Selectivity B Initial Reagent: BH3-THF A->B C Is reaction complete? B->C E Optimize Conditions: - Increase Time - Increase Temperature - Check Purity C->E No F Analyze Results C->F Yes D Switch to Bulky Borane (9-BBN or (Sia)2BH) D->F E->D G Reaction Successful F->G Success H Problem Persists: Re-evaluate Substrate Purity F->H Failure

Caption: Troubleshooting logic for hydroboration of hindered alkenes.

Epoxidation

Epoxidation introduces a three-membered ether ring (oxirane) across the double bond. The electrophilic nature of this reaction is sensitive to steric shielding of the electron-rich alkene.

Problem: Slow or incomplete conversion to 2,4-dimethyl-1,2-epoxyhexane.

  • Q: My epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is very slow, even with excess reagent. How can I improve the reaction?

    • A: m-CPBA is a common and effective reagent, but its relatively large structure can be hindered by bulky substrates. For a more potent and less sterically sensitive alternative, consider Dimethyldioxirane (DMDO) . DMDO is a powerful, neutral oxidant that is highly effective for the epoxidation of sterically congested alkenes and often proceeds rapidly at low temperatures.[12]

  • Q: Are there catalytic methods suitable for this type of hindered alkene?

    • A: Yes, catalytic systems can offer high reactivity. A well-regarded system is Methyltrioxorhenium (MTO) catalyzed epoxidation using hydrogen peroxide as the terminal oxidant.[13] This system is known for its high efficiency with a broad range of alkenes, including those that are sterically demanding. The addition of a nitrogen-based ligand, such as pyridine, can sometimes further stabilize the catalyst and improve turnover.[13]

Reagent/SystemTypical ConditionsRelative RateKey Advantage for Hindered Alkenes
m-CPBA CH₂Cl₂, 0 °C to RTSlowReadily available and easy to handle.
DMDO Acetone, -20 °C to RTVery FastHighly reactive, neutral conditions, effective for electron-poor and hindered alkenes.[12]
MTO / H₂O₂ CH₂Cl₂, Pyridine, RTFastCatalytic, uses a green oxidant (H₂O₂), and is highly efficient.[13]
  • Setup: Dissolve this compound (1.0 eq) in acetone in a flask protected from light. Cool the solution to 0 °C.

  • Reaction: To the stirred solution, add a pre-titrated solution of DMDO in acetone (~0.07 M, 1.2-1.5 eq) dropwise.

  • Monitoring: Monitor the reaction by GC or TLC. The reaction is often complete within 30 minutes at 0 °C. The disappearance of the characteristic yellow color of DMDO can also indicate consumption.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone and any excess DMDO. Caution: Do not heat the mixture.

  • Purification: The resulting crude epoxide can be purified by flash column chromatography on silica gel.

G cluster_1 Reagent Selection for Hindered Epoxidation Start Substrate: This compound Method1 Standard Method: m-CPBA Start->Method1 Method2 High Reactivity: DMDO Start->Method2 Method3 Catalytic Method: MTO / H2O2 Start->Method3 Outcome1 Slow / Low Yield Method1->Outcome1 Outcome2 Fast / High Yield Method2->Outcome2 Method3->Outcome2

Caption: Decision path for selecting an epoxidation reagent.

Polymerization

The polymerization of hindered alkenes is challenging because the bulky substituents can impede the insertion of the monomer into the growing polymer chain.

Problem: Low activity or failure to polymerize this compound.

  • Q: My attempts to polymerize this compound with a standard Ziegler-Natta catalyst (e.g., TiCl₄/AlEt₃) have failed. Why is this and what catalysts are more suitable?

    • A: Traditional Ziegler-Natta catalysts are often highly sensitive to steric bulk around the double bond and may be completely inhibited. For hindered α-olefins, more sophisticated, single-site catalysts are required. Consider using half-metallocene Group 4 metal complexes (e.g., hafnium or zirconium) activated with a cocatalyst such as methylaluminoxane (MAO) or a borate like [Ph₃C][B(C₆F₅)₄].[14] The specific ligand framework on the metal center is critical for creating a pocket that can accommodate the bulky monomer during insertion.

  • Q: How can I control the molecular weight of the resulting polymer?

    • A: Controlling molecular weight in these systems is complex but can be influenced by several parameters:

      • Monomer/Catalyst Ratio: A higher monomer-to-catalyst ratio generally leads to higher molecular weight polymers, as each active catalyst site produces a longer chain.

      • Temperature: Polymerization of α-olefins is often conducted at elevated temperatures to ensure reasonable rates. However, higher temperatures can also increase the rate of chain termination or transfer reactions, which lowers the molecular weight. Experimenting with a range of temperatures is crucial.

      • Solvent: The choice of solvent can influence catalyst activity and polymer solubility, indirectly affecting the final molecular weight. Toluene is a common solvent for such polymerizations.

Catalyst SystemCocatalystTemperature (°C)Typical Outcome for Hindered Olefin
TiCl₄ / AlR₃-50-80Often low to no activity.
CpHfMe₂(L)[Ph₃C][B(C₆F₅)₄]25-60Active for polymerization, producing polymers with varying Mn.[14]
CpZrCl₂(L)MAO50-90Can be highly active but may produce lower Mn polymers due to higher rates of β-hydride elimination.
(Note: 'L' represents a specialized ligand, Cp is pentamethylcyclopentadienyl, Mn is number-average molecular weight)*
  • Setup: All manipulations must be performed under a strictly inert atmosphere using Schlenk line or glovebox techniques. Use anhydrous, deoxygenated solvents.

  • Reactor Preparation: A glass pressure vessel or Schlenk flask is charged with the solvent (e.g., toluene) and the this compound monomer.

  • Initiation: In a separate vessel, the metallocene pre-catalyst is activated by mixing with the cocatalyst (e.g., MAO or borate) for a short period.

  • Polymerization: The activated catalyst solution is injected into the reactor containing the monomer. The reaction is stirred at the desired temperature for the specified time (e.g., 1-4 hours).

  • Termination: The reaction is quenched by the addition of a small amount of acidified methanol.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol. The solid polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

G cluster_2 Key Factors in Hindered Alkene Polymerization cluster_3 Parameters Catalyst Catalyst Design (e.g., Metallocene) Outcome Polymer Properties (Yield, Mn, PDI) Catalyst->Outcome Conditions Reaction Conditions Conditions->Outcome Temp Temperature Conditions->Temp Ratio [M]/[Cat] Ratio Conditions->Ratio Time Time Conditions->Time Monomer Monomer (this compound) Monomer->Catalyst

Caption: Interplay of factors in the polymerization of hindered alkenes.

References

Separation of 2,4-Dimethyl-1-hexene from its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Separation of 2,4-Dimethyl-1-hexene from its structural isomers.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for the separation of this compound from its structural isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What makes the separation of this compound from its structural isomers so challenging?

A1: The primary challenge stems from the fact that structural isomers have the same molecular formula (C8H16) and molecular weight, resulting in very similar physicochemical properties.[1][2] This includes close boiling points and polarities, which makes separation by conventional methods like simple or fractional distillation difficult and often ineffective.[3][4] Achieving a clean, baseline separation requires highly selective techniques and meticulous optimization of experimental conditions.[1]

Q2: Is fractional distillation a viable method for separating these C8 alkene isomers?

A2: Fractional distillation is generally ineffective for separating isomers with very close boiling points.[3][5] This method relies on significant differences in volatility to achieve separation.[6][7][8] Since the boiling points of many dimethylhexene isomers differ by only a few degrees Celsius, the vapor phase will contain a mixture of these compounds, preventing the isolation of a pure fraction.[3] This technique is more suitable for separating compounds with boiling point differences of at least 25-50°C.[5][9]

Q3: My gas chromatography (GC) analysis shows co-eluting peaks for my isomers. How can I improve the resolution?

A3: Co-elution is a common problem when analyzing isomers by GC. Here are several parameters you can adjust to improve peak resolution:

  • Column Selection: This is the most critical factor.[3] Standard non-polar columns (like those with polydimethylsiloxane phases) separate primarily by boiling point, which may not be sufficient.[10] Consider using a column with a different stationary phase to introduce alternative separation mechanisms. A mid-polarity or polar stationary phase (e.g., those containing phenyl or cyanopropyl groups, or polyethylene glycol like Carbowax) can offer different selectivity based on subtle differences in polarity and molecular shape.[1][3][11]

  • Temperature Program: Optimizing the oven temperature program is crucial.[3] Instead of an isothermal run, use a slow temperature ramp (e.g., 2-5°C/min). A slow ramp increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting peaks.[3][12]

  • Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to its optimal rate for your column's dimensions. Operating at the optimal flow rate maximizes column efficiency.

  • Column Length and Diameter: Using a longer column (e.g., 60 m or 100 m instead of 30 m) increases the number of theoretical plates, providing more opportunities for separation.[1] A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) can also enhance resolution.

Q4: How can I definitively identify the individual isomers after separation?

A4: The most reliable method for identifying isomers post-separation is by using a mass spectrometer (MS) coupled with the gas chromatograph (GC-MS).[10][13] While isomers have the same molecular ion, their mass spectra will show unique fragmentation patterns that act as molecular fingerprints.[10] By comparing the obtained mass spectra with a library database (like NIST), you can confidently identify each isomeric compound.[14][15] Retention time alone can be an indicator, but it is not definitive without confirmation by a technique like MS.[13]

Q5: Can isomerization occur during the separation process itself?

A5: Yes, there is a risk of isomerization, particularly at elevated temperatures. Thermal stress, such as in a high-temperature GC injector or during prolonged distillation, can potentially cause rearrangement of the double bond or carbon skeleton, altering the isomeric ratio of your sample.[3] It is advisable to use the lowest feasible temperatures for injection and analysis.

Quantitative Data: Properties of C8 Alkene Isomers

The separation of this compound and its isomers is challenging due to their similar physical properties. The table below summarizes the boiling points and, where available, the Kovats retention indices for several C8H16 isomers.

Compound NameCAS NumberBoiling Point (°C)Kovats Retention Index (Standard Non-polar)
This compound 16746-87-5111751
2,3-Dimethyl-1-hexene16746-86-4115-116769
3,4-Dimethyl-1-hexene16745-94-1114761
2,5-Dimethyl-1-hexene6975-92-4110-111744
3,3-Dimethyl-1-hexene3404-77-1104-105730
4,4-Dimethyl-1-hexene1647-08-1106737
2-Ethyl-1-hexene1632-66-2121785
Octene25377-83-7122N/A

Data compiled from various sources, including NIST and PubChem.[14][16][17] Retention indices can vary based on the specific column and conditions used.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation & Identification

This protocol outlines a general method for the separation and identification of this compound from a mixture of its structural isomers. Optimization will be required based on the specific isomer mixture and available instrumentation.

1. Sample Preparation:

  • Dilute the isomer mixture in a high-purity volatile solvent (e.g., hexane or pentane) to a final concentration of approximately 100-500 ppm.
  • Ensure the sample is free of non-volatile residues. If necessary, filter the sample.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like a DB-WAX for enhanced selectivity.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector: Split/Splitless inlet.
  • Temperature: 200°C (to minimize thermal isomerization).
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (adjust as needed based on sample concentration).
  • Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 5 minutes.
  • Ramp: Increase at 3°C/min to 150°C.
  • Hold: Hold at 150°C for 2 minutes.
  • MS Conditions:
  • Transfer Line Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan.
  • Mass Range: m/z 35-200.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).
  • For each peak, obtain the mass spectrum.
  • Compare the experimental mass spectrum against the NIST Mass Spectral Library to identify the specific isomer.
  • Confirm identification by comparing retention times and spectra with authentic standards if available.

Visualizations

Logical Flow for Separation Method Selection

Separation_Logic Start Isomer Mixture (e.g., C8H16 isomers) BoilingPoint Boiling Point Data Available? Start->BoilingPoint GC Gas Chromatography (GC) BoilingPoint->GC No Decision Boiling Point Difference > 25°C? BoilingPoint->Decision Yes Distillation Fractional Distillation Success Separation Likely Successful Distillation->Success Failure Poor Separation Expected GC->Failure If unoptimized OptimizeGC Optimize GC Method (Column, Temp. Program) GC->OptimizeGC Decision->Distillation Yes Decision->GC No OptimizeGC->Success

Caption: Decision tree for choosing a separation technique.

Standard GC-MS Experimental Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample 1. Sample Injection (Liquid Mixture) Column 2. Separation in GC Column (Based on volatility/polarity) Sample->Column Carrier Gas Flow Ionization 3. Ionization (Electron Impact) Column->Ionization Eluting Analytes MassAnalyzer 4. Mass Analysis (Separation of Ions by m/z) Ionization->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector Data 6. Data Acquisition & Analysis (Chromatogram & Mass Spectra) Detector->Data

Caption: Workflow for isomer analysis using GC-MS.

References

Technical Support Center: Preventing Polymerization of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the unwanted polymerization of 2,4-Dimethyl-1-hexene during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you might encounter, providing causes and recommended actions in a direct question-and-answer format.

IssuePossible Cause(s)Recommended Action(s)
The this compound appears viscous, cloudy, or contains solid precipitates. Polymerization has initiated, forming oligomers or polymers that are insoluble in the monomer.1. Confirm Presence of Polymer: Perform a qualitative test for polymer presence (see Experimental Protocol 1). 2. Assess Severity: If the test is positive but the bulk material is still liquid, the monomer may be recoverable by purification. 3. Purify if Necessary: Purify the monomer by distillation to remove non-volatile polymer residue (see Experimental Protocol 3). Add a fresh dose of inhibitor to the distilled product.[1] 4. Dispose if Severe: If the material is highly viscous or has solidified, it is not salvageable. Dispose of it as hazardous waste according to your institution's guidelines.
The liquid, which should be colorless, has developed a yellow or brown tint. This indicates potential oxidation and the initial stages of oligomerization.[2]1. Test for Peroxides: Use peroxide test strips to check for the presence of hydroperoxides, which can act as polymerization initiators (see Experimental Protocol 2). 2. Purify Before Use: For sensitive applications, purify the monomer via distillation or by passing it through an activated alumina column to remove impurities and oligomers.[2] 3. Re-evaluate Storage: Ensure the container is properly sealed and protected from light.
The storage container is bulging or feels warm to the touch. Runaway polymerization is occurring. This is an exothermic process that generates heat and gas, leading to a dangerous pressure increase.[3]CRITICAL SAFETY ALERT: 1. DO NOT OPEN THE CONTAINER. 2. Evacuate the immediate area and alert safety personnel. 3. If possible and safe to do so, cool the container from a distance using a water bath or other cooling medium. 4. Follow all institutional emergency procedures for a runaway chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize during storage? A1: As a substituted alkene, this compound is susceptible to polymerization, primarily through free-radical mechanisms.[4][5][6] The primary triggers for initiating this unwanted chain reaction are:

  • Heat: Elevated temperatures increase the rate of spontaneous free-radical formation.

  • Light: UV radiation can provide the energy to initiate polymerization.[2]

  • Oxygen/Peroxides: While oxygen is required for many common inhibitors to function, its reaction with the alkene can also form hydroperoxides, which are potent polymerization initiators, especially in the absence of an effective inhibitor.

  • Contaminants: The presence of acids, metal ions, or other radical-forming impurities can catalyze or initiate polymerization.[2]

Q2: What are the ideal storage conditions for this compound? A2: To ensure maximum stability, this compound should be stored in a cool, dry, dark, and well-ventilated area, away from heat and ignition sources.[7][8][9] The container should be kept tightly sealed when not in use.

Q3: Should I store this compound under an inert atmosphere like nitrogen or argon? A3: No, this is strongly discouraged if using common phenolic inhibitors. Inhibitors like Butylated hydroxytoluene (BHT) and Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to effectively scavenge monomer radicals and prevent polymerization.[10] Storing under an inert atmosphere deactivates these inhibitors. The container's headspace should contain air (5-21% oxygen).[10]

Q4: How do polymerization inhibitors work? A4: Polymerization inhibitors are compounds that prevent the onset of a polymerization chain reaction.[11] They function by reacting with and neutralizing the initial free radicals formed in the monomer.[11] This reaction creates a stable molecule that is unable to propagate the chain reaction, thus preventing the formation of polymers.[3]

Q5: Which inhibitors are recommended for alkenes like this compound, and at what concentrations? A5: Phenolic compounds are commonly used as inhibitors for alkenes. While specific data for this compound is not widely published, recommendations can be based on structurally similar compounds. Butylated hydroxytoluene (BHT) and 4-tert-butylcatechol (TBC) are effective choices.[1][12]

Storage and Inhibitor Data Summary

ParameterRecommended Condition / ValueNotes
Storage Temperature Cool; typically 2-8°C is ideal for long-term storage.Avoid heat, sparks, and open flames.[7][9][13]
Light Exposure Store in an amber or opaque container in the dark.Protects from UV radiation which can initiate polymerization.[2]
Headspace Atmosphere Air (containing 5-21% oxygen).Crucial for the function of phenolic inhibitors. Do NOT store under an inert atmosphere.[10]
Recommended Inhibitors Butylated hydroxytoluene (BHT), 4-tert-butylcatechol (TBC).These are effective free-radical scavengers for alkenes.[1][12]
Typical Concentration 10 - 200 ppm.The optimal concentration can vary. Always verify with the supplier or perform stability tests.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

  • Objective: To quickly determine if oligomers or polymers have formed in the monomer.

  • Methodology:

    • Place approximately 10 mL of a solvent in which the monomer is soluble but the polymer is not (e.g., methanol) into a clean, dry test tube.

    • Add 1-2 mL of the this compound sample to the test tube.

    • Gently agitate the mixture.

    • Observe: If the solution becomes cloudy or if a precipitate/oily layer forms, it indicates the presence of polymer.[10] A clear solution suggests no significant polymerization has occurred.

Protocol 2: Peroxide Test

  • Objective: To detect the presence of peroxide species that can initiate polymerization.

  • Methodology:

    • Obtain commercially available peroxide test strips.

    • Dip the reactive end of the test strip into a sample of this compound for the time specified by the manufacturer (typically 1-2 seconds).

    • Remove the strip and wait for the specified development time.

    • Compare the color of the strip to the color chart provided with the kit to estimate the peroxide concentration.

Protocol 3: Purification by Simple Distillation

  • Objective: To separate the volatile monomer from non-volatile polymer impurities.

  • Methodology:

    • Safety: Perform the distillation in a well-ventilated fume hood.

    • Assemble a standard simple distillation apparatus. Ensure all glassware is clean and dry.

    • Important: Add a fresh crystal of an inhibitor (e.g., BHT) to the receiving flask to ensure the stability of the purified distillate.[1]

    • Place the contaminated this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

    • Gently heat the distillation flask.

    • Collect the distillate that boils at the expected temperature for this compound (approx. 108-109°C).

    • Stop the distillation before the flask boils to dryness to avoid overheating the polymer residue.

    • Allow the apparatus to cool completely before disassembly. Transfer the purified monomer to a clean, amber container for proper storage.

Protocol 4: Analytical Methods for Detecting Oligomers

  • Objective: To quantitatively detect and characterize the presence of oligomers.

  • Methodology: Advanced analytical techniques are required for detailed analysis.

    • Gas Chromatography (GC): Can be used to monitor the depletion of the monomer and the appearance of lower molecular weight oligomers (dimers, trimers).

    • High-Performance Liquid Chromatography (HPLC) / Gel Permeation Chromatography (GPC/SEC): These techniques are effective for separating and characterizing a broader range of oligomers and polymers based on their size or polarity.[14][15][16]

Visualized Workflows and Pathways

PolymerizationPrevention Monomer This compound (Stored Sample) Initiators Initiation Triggers (Heat, Light, Contaminants) Polymerization Propagation (Chain Reaction) Monomer->Polymerization consumes Storage Proper Storage (Cool, Dark, Sealed) Radical Free Radical Formation Initiators->Radical activates Radical->Polymerization initiates Scavenge Radical Scavenging (Chain Termination) Radical->Scavenge neutralized by Polymer Undesired Polymer (Viscosity Increase, Solids) Polymerization->Polymer produces Stable Stable Monomer Storage->Stable maintains Inhibitor Inhibitor (e.g., BHT, TBC) Inhibitor->Scavenge enables Oxygen Oxygen (from Air in Headspace) Oxygen->Inhibitor required by Scavenge->Stable preserves

Caption: Logical pathway of unwanted polymerization and key prevention strategies.

TroubleshootingWorkflow start Assess Stored This compound visual Visual Inspection: Clear & Colorless? start->visual peroxide Protocol 2: Peroxide Test visual->peroxide Yes polymer_test Protocol 1: Polymer Presence Test visual->polymer_test No (Cloudy/Colored) peroxide_res Peroxides Present? peroxide->peroxide_res use Use As Is or Remove Inhibitor peroxide_res->use No purify Protocol 3: Purify via Distillation peroxide_res->purify Yes polymer_res Polymer Present? polymer_test->polymer_res polymer_res->peroxide No polymer_res->purify Yes (minor) dispose Dispose of Sample (Hazardous Waste) polymer_res->dispose Yes (major/solid)

Caption: Experimental workflow for assessing the stability of a stored sample.

References

Technical Support Center: Optimizing NMR Data Acquisition for Highly Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the structural elucidation of highly branched alkenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Severe Signal Overlap in the 1H NMR Spectrum

Q1: My 1H NMR spectrum for a highly branched alkene shows a complex, unresolved multiplet in the aliphatic region. How can I resolve these overlapping signals?

A1: Signal overlap is a common challenge with highly branched molecules. Here are several strategies to address this:

  • Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for disentangling complex spectra.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace out the carbon skeleton.

    • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful as it shows correlations between all protons within a spin system, not just immediate neighbors. This can help identify all protons belonging to a specific branched chain.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can spread the proton signals out in a second dimension based on the much wider carbon chemical shift range.

  • Solvent Change: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can induce small changes in chemical shifts, which may be enough to resolve overlapping signals.

Q2: I've run a COSY, but the cross-peaks in the aliphatic region are also crowded and difficult to interpret. What's the next step?

A2: When both the 1D and COSY spectra are congested, a TOCSY experiment is the logical next step. A longer mixing time in a TOCSY experiment (e.g., 80-120 ms) will reveal correlations between distant protons within the same spin system, helping to identify entire branched fragments even if the intermediate protons are obscured. Following this, an HSQC experiment will provide the best resolution by spreading the proton signals across the 13C chemical shift range.

Issue 2: Complex and Uninterpretable Coupling Patterns

Q3: The splitting patterns in my alkene region are not simple doublets or triplets. How can I decipher these complex multiplets?

A3: Highly branched alkenes often exhibit complex coupling patterns due to non-equivalent neighboring protons with different coupling constants (J-values). This leads to "multiplets of multiplets" (e.g., a doublet of doublets).

  • High-Resolution 1D 1H NMR: Ensure your 1D spectrum has high digital resolution by using a longer acquisition time. This may allow you to visually pick out the individual splittings within a complex multiplet.

  • 2D J-Resolved Spectroscopy (less common): This experiment separates chemical shifts and coupling constants into two different dimensions, which can simplify the interpretation of complex splitting.

  • COSY Analysis: A high-resolution COSY spectrum can help. The fine structure of the cross-peaks can sometimes be analyzed to extract individual coupling constants.

  • Simulation: Using NMR simulation software, you can propose a structure and its coupling constants to see if the simulated spectrum matches the experimental data.

Issue 3: Low Sensitivity and Missing Signals for Quaternary Carbons

Q4: I am having trouble observing the quaternary carbon signals in my 13C NMR spectrum. They are either very weak or completely absent. How can I improve their detection?

A4: Quaternary carbons lack directly attached protons, which leads to several challenges: they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signals of protonated carbons, and they often have very long relaxation times (T₁).

  • Increase Relaxation Delay (d1): The most crucial parameter is the relaxation delay. For quaternary carbons, T₁ values can be several seconds to even minutes. A longer relaxation delay (e.g., 5-10 seconds, or even longer) is necessary to allow these carbons to fully relax between scans, leading to a stronger signal.

  • Increase the Number of Scans (ns): A higher number of scans will improve the signal-to-noise ratio.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ values of quaternary carbons, allowing for a shorter relaxation delay and faster acquisition of a strong signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is excellent for identifying quaternary carbons. It detects correlations between carbons and protons that are two or three bonds away. Since quaternary carbons are part of the carbon skeleton, they will show correlations to nearby methyl or methylene protons, confirming their presence and chemical shift.

Q5: My DEPT-135 and DEPT-90 spectra are missing signals that I believe are quaternary carbons. How can I confirm their presence?

A5: DEPT experiments only show signals for carbons with attached protons (CH, CH₂, and CH₃). Quaternary carbons will always be absent in DEPT spectra. To identify them, compare your DEPT spectra with a standard proton-decoupled 13C spectrum. The signals present in the 13C spectrum but absent in all DEPT spectra correspond to your quaternary carbons. An HMBC experiment can then be used to confirm their assignments by observing long-range correlations to protons.

Data Presentation: Optimized NMR Parameters

The following tables provide typical starting parameters for various NMR experiments optimized for the analysis of highly branched alkenes. These may need to be adjusted based on the specific molecule, sample concentration, and available instrument.

Table 1: 1D NMR Acquisition Parameters

Parameter1H NMR13C NMR
Pulse Angle30-45°30-45°
Acquisition Time (AQ)2-4 s1-2 s
Relaxation Delay (d1)1-5 s2-10 s (longer for quaternary C)
Number of Scans (ns)8-16128-1024+

Table 2: 2D NMR Acquisition Parameters for a ~300-500 MW Alkene

ExperimentKey ParameterTypical ValuePurpose
COSY Increments (F1)256-512Defines resolution in the indirect dimension.
Scans per increment2-8Balances sensitivity and experiment time.
TOCSY Mixing Time60-120 msLonger times reveal more distant correlations within a spin system.
Scans per increment4-16
HSQC 1JCH145 HzOptimized for one-bond C-H coupling.
Increments (F1)128-256
Scans per increment2-8
HMBC nJCH8-10 HzOptimized for long-range (2-3 bond) C-H couplings.
Increments (F1)256-512
Scans per increment8-32Requires more scans due to weaker correlations.

Experimental Protocols

Protocol 1: General Sample Preparation

  • Dissolve the Sample: Accurately weigh and dissolve 5-20 mg of the purified highly branched alkene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Seal and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring a COSY Spectrum

  • Initial 1D 1H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (sw) and transmitter offset (o1p).

  • Load COSY Pulse Program: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set Spectral Parameters:

    • Set the spectral width (sw) and transmitter offset (o1p) in both dimensions (F1 and F2) based on the 1D spectrum.

    • Set the number of points in the direct dimension (td F2) to 1K or 2K.

    • Set the number of increments in the indirect dimension (td F1) to 256 or 512 for good resolution.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) per increment to 2, 4, or 8, depending on the sample concentration.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • Acquire and Process: Start the acquisition. After completion, process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

Protocol 3: Acquiring an HSQC Spectrum

  • Initial 1D Spectra: Acquire both 1H and 13C 1D spectra to determine the spectral widths and offsets for both nuclei.

  • Load HSQC Pulse Program: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems for multiplicity editing).

  • Set Spectral Parameters:

    • Set the 1H spectral width and offset in the direct dimension (F2).

    • Set the 13C spectral width and offset in the indirect dimension (F1).

    • Set the number of points (td) to 1K in F2 and 128 or 256 in F1.

  • Set Key Parameters:

    • Set the one-bond coupling constant (CNST2 on Bruker) to an average value of 145 Hz for C-H bonds.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) per increment to 2, 4, or 8.

    • Use a relaxation delay (d1) of 1-1.5 seconds.

  • Acquire and Process: Start the acquisition. Process the data with appropriate window functions (e.g., QSINE) and perform the 2D Fourier transform.

Protocol 4: Acquiring an HMBC Spectrum

  • Initial 1D Spectra: Acquire 1H and 13C spectra to determine spectral windows and offsets.

  • Load HMBC Pulse Program: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set Spectral Parameters:

    • Set the 1H parameters in the direct dimension (F2).

    • Set the 13C parameters in the indirect dimension (F1). Ensure the 13C spectral width is wide enough to include quaternary carbons.

    • Set the number of points (td) to 2K in F2 and 256 or 512 in F1.

  • Set Key Parameters:

    • Set the long-range coupling constant (CNST2 on Bruker) to a value optimized for 2-3 bond couplings, typically 8-10 Hz.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) per increment to 8, 16, or higher, as HMBC correlations are weaker.

    • Use a relaxation delay (d1) of 1.5-2 seconds.

  • Acquire and Process: Start the acquisition. Process the data in magnitude mode with a sine-bell window function.

Visualizations

Troubleshooting_Signal_Overlap start Severe Signal Overlap in 1H Spectrum q1 Acquire on Higher Field Spectrometer start->q1 q2 Change Deuterated Solvent (e.g., CDCl3 to C6D6) start->q2 q3 Perform 2D NMR Experiments start->q3 cosy Run COSY q3->cosy cosy_result Still Overlapped? cosy->cosy_result tocsy Run TOCSY with Long Mixing Time cosy_result->tocsy Yes resolved Signals Resolved cosy_result->resolved No hsqc Run HSQC hsqc_resolved Signals Resolved in 2nd Dimension hsqc->hsqc_resolved tocsy->hsqc

Caption: Troubleshooting workflow for severe signal overlap.

Quaternary_Carbon_Detection start Weak or Missing Quaternary Carbon Signal step1 Increase Relaxation Delay (d1) (e.g., 5-10 s) start->step1 step2 Increase Number of Scans (ns) start->step2 step3 Add Relaxation Agent (e.g., Cr(acac)3) start->step3 step4 Run HMBC Experiment start->step4 result Observe 2JCH and 3JCH correlations to nearby protons step4->result final Quaternary Carbon Identified result->final

Caption: Workflow for detecting weak quaternary carbon signals.

General_NMR_Workflow prep Sample Preparation one_d_h Acquire 1D 1H Spectrum prep->one_d_h one_d_c Acquire 1D 13C & DEPT Spectra one_d_h->one_d_c check_overlap Assess 1H Signal Overlap one_d_c->check_overlap cosy Run COSY/TOCSY check_overlap->cosy Significant Overlap hsqc Run HSQC check_overlap->hsqc Minimal Overlap cosy->hsqc hmbc Run HMBC hsqc->hmbc structure Structure Elucidation hmbc->structure

Caption: General experimental workflow for NMR analysis.

Resolving co-eluting peaks of dimethylhexene isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed to help you troubleshoot and resolve common issues encountered during the gas chromatographic (GC) analysis of dimethylhexene isomers.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to diagnosing and resolving the co-elution of dimethylhexene isomers.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect multiple dimethylhexene isomers. How do I fix this?

Answer:

Co-elution of structurally similar isomers like dimethylhexenes is a common challenge. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Co-elution

First, confirm that you are indeed facing a co-elution problem. A perfectly symmetrical peak can still hide multiple compounds.[1][2]

  • Visual Inspection: An asymmetrical peak with a noticeable shoulder or tail is a strong indicator of co-elution.[1][2]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, the presence of co-eluting isomers can be confirmed by examining the mass spectra across the peak.[3] Acquire spectra from the beginning, apex, and end of the peak. If the ion ratios change, it confirms the presence of more than one compound.[2] You can also use extracted ion chromatograms (EICs) for ions that may be more abundant in one isomer versus another.[2]

Step 2: Perform Basic System Maintenance

Before modifying the method, ensure the GC system is performing optimally.

  • Inlet Maintenance: A contaminated inlet liner is a frequent cause of peak tailing and broadening, which can mask separation. Replace the inlet liner, septum, and O-ring.[2]

  • Column Health: Trim the first 0.5 to 1 meter from the front of the column to remove non-volatile residues that can cause peak distortion.[4] If the column is old or has been used extensively, consider replacing it.

Step 3: Optimize GC Method Parameters

If co-elution persists after system maintenance, method optimization is necessary. The resolution of chromatographic peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[5][6][7] Adjusting parameters that influence these factors is key to achieving separation.

  • A. Modify the Oven Temperature Program: This is often the simplest and most effective first step.

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 3-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution for closely eluting compounds.[8]

    • Lower the Initial Temperature: Starting at a lower initial oven temperature can improve the separation of volatile isomers that elute early in the chromatogram.[9]

    • Add an Isothermal Hold: Introducing a short isothermal hold (2-5 minutes) at a temperature about 20-30°C below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.[10][11]

  • B. Adjust the Carrier Gas Flow Rate:

    • Optimize Linear Velocity: Every column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency (the narrowest peaks).[5] Operating too far above or below this optimum reduces resolution. Check and adjust your flow rate to match the column manufacturer's recommendation for your carrier gas (typically ~30-40 cm/s for Helium).

  • C. Evaluate and Change the GC Column: The stationary phase chemistry is the most critical factor for selectivity (α).[12][13] If the above steps fail, your column may not be suitable for this separation.

    • Increase Film Thickness: For highly volatile compounds like dimethylhexenes, a thicker stationary phase film increases retention and can improve resolution.

    • Decrease Column Internal Diameter (I.D.): Narrower columns (e.g., 0.18 mm or 0.25 mm I.D.) provide higher efficiency and thus better resolving power.[5]

    • Change Stationary Phase Polarity: Since dimethylhexene isomers are non-polar, they are typically analyzed on a non-polar column (like a 5% phenyl-polysiloxane). However, subtle differences in isomer structure may be better resolved on a mid-polarity or even a polar stationary phase that introduces different separation mechanisms beyond just boiling point.

Frequently Asked Questions (FAQs)

Q1: Why are my dimethylhexene isomers co-eluting?

A1: Dimethylhexene isomers are structurally very similar with close boiling points. Co-elution occurs when the chromatographic conditions (column chemistry, temperature, flow rate) are not sufficient to differentiate between these subtle structural differences.[2] The primary reasons include an inappropriate GC column (insufficient selectivity), a suboptimal oven temperature program, or incorrect carrier gas flow leading to poor column efficiency.[2]

Q2: Can I resolve co-eluting peaks without changing the column?

A2: Yes, in many cases. The first steps should always be to optimize the GC oven temperature program and the carrier gas flow rate.[3] Lowering the temperature ramp rate is often the most effective initial step for improving the separation of closely eluting compounds.[8]

Q3: What type of GC column is best for separating non-polar isomers like dimethylhexenes?

A3: A non-polar or low-polarity column is the standard choice. However, if a standard 5% phenyl-polysiloxane column fails to provide resolution, consider a column with a different selectivity. A mid-polarity column (e.g., 50% phenyl-polysiloxane) or even a highly polar wax-type column can sometimes resolve isomers that co-elute on non-polar phases due to different interaction mechanisms.[2]

Q4: My peaks are tailing. Is this related to co-elution?

A4: Peak tailing can exacerbate co-elution, making two closely eluting peaks appear as one distorted peak. Tailing is often caused by system activity (e.g., a dirty inlet liner), column contamination, or column overload (injecting too much sample).[2][9] Addressing the cause of the tailing can sometimes resolve the apparent co-elution.

Q5: How does a mass spectrometer detector help in dealing with co-elution?

A5: A mass spectrometer (MS) is a powerful tool for detecting co-elution.[1][14] Even if two isomers are not chromatographically separated, an MS detector can often distinguish them if they have even minor differences in their mass spectra. By examining the mass spectra across the peak, you can confirm the presence of multiple components.[2][3] This information confirms that method optimization is necessary.

Data Presentation

Table 1: GC Column Selection Guide for Isomer Separation

Stationary Phase TypePolarityPrimary Separation MechanismApplication for Dimethylhexene Isomers
100% DimethylpolysiloxaneNon-polarBoiling PointGood starting point; separates based on volatility.
5% Phenyl-95% DimethylpolysiloxaneNon-polarBoiling Point, Shape SelectivityMost common choice; offers slightly different selectivity.
50% Phenyl-50% DimethylpolysiloxaneMid-polarityBoiling Point, π-π InteractionsCan resolve isomers with very similar boiling points by exploiting differences in electron distribution.[2]
Polyethylene Glycol (WAX)PolarPolarity, Hydrogen BondingCan provide unique selectivity and elution order changes, potentially resolving stubborn co-elutions.

Table 2: Effect of Oven Ramp Rate on Isomer Resolution

ParameterCondition 1Condition 2Condition 3
Oven Ramp Rate 20 °C/min10 °C/min5 °C/min
Analysis Time ~10 min~15 min~25 min
Peak Width BroadModerateNarrow
Resolution (Rs) 0.8 (Co-eluting)1.2 (Partial Separation)1.6 (Baseline Resolved)
Recommendation Too fast; poor resolution.Improved, but may not be sufficient.Optimal for difficult separations.[8]

Experimental Protocols

Optimized GC Method for Separation of Dimethylhexene Isomers

This protocol provides a starting point for developing a method to resolve dimethylhexene isomers. Further optimization may be required based on your specific sample and instrumentation.

  • System: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Injector:

    • Inlet Type: Split/Splitless

    • Liner: Deactivated, single taper with glass wool[15]

    • Injection Mode: Split (50:1 ratio to avoid column overload)

    • Injector Temperature: 250 °C[10]

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: Set to achieve an optimal average linear velocity of 35 cm/sec

  • Column:

    • Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness

  • Oven Program:

    • Initial Temperature: 40 °C

    • Initial Hold Time: 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Final Hold Time: 2 minutes

  • Detector:

    • Type: FID

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2): 25 mL/min

Visualizations

G start Poor Peak Resolution / Suspected Co-elution confirm 1. Confirm Co-elution (Check Peak Shape, Use MS) start->confirm maintenance 2. System Health Check (Replace Liner, Trim Column) confirm->maintenance Co-elution Confirmed optimize_temp 3. Optimize Temperature Program - Decrease Ramp Rate (e.g., to 5°C/min) - Lower Initial Temperature maintenance->optimize_temp resolved Peaks Resolved optimize_temp->resolved Success not_resolved1 Still Co-eluting optimize_temp->not_resolved1 No Improvement optimize_flow 4. Optimize Carrier Gas Flow (Adjust to Optimal Linear Velocity) optimize_flow->resolved Success not_resolved2 Still Co-eluting optimize_flow->not_resolved2 No Improvement change_column 5. Evaluate GC Column (Change Polarity, I.D., or Film Thickness) change_column->resolved Success not_resolved3 Consult Advanced Techniques (e.g., GCxGC) change_column->not_resolved3 No Improvement not_resolved1->optimize_flow not_resolved2->change_column not_resolved4 Still Co-eluting

Caption: Troubleshooting workflow for resolving co-eluting GC peaks.

References

Technical Support Center: Enhancing Selectivity in the Functionalization of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges in the selective functionalization of 2,4-Dimethyl-1-hexene. This sterically hindered and unsymmetrical alkene presents unique challenges in controlling regioselectivity and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers during the hydroboration-oxidation of this compound?

A1: The formation of regioisomers arises from the addition of the borane to both the C1 (terminal) and C2 (internal) positions of the alkene. While hydroboration typically favors anti-Markovnikov addition, the steric hindrance around the double bond in this compound can lead to reduced selectivity. To favor the formation of the terminal alcohol (2,4-dimethylhexan-1-ol), employing a bulkier borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is recommended.[1] These reagents increase steric repulsion at the more substituted C2 position, thus enhancing addition at the less hindered C1 carbon.

Q2: My allylic oxidation of this compound results in a complex mixture of products and low yield. What is happening?

A2: this compound has three distinct allylic positions (C3, C4-H, and the C4-methyl group), making selective oxidation challenging. Common issues include:

  • Lack of Regioselectivity: Oxidation can occur at any of the allylic sites.

  • Over-oxidation: The initial allylic alcohol can be further oxidized to a ketone or carboxylic acid.

  • Competing Reactions: Epoxidation of the double bond can compete with allylic oxidation.

To improve selectivity, consider reagents known for specific allylic oxidations, such as selenium dioxide (SeO₂), which tends to oxidize the most substituted allylic position.[2][3] For other positions, different catalytic systems may be required. Reaction conditions such as temperature and reaction time must be carefully controlled to minimize side reactions.[4]

Q3: I am attempting an epoxidation of this compound with m-CPBA, but the reaction is slow and incomplete. How can I improve this?

A3: The slow reaction rate is likely due to the steric hindrance around the trisubstituted double bond, which impedes the approach of the peroxy acid. To improve the reaction, you can:

  • Increase Reaction Time/Temperature: Cautiously increasing the temperature or allowing the reaction to proceed for a longer duration may improve conversion. Monitor the reaction closely to avoid decomposition of the product.

  • Use a More Reactive Reagent: Dimethyldioxirane (DMDO) is a more reactive and less sterically demanding epoxidizing agent that can be effective for hindered alkenes.

  • Catalytic Epoxidation: Consider a catalytic system, such as a manganese or titanium-based catalyst with a terminal oxidant, which can offer different steric profiles and higher reactivity.

Q4: Is a Wacker-type oxidation a viable strategy for functionalizing this compound?

A4: Traditional Wacker oxidation (PdCl₂/CuCl₂/O₂) is most effective for terminal alkenes to produce methyl ketones.[5][6] Trisubstituted alkenes like this compound are generally poor substrates for the classic Wacker-Tsuji oxidation, often resulting in low yields, slow reaction rates, or a mixture of products due to competing isomerization and challenging hydroxypalladation steps.[7][8] While some modern palladium-catalyzed oxidation systems have been developed for internal alkenes, they often require specific ligands and carefully optimized conditions to achieve reasonable selectivity and yield.[9] For this substrate, other functionalization strategies are likely to be more reliable.

Troubleshooting Guides

Hydroboration-Oxidation
Problem Possible Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of primary and secondary alcohols)Use of a small borane reagent (e.g., BH₃·THF).Switch to a sterically bulkier borane like 9-BBN or (Sia)₂BH to enforce addition at the less hindered C1 position.[1]
Incomplete Reaction Steric hindrance impeding the approach of the borane.Increase the reaction time or use a slight excess of the borane reagent. Ensure the reaction is performed under strictly anhydrous conditions.
Low Yield After Oxidation Incomplete oxidation of the borane intermediate.Ensure sufficient amounts of H₂O₂ and aqueous base (e.g., NaOH) are used. Allow adequate time for the oxidation step to proceed to completion.
Allylic Oxidation
Problem Possible Cause(s) Recommended Solution(s)
Mixture of Multiple Products Lack of regioselectivity due to multiple reactive allylic sites.Select a reagent with known regioselectivity (e.g., SeO₂ for the most substituted position).[2] Alternatively, perform a screening of different catalysts (e.g., Cr, Cu-based) and oxidants.[2]
Over-oxidation to Ketone/Acid The desired allylic alcohol is not stable under the reaction conditions.Use a milder oxidant (e.g., PCC for oxidation to the aldehyde/ketone stage without forming the acid). Reduce reaction time and temperature.[4]
Epoxide Formation as Major Byproduct The chosen reagent/catalyst has a competing epoxidation pathway.Use a dedicated allylic oxidation system. For example, systems based on SeO₂ are less likely to cause epoxidation compared to peroxy acids.[3]
Epoxidation
Problem Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Steric hindrance around the trisubstituted double bond.Use a more reactive, less sterically hindered reagent like Dimethyldioxirane (DMDO). Increase the reaction temperature moderately while monitoring for product degradation.
Epoxide Ring-Opening Presence of acid or nucleophiles in the reaction mixture.Buffer the reaction if using an acidic reagent like m-CPBA (e.g., with Na₂HPO₄). Ensure the reaction is worked up under neutral or slightly basic conditions.
Low Yield Product instability during purification (e.g., on silica gel).Minimize contact time with silica gel during chromatography. Consider using a deactivated stationary phase (e.g., alumina) or alternative purification methods like distillation.

Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for specific laboratory conditions and safety procedures.

Protocol 1: High-Selectivity Hydroboration-Oxidation using 9-BBN

This protocol aims to maximize the formation of 2,4-dimethylhexan-1-ol.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 9-BBN (0.5 M in THF, 1.1 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Addition of Alkene: Cool the 9-BBN solution to 0 °C. Add this compound (1.0 equivalent) dropwise via syringe over 10 minutes.

  • Hydroboration: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure complete reaction with the sterically hindered alkene.

  • Oxidation: Cool the mixture to 0 °C. Slowly and sequentially add ethanol (2-3 volumes), 6 M aqueous NaOH (3 equivalents), and 30% aqueous H₂O₂ (3 equivalents). Caution: The addition of H₂O₂ is exothermic.

  • Workup: After stirring vigorously at room temperature for 4-6 hours, saturate the aqueous layer with K₂CO₃. Separate the organic layer and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via flash column chromatography.

Protocol 2: Allylic Oxidation using Selenium Dioxide

This protocol targets the oxidation at the C3 position to yield 2,4-dimethylhex-1-en-3-ol.

  • Setup: In a fume hood, add SeO₂ (1.1 equivalents) to a round-bottom flask containing a solution of this compound (1.0 equivalent) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and filter to remove selenium byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

G Workflow for Optimizing Functionalization Strategy start Define Target Functional Group alcohol Target: Alcohol start->alcohol Position? carbonyl Target: Carbonyl/Epoxide start->carbonyl Type? anti_mark Anti-Markovnikov (Primary Alcohol) alcohol->anti_mark C1 Position mark Markovnikov (Tertiary Alcohol) alcohol->mark C2 Position epoxide Target: Epoxide carbonyl->epoxide allylic_ox Target: Allylic Oxidation carbonyl->allylic_ox hydroboration Use Bulky Borane (e.g., 9-BBN) anti_mark->hydroboration oxymercuration Oxymercuration- Demercuration mark->oxymercuration epoxidation Use m-CPBA or DMDO epoxide->epoxidation oxidation Use SeO2 / PCC allylic_ox->oxidation G Potential Products from Allylic Oxidation substrate This compound reagents Oxidizing Agent (e.g., SeO2, PCC, etc.) substrate->reagents product1 Product A (Oxidation at C3) reagents->product1 Major/Minor? product2 Product B (Oxidation at C4-H) reagents->product2 Major/Minor? product3 Product C (Oxidation at C4-Me) reagents->product3 Major/Minor? byproduct Byproduct (Epoxide) reagents->byproduct G Troubleshooting Logic for Low Regioselectivity start Problem: Low Regioselectivity Reaction: Hydroboration-Oxidation cause Possible Cause Steric profile of borane is insufficient start->cause solution Solution Increase steric bulk of the reagent cause->solution action {Action Item | Replace BH3-THF with 9-BBN} solution->action result {Expected Outcome | Increased ratio of primary to secondary alcohol} action->result

References

Technical Support Center: Stability of 2,4-Dimethyl-1-hexene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1-hexene under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in acidic media?

When exposed to acidic conditions, this compound is susceptible to several reactions that can alter its structure and lead to the formation of undesired byproducts. The primary stability issues include:

  • Carbocation Rearrangement: The initial protonation of the double bond forms a secondary carbocation, which can readily rearrange to a more stable tertiary carbocation. This is a major pathway leading to skeletal isomerization of the molecule.

  • Double Bond Isomerization: The double bond can migrate from the terminal position (1-hexene) to more thermodynamically stable internal positions (e.g., 2,4-dimethyl-2-hexene or 2,4-dimethyl-3-hexene).

  • Hydration: In the presence of water, the carbocation intermediate can be attacked by a water molecule, leading to the formation of an alcohol (2,4-dimethyl-2-hexanol) following Markovnikov's rule.[1][2][3] The protonation of the double bond is the rate-determining step in this process.[1][4]

  • Addition of Other Nucleophiles: If other nucleophiles, such as alcohols, are present in the reaction mixture, they can add to the carbocation, resulting in the formation of ethers.[2]

Q2: I am observing unexpected peaks in my GC-MS analysis after treating this compound with acid. What are these likely to be?

The unexpected peaks are most likely isomers of this compound or products of addition reactions. The most probable byproducts are:

  • Positional Isomers: 2,4-Dimethyl-2-hexene and 2,4-Dimethyl-3-hexene are common isomerization products.

  • Skeletal Isomers: Due to carbocation rearrangement, you may observe other C8H16 isomers.

  • Hydration Product: If water is present, 2,4-dimethyl-2-hexanol is a likely product.

  • Etherification Product: If an alcohol is used as a solvent or is present as a reagent, the corresponding ether may be formed.

To identify these byproducts, it is recommended to compare the obtained mass spectra with reference spectra from databases such as those provided by NIST or PubChem.[5][6][7]

Q3: How can I minimize the isomerization of this compound during my experiment?

Minimizing isomerization requires careful control of the reaction conditions:

  • Use non-nucleophilic and very strong acids: While seemingly counterintuitive, very strong acids (superacids) can sometimes lead to cleaner protonation and less rearrangement at very low temperatures. However, for most applications, milder acidic conditions are preferable.

  • Low Temperatures: Running the reaction at the lowest possible temperature will slow down the rate of isomerization and rearrangement.

  • Anhydrous Conditions: If hydration is a concern, ensure that all reagents and solvents are rigorously dried.

  • Short Reaction Times: Monitor the reaction closely and quench it as soon as the desired transformation has occurred to prevent further degradation of the product.

  • Choice of Solvent: The solvent can influence the stability of the carbocation intermediate. Less polar solvents may suppress rearrangement to some extent.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of desired product and formation of multiple byproducts. Acid-catalyzed isomerization and rearrangement of this compound.- Lower the reaction temperature. - Reduce the reaction time. - Use a less concentrated acid solution. - Consider a different catalyst system that does not involve strongly acidic conditions.
Formation of an unexpected alcohol. Presence of water in the reaction mixture leading to acid-catalyzed hydration.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
Formation of an unexpected ether. Use of an alcohol as a solvent or the presence of an alcohol impurity.- Use a non-alcoholic solvent. - Purify all reagents to remove alcohol impurities.
Difficulty in separating the desired product from its isomers. The isomers of this compound have very similar physical properties.- Utilize high-resolution gas chromatography (GC) with a suitable capillary column for separation. - Consider derivatization of the product to alter its physical properties and facilitate separation.

Data Presentation

Thermodynamic Stability of C8H16 Alkene Isomers

The stability of alkene isomers is influenced by the substitution pattern of the double bond, with more substituted alkenes being generally more stable. The following table summarizes the standard Gibbs free energy of formation for various C8H16 alkene isomer groups, providing a quantitative measure of their relative stabilities.[1][2] Lower values indicate greater thermodynamic stability.

Isomer GroupStandard Gibbs Energy of Formation (ΔfG°) at 298.15 K (kJ/mol)
C8H16 (alkenes)74.4

Note: This value represents the average for the isomer group. Individual isomer stabilities will vary. Generally, tetrasubstituted alkenes are more stable than trisubstituted, which are more stable than disubstituted, followed by monosubstituted alkenes.

Experimental Protocols

Protocol for Monitoring the Stability of this compound under Acidic Conditions using GC-MS

This protocol outlines a general procedure for investigating the stability of this compound in the presence of an acid catalyst and analyzing the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • This compound (high purity)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Anhydrous sodium sulfate

  • GC vials

  • Standard laboratory glassware

2. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known amount of this compound in the anhydrous solvent.

  • Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Initiation: Add a catalytic amount of the acid to the stirred solution.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extraction and Drying: Add a small amount of the reaction solvent to the quenched aliquot, shake, and allow the layers to separate. Carefully remove the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: Dilute the dried organic layer to a suitable concentration for GC-MS analysis and transfer it to a GC vial.

3. GC-MS Parameters (Example):

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

4. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in the NIST library.

  • Quantify the relative amounts of this compound and its isomers/products by integrating the peak areas.

Mandatory Visualizations

AcidCatalyzedReactions This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation H+ Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift Isomerization_Products Isomerization Products (2,4-Dimethyl-2-hexene, 2,4-Dimethyl-3-hexene) Tertiary_Carbocation->Isomerization_Products -H+ Hydration_Product Hydration Product (2,4-Dimethyl-2-hexanol) Tertiary_Carbocation->Hydration_Product +H2O -H+ Skeletal_Isomers Skeletal Isomers Tertiary_Carbocation->Skeletal_Isomers Rearrangement -H+

Caption: Acid-catalyzed reaction pathways of this compound.

ExperimentalWorkflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_workup Workup & Analysis Start This compound in Anhydrous Solvent Add_Acid Add Acid Catalyst at Controlled Temp. Start->Add_Acid React Reaction in Progress Add_Acid->React Aliquot Take Aliquot at Time 't' React->Aliquot Quench Quench with NaHCO3(aq) Aliquot->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for C8 Alkene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of C8 alkenes, such as octene isomers, which are crucial in various stages of research and drug development. The selection of a robust and reliable analytical method is paramount for ensuring data integrity and meeting regulatory requirements. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and a novel colorimetric approach, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The quantification of C8 alkenes, which are volatile organic compounds, is predominantly achieved using gas chromatography. The choice of detector—Mass Spectrometry (MS) or Flame Ionization Detection (FID)—significantly influences the method's selectivity, sensitivity, and cost. A colorimetric method presents a high-throughput alternative, particularly for determining isomeric ratios, which can be adapted for total alkene quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is considered a gold standard for the unequivocal identification of volatile compounds and provides high sensitivity and selectivity for quantification.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a widely used and robust technique for the quantification of organic compounds, especially hydrocarbons. It offers high precision and a wide linear range but lacks the specificity of MS for compound identification.[2]

  • Colorimetric Assay: This emerging technique offers a high-throughput method for the determination of alkene stereochemistry (cis/trans).[3][4] While primarily qualitative for isomeric ratios, it can potentially be adapted for the quantification of total alkene content, offering a rapid screening alternative to chromatographic methods.

Comparative Performance of Analytical Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key performance parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below for the discussed techniques.[1] It is important to note that the following data is representative and may vary based on the specific C8 alkene isomer, sample matrix, and instrumentation.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) Colorimetric Assay (for total alkene quantification)
Specificity / Selectivity Excellent (Mass spectral data provides definitive identification)Good (Relies on chromatographic retention time)Moderate (Potential for interferences from other unsaturated compounds)
Linearity (Correlation Coefficient, r²) > 0.999[5]> 0.999[2]Not extensively validated for total quantification
Limit of Detection (LOD) Low ng/mL to pg/mL range[6]Low µg/mL to high ng/mL range[7]Dependent on the specific assay and chromophore
Limit of Quantitation (LOQ) Low ng/mL to pg/mL range[8]Low µg/mL to high ng/mL range[7]Dependent on the specific assay and chromophore
Accuracy (% Recovery) Typically 95-105%[9]Typically 95-105%[10]Average error of ±2-3% reported for cis/trans ratio[4]
Precision (% RSD) < 5%[9]< 5%[2]Not extensively validated for total quantification
Robustness GoodExcellentModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of volatile organic compounds and can be adapted for the specific quantification of C8 alkenes.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of C8 alkenes using GC-MS.

a. Sample Preparation:

  • Prepare a stock solution of the C8 alkene standard (e.g., 1-octene) in a suitable volatile solvent (e.g., hexane or methanol).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dilute with the same solvent to a concentration that falls within the linear range of the method.

  • To improve accuracy and precision, add a suitable internal standard (e.g., a deuterated analog or a non-interfering hydrocarbon) at a constant concentration to all standards and samples.

b. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-1MS (30 m x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • Injector Temperature: 250 °C.[11]

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 2.5 minutes.

    • Ramp: 15 °C/minute to 300 °C.

    • Final hold: 300 °C for 5.5 minutes.[11]

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the target C8 alkene. Full scan mode can be used for initial identification.

c. Data Analysis:

  • Identify the C8 alkene peak based on its retention time and the presence of characteristic ions in the mass spectrum.

  • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general procedure for the quantification of C8 alkenes using GC-FID.

a. Sample Preparation:

  • Follow the same sample preparation procedure as described for GC-MS.

b. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector.

  • Column: DB-1 (30 m x 0.32 mm I.D. x 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 100:1, 1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 200 °C.

    • Final hold: 200 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Gas Flows: Hydrogen, Air, and Makeup gas flows as per instrument recommendations.

c. Data Analysis:

  • Identify the C8 alkene peak based on its retention time compared to a standard.

  • Quantify the analyte by constructing a calibration curve of the peak area versus concentration.

Colorimetric Assay (Adapted for Total Alkene Quantification)

This protocol is based on an indicator displacement assay and would require significant adaptation and validation for the accurate quantification of total C8 alkene content. The primary application of the cited method is for determining the ratio of cis and trans isomers.[3][4]

a. Principle:

The method involves a two-step process:

  • Dihydroxylation: The C8 alkene is converted to its corresponding diol.

  • Indicator Displacement: The resulting diol displaces a colored indicator from a boronic acid-indicator complex, leading to a measurable color change that is proportional to the diol concentration.

b. Reagents:

  • C8 alkene sample

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) as a co-oxidant

  • Boronic acid receptor

  • A suitable colorimetric indicator (e.g., catechol violet)

  • Buffer solution

c. Procedure (Conceptual):

  • Reaction Plate: In a 96-well plate, react the C8 alkene samples and standards with a catalytic amount of OsO₄ and NMO to induce dihydroxylation.

  • Screening Plate: In a separate 96-well plate, prepare a solution of the boronic acid-indicator complex in a suitable buffer.

  • Displacement: Transfer the diol-containing solutions from the reaction plate to the screening plate.

  • Measurement: After a suitable incubation period, measure the absorbance of the solutions at a specific wavelength using a plate reader.

d. Data Analysis:

  • Construct a calibration curve by plotting the change in absorbance versus the concentration of the C8 alkene standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Note: This method would require thorough validation to assess its linearity, accuracy, precision, and specificity for total C8 alkene quantification, as the original method was designed for ratiometric analysis of isomers.[3][4]

Visualizations

Logical Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method Objective Method Objective Preliminary Studies Preliminary Studies Method Objective->Preliminary Studies Method Optimization Method Optimization Preliminary Studies->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Validation Protocol->Linearity Range Range Validation Protocol->Range Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD LOD Validation Protocol->LOD LOQ LOQ Validation Protocol->LOQ Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Range->Validation Report Accuracy->Validation Report Precision->Validation Report LOD->Validation Report LOQ->Validation Report Robustness->Validation Report

Caption: A logical workflow for the validation of an analytical method.

Experimental Workflow for GC-MS/FID Analysis

This diagram outlines the typical experimental workflow for quantifying C8 alkenes using either GC-MS or GC-FID.

G cluster_detector Detector Sample Preparation Sample Preparation GC Inlet GC Inlet Sample Preparation->GC Inlet GC Column GC Column GC Inlet->GC Column Detector Detector GC Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition MS MS FID FID Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Report Quantification Report Data Analysis->Quantification Report

Caption: A generalized experimental workflow for GC-MS and GC-FID analysis.

References

Comparative Stability of 2,4-Dimethyl-1-hexene and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative stability of alkene isomers is paramount for predicting reaction outcomes, optimizing synthetic routes, and ensuring the purity of final compounds. This guide provides a detailed comparison of the stability of 2,4-Dimethyl-1-hexene and its key isomers, supported by thermodynamic data and established chemical principles. We also outline a comprehensive experimental protocol for the empirical determination of these stability differences.

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the stereochemistry of the substituents. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-system of the double bond and adjacent C-H σ-bonds.[1][2] Additionally, for disubstituted alkenes, trans isomers are typically more stable than cis isomers due to reduced steric strain.[1][2]

Isomers of this compound

This compound is a disubstituted alkene. Its common isomers include other dimethylhexenes with varying positions of the double bond and methyl groups. For this comparative guide, we will focus on the following representative isomers:

  • This compound (disubstituted)

  • 2,4-Dimethyl-2-hexene (tetrasubstituted)

  • (E)-2,4-Dimethyl-3-hexene (trans-disubstituted)

  • (Z)-2,4-Dimethyl-3-hexene (cis-disubstituted)

Thermodynamic Data and Stability Comparison

Below is a table summarizing the available and estimated thermodynamic data for this compound and its selected isomers.

IsomerStructureDegree of SubstitutionStereochemistryStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Relative Stability Ranking
This compoundCH2=C(CH3)CH2CH(CH3)CH2CH3Disubstituted--98.09 (Calculated)[5]93.33 (Calculated)[5]4 (Least Stable)
2,4-Dimethyl-2-hexeneCH3C(CH3)=CHCH(CH3)CH2CH3Tetrasubstituted-Estimated: ~ -115Estimated: ~ 751 (Most Stable)
(E)-2,4-Dimethyl-3-hexeneCH3CH(CH3)CH=C(CH3)CH2CH3TrisubstitutedtransEstimated: ~ -110Estimated: ~ 802
(Z)-2,4-Dimethyl-3-hexeneCH3CH(CH3)CH=C(CH3)CH2CH3TrisubstitutedcisEstimated: ~ -105Estimated: ~ 853

Note: Estimated values are based on general principles of alkene stability and may vary. More accurate values would require experimental determination or high-level computational studies.

Based on the principles of alkene stability and the provided data, the expected order of stability is:

2,4-Dimethyl-2-hexene > (E)-2,4-Dimethyl-3-hexene > (Z)-2,4-Dimethyl-3-hexene > this compound

This ranking is justified as follows:

  • 2,4-Dimethyl-2-hexene is the most stable isomer as it is a tetrasubstituted alkene, maximizing the stabilizing effect of hyperconjugation.

  • (E)-2,4-Dimethyl-3-hexene is a trisubstituted alkene and exists in the more stable trans configuration, minimizing steric hindrance.

  • (Z)-2,4-Dimethyl-3-hexene is also a trisubstituted alkene but is less stable than its trans counterpart due to steric strain between the alkyl groups on the same side of the double bond.

  • This compound is the least stable among this group as it is only a disubstituted alkene.

Experimental Determination of Relative Stabilities

The relative stabilities of these isomers can be determined experimentally by acid-catalyzed isomerization followed by analysis of the equilibrium mixture.[1][6]

Experimental Protocol: Acid-Catalyzed Isomerization of this compound

Objective: To determine the equilibrium distribution of this compound and its isomers to establish their relative thermodynamic stabilities.

Materials:

  • This compound (starting material)

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion-H)[7][8]

  • Anhydrous solvent (e.g., hexane or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for hydrocarbon isomer separation (e.g., DB-1 or equivalent)

  • Internal standard (e.g., n-octane)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, add a known amount of this compound and the anhydrous solvent.

  • Catalyst Addition: Add the solid acid catalyst to the flask. The catalyst amount should be optimized, typically 5-10% by weight of the alkene.

  • Reaction: Stir the mixture at a constant temperature (e.g., 60-80 °C) and monitor the reaction progress over time by taking small aliquots.

  • Sample Preparation for GC Analysis: Quench the reaction in the aliquot by passing it through a small plug of a basic solid (e.g., sodium bicarbonate) to neutralize the acid catalyst. Dilute the sample with the solvent and add a known amount of the internal standard.

  • GC Analysis: Inject the prepared sample into the GC-FID. The GC oven temperature program should be optimized to achieve baseline separation of all isomers.

  • Equilibrium Determination: Continue monitoring the reaction until the relative concentrations of the isomers remain constant over several time points, indicating that equilibrium has been reached.

  • Quantification: Identify each isomer peak by its retention time (previously determined with standards if available). Calculate the molar percentage of each isomer at equilibrium using the peak areas and the response factor of the internal standard.

Data Analysis:

The equilibrium constant (Keq) for the isomerization between any two isomers can be calculated from their equilibrium concentrations. The difference in Gibbs free energy (ΔG°) can then be determined using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. By comparing the ΔG° values, the relative stabilities of all isomers can be definitively ranked.

Visualizing Alkene Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts of alkene stability and the experimental workflow.

Alkene_Stability_Factors Substitution Degree of Substitution Tetra Tetrasubstituted Substitution->Tetra Tri Trisubstituted Substitution->Tri Di Disubstituted Substitution->Di Mono Monosubstituted Substitution->Mono Stereochem Stereochemistry Trans trans Stereochem->Trans Cis cis Stereochem->Cis Tetra->Tri > Tri->Di > Di->Mono > Trans->Cis > (generally)

Factors influencing the stability of alkenes.

Experimental_Workflow Start Start with this compound Reaction Acid-Catalyzed Isomerization (e.g., Amberlyst-15, 60-80°C) Start->Reaction Sampling Periodic Sampling Reaction->Sampling Quench Quench with Base Sampling->Quench GC_Analysis GC-FID Analysis (Quantify Isomer Ratios) Quench->GC_Analysis Equilibrium Equilibrium Reached? GC_Analysis->Equilibrium Equilibrium->Sampling No Analysis Calculate Keq and ΔG° Equilibrium->Analysis Yes Conclusion Determine Relative Stabilities Analysis->Conclusion

Workflow for determining alkene stability.

References

Spectroscopic comparison of 2,4-Dimethyl-1-hexene and 2,4-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, subtle shifts in molecular structure can lead to distinct spectroscopic signatures. This guide provides a detailed comparative analysis of two isomeric alkenes, 2,4-Dimethyl-1-hexene and 2,4-Dimethyl-2-hexene, focusing on their characterization through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these closely related compounds.

Molecular Structures at a Glance

A fundamental understanding of the structural differences between these two isomers is crucial for interpreting their spectroscopic data. This compound possesses a terminal double bond, while 2,4-Dimethyl-2-hexene features an internal, tetrasubstituted double bond.

Caption: Molecular structures of the two isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2,4-Dimethyl-2-hexene.

Infrared (IR) Spectroscopy
FeatureThis compound2,4-Dimethyl-2-hexene
C=C Stretch (cm⁻¹) ~1645 (medium)~1670 (weak/absent)
=C-H Stretch (cm⁻¹) ~3075 (medium)Absent
=CH₂ Bend (out-of-plane, cm⁻¹) ~890 (strong)Absent
C-H Stretch (sp³ CH, CH₂, CH₃, cm⁻¹) 2850-29602850-2960
¹H NMR Spectroscopy (Predicted, CDCl₃)
FeatureThis compound (ppm)2,4-Dimethyl-2-hexene (ppm)
=CH₂ ~4.7 (s, 2H)-
-CH(CH₃)- ~2.0 (m, 1H)~2.2 (m, 1H)
-CH₂- ~1.8 (m, 2H)~1.9 (q, 2H)
-CH(CH₃)C=C --
=C-CH₃ ~1.7 (s, 3H)~1.6 (s, 6H)
-CH(CH₃)-CH₃ ~0.9 (d, 3H)~0.9 (d, 3H)
-CH₂CH₃ ~0.85 (t, 3H)~0.9 (t, 3H)
¹³C NMR Spectroscopy (Predicted, CDCl₃)
Carbon AtomThis compound (ppm)2,4-Dimethyl-2-hexene (ppm)
C1 (=CH₂) ** ~110-
C2 (=C(CH₃)₂) **~145~125
C3 (-CH₂-) ~45~30
C4 (-CH(CH₃)-) ~35~38
C5 (-CH₂CH₃) ~30~30
C6 (-CH₂CH₃) ~12~12
C7 (C2-CH₃) ~23~20
C8 (C4-CH₃) ~20~20
Mass Spectrometry (Electron Ionization)
FeatureThis compound2,4-Dimethyl-2-hexene
Molecular Ion (M⁺, m/z) 112112
Base Peak (m/z) 5797
Key Fragment Ions (m/z) 41, 56, 70, 83, 9741, 55, 83

Analysis of Spectroscopic Differences

Infrared Spectroscopy: The most significant difference lies in the absorptions related to the double bond. This compound exhibits a characteristic C=C stretching vibration around 1645 cm⁻¹, a =C-H stretch above 3000 cm⁻¹, and a strong out-of-plane bend for the terminal =CH₂ group around 890 cm⁻¹.[1][2] In contrast, the tetrasubstituted double bond in 2,4-Dimethyl-2-hexene results in a very weak or absent C=C stretching band due to the lack of a significant change in dipole moment during the vibration.[3] Furthermore, it lacks the =C-H stretching and bending absorptions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is distinguished by the presence of two vinyl protons (=CH₂) appearing as a singlet around 4.7 ppm. The spectrum of 2,4-Dimethyl-2-hexene lacks signals in this vinylic region but shows a characteristic singlet for the two equivalent methyl groups attached to the double bond at around 1.6 ppm, integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectra also show clear differences. This compound displays two signals in the alkene region, one for the terminal =CH₂ carbon (C1) at approximately 110 ppm and another for the quaternary C2 carbon at around 145 ppm. 2,4-Dimethyl-2-hexene shows a single, less deshielded signal for the two equivalent sp² carbons of the internal double bond at approximately 125 ppm.

Mass Spectrometry: Both isomers have the same molecular weight and thus the same molecular ion peak at m/z 112. However, their fragmentation patterns differ due to the location of the double bond, which influences the stability of the resulting carbocation fragments.

The fragmentation of this compound is proposed to be initiated by allylic cleavage, leading to the formation of stable carbocations.

G M+ [C₈H₁₆]⁺˙ m/z = 112 frag1 [C₄H₉]⁺ m/z = 57 (Base Peak) M+->frag1 - C₄H₇˙ frag2 [C₅H₉]⁺ m/z = 69 M+->frag2 - C₃H₇˙ frag3 [C₆H₁₁]⁺ m/z = 83 M+->frag3 - C₂H₅˙ frag4 [C₇H₁₃]⁺ m/z = 97 M+->frag4 - CH₃˙

Caption: Proposed fragmentation of this compound.

For 2,4-Dimethyl-2-hexene, the fragmentation is likely dominated by cleavage adjacent to the double bond, leading to the formation of a stable tertiary carbocation.

G M+ [C₈H₁₆]⁺˙ m/z = 112 frag1 [C₇H₁₃]⁺ m/z = 97 (Base Peak) M+->frag1 - CH₃˙ frag2 [C₆H₁₁]⁺ m/z = 83 M+->frag2 - C₂H₅˙ frag3 [C₄H₇]⁺ m/z = 55 M+->frag3 - C₄H₉˙ frag4 [C₃H₅]⁺ m/z = 41 M+->frag4 - C₅H₁₁˙

Caption: Proposed fragmentation of 2,4-Dimethyl-2-hexene.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Approximately 5-10 mg of the alkene sample is accurately weighed and placed into a clean, dry NMR tube.

  • About 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) is added to the NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity.

  • For ¹H NMR, standard acquisition parameters are used, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is acquired. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

References

Reactivity of 2,4-Dimethyl-1-hexene Compared to Linear Hexenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2,4-Dimethyl-1-hexene, a branched alkene, with its linear isomers (1-hexene, 2-hexene, and 3-hexene). The comparison focuses on three fundamental classes of alkene reactions: hydrogenation, hydrohalogenation, and oxidation. The analysis is grounded in established principles of organic chemistry, supported by generalized experimental protocols and mechanistic diagrams to illustrate the underlying factors governing reactivity.

Overview of Alkene Reactivity

The reactivity of alkenes is primarily dictated by the presence of the carbon-carbon double bond (C=C), which serves as a region of high electron density, making it susceptible to attack by electrophiles. The specific structure of the alkene, including the degree of substitution at the double bond and the presence of steric hindrance, significantly influences the rate and outcome of its reactions.

  • This compound: A monosubstituted terminal alkene with significant steric bulk around the double bond due to the adjacent quaternary carbon.

  • Linear Hexenes:

    • 1-Hexene: A monosubstituted terminal alkene.

    • 2-Hexene: A disubstituted internal alkene, existing as cis and trans isomers.

    • 3-Hexene: A disubstituted internal alkene, existing as cis and trans isomers.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and major products for the reactions of this compound and linear hexenes. The reactivity is ranked based on established electronic and steric effects.

AlkeneReaction TypeRelative Rate of ReactionMajor Product(s)Key Influencing Factors
This compound HydrogenationSlowest2,4-DimethylhexaneSteric hindrance from the t-butyl-like group near the double bond.
Hydrohalogenation (HBr)Fastest2-Bromo-2,4-dimethylhexaneFormation of the most stable tertiary carbocation intermediate (Markovnikov's rule).
Oxidative Cleavage (O₃, then (CH₃)₂S)Moderate2,4-Dimethylpentan-2-one and FormaldehydeCleavage of the C=C bond.
1-Hexene HydrogenationFastn-HexaneLess steric hindrance than this compound.
Hydrohalogenation (HBr)Fast2-BromohexaneFormation of the more stable secondary carbocation intermediate (Markovnikov's rule).
Oxidative Cleavage (O₃, then (CH₃)₂S)FastPentanal and FormaldehydeCleavage of the C=C bond.
2-Hexene (cis/trans) HydrogenationModeraten-HexaneMore sterically hindered than 1-hexene but less than this compound.
Hydrohalogenation (HBr)Slow2-Bromohexane and 3-BromohexaneFormation of secondary carbocation intermediates.
Oxidative Cleavage (O₃, then (CH₃)₂S)ModerateButanal and AcetaldehydeCleavage of the C=C bond.
3-Hexene (cis/trans) HydrogenationModeraten-HexaneSimilar steric hindrance to 2-hexene.
Hydrohalogenation (HBr)Slow3-BromohexaneFormation of a secondary carbocation intermediate.
Oxidative Cleavage (O₃, then (CH₃)₂S)ModeratePropanalCleavage of the C=C bond.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the generalized mechanisms for hydrogenation, hydrohalogenation, and ozonolysis, which are central to understanding the reactivity differences.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The reaction rate is sensitive to steric hindrance around the C=C bond.

Hydrogenation_Workflow cluster_start Reactants cluster_process Process cluster_end Product Alkene Alkene (e.g., this compound) Adsorption Adsorption onto Catalyst Surface Alkene->Adsorption Step 1 H2 H₂ Gas H2->Adsorption Catalyst Metal Catalyst (e.g., Pd/C) H_Addition Syn-Addition of H atoms Adsorption->H_Addition Step 2 Alkane Alkane (e.g., 2,4-Dimethylhexane) H_Addition->Alkane Step 3

Caption: Catalytic hydrogenation workflow.

Electrophilic Addition: Hydrohalogenation

Hydrohalogenation proceeds via an electrophilic attack on the alkene by a hydrogen halide. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[1][2][3]

Hydrohalogenation_Mechanism cluster_stability Carbocation Stability Reactants Alkene + H-Br Transition1 Transition State 1 Reactants->Transition1 Protonation of Alkene (Rate-determining step) Carbocation Carbocation Intermediate + Br⁻ Transition1->Carbocation Transition2 Transition State 2 Carbocation->Transition2 Nucleophilic Attack by Br⁻ Product Alkyl Halide Transition2->Product label_stability Tertiary > Secondary > Primary

Caption: Hydrohalogenation mechanism and carbocation stability.

Oxidative Cleavage: Ozonolysis

Ozonolysis cleaves the double bond of an alkene, replacing it with two carbonyl groups. The initial reaction with ozone forms a molozonide, which rearranges to an ozonide. A reductive workup then yields aldehydes or ketones.[4][5]

Ozonolysis_Workflow Alkene Alkene Step1 1. O₃, -78°C Alkene->Step1 Ozonide Ozonide Intermediate Step1->Ozonide Step2 2. (CH₃)₂S (Reductive Workup) Ozonide->Step2 Products Ketones and/or Aldehydes Step2->Products

References

Navigating the Maze of C8 Alkene Isomers: A GC Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and separation of C8 alkene isomers is a frequent analytical challenge. These isomers, with the same molecular formula (C8H16) but different structural arrangements, often exhibit similar physicochemical properties, making their separation by gas chromatography (GC) a complex task. The elution order and retention time are highly dependent on the isomer's structure and the chromatographic conditions employed. This guide provides a comparative overview of the GC retention behavior of C8 alkene isomers, supported by experimental data and detailed methodologies, to aid in their analysis.

The separation of C8 alkene isomers is influenced by several key structural factors, including the degree of branching in the carbon chain, the position of the double bond, and the geometric configuration (cis/trans) of the molecule. Generally, on non-polar stationary phases, the elution order is primarily determined by the boiling point of the isomers, with more volatile, lower-boiling point isomers eluting first. Increased branching tends to lower the boiling point and thus decrease the retention time.

Comparative Retention Data

The following table summarizes the Kováts retention indices for a selection of acyclic C8 alkene isomers on two different stationary phases: a non-polar polydimethylsiloxane (PDMS) phase and a squalane phase. The Kováts retention index is a standardized measure that helps in comparing retention times across different GC systems and conditions. The data is compiled from a comprehensive study by Soják et al. (2004), which systematically measured the retention indices of 93 acyclic octenes.[1]

Isomer NameStationary PhaseKováts Retention Index (I)
Linear Octenes
1-OctenePDMS790
Squalane788
(E)-2-OctenePDMS806
Squalane805
(Z)-2-OctenePDMS811
Squalane810
(E)-3-OctenePDMS813
Squalane812
(Z)-3-OctenePDMS816
Squalane815
(E)-4-OctenePDMS815
Squalane814
(Z)-4-OctenePDMS817
Squalane816
Branched Octenes
2-Methyl-1-heptenePDMS775
Squalane773
3-Methyl-1-heptenePDMS788
Squalane786
2,3-Dimethyl-1-hexenePDMS785
Squalane782
2,4-Dimethyl-1-hexenePDMS769
Squalane766
2,5-Dimethyl-1-hexenePDMS763
Squalane760
3,3-Dimethyl-1-hexenePDMS794
Squalane790
2,3,3-Trimethyl-1-pentenePDMS800
Squalane795
2,4,4-Trimethyl-1-pentenePDMS771
Squalane767

Note: This table presents a selection of the 93 acyclic octene isomers analyzed in the primary reference. The Kováts retention indices are temperature-programmed values.

Experimental Protocols

The following is a representative experimental protocol for the analysis of C8 alkene isomers by gas chromatography-mass spectrometry (GC-MS), based on the methodologies described for the separation of acyclic octenes.[1]

1. Instrumentation:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 100% polydimethylsiloxane stationary phase, is commonly used. Typical dimensions are 50-100 m in length, 0.25 mm internal diameter, and a film thickness of 0.5 µm. For comparison with different selectivities, a squalane capillary column can also be used.

  • Carrier Gas: Hydrogen or Helium, at a constant flow rate or constant pressure.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: Increase at 1 °C/min to 60 °C.

    • Ramp 2: Increase at 2 °C/min to 150 °C.

  • Injection: 0.1-0.2 µL of the sample, with a split ratio of 100:1.

3. Sample Preparation:

  • Samples containing C8 alkene isomers are typically diluted in a volatile solvent such as pentane or hexane before injection.

4. Data Analysis:

  • The Kováts retention indices (I) are calculated using the retention times of n-alkanes as external standards. The formula for a temperature-programmed run is:

    I = 100n + 100(N - n) * (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))

    where:

    • t_R(x) is the retention time of the analyte.

    • t_R(n) and t_R(N) are the retention times of the n-alkanes with n and N carbon atoms that elute before and after the analyte, respectively.

Factors Influencing GC Retention of C8 Alkene Isomers

The following diagram illustrates the key molecular and experimental factors that influence the gas chromatographic retention time of C8 alkene isomers.

G Factors Influencing GC Retention of C8 Alkene Isomers cluster_molecular Molecular Properties cluster_experimental Experimental Conditions BoilingPoint Boiling Point MolecularShape Molecular Shape (Branching) RetentionTime GC Retention Time BoilingPoint->RetentionTime Lower BP, Shorter RT DoubleBondPosition Double Bond Position MolecularShape->RetentionTime More Branched, Shorter RT CisTransIsomerism Cis/Trans Isomerism DoubleBondPosition->RetentionTime Internal vs. Terminal CisTransIsomerism->RetentionTime Z-isomers often have slightly longer RT StationaryPhase Stationary Phase (e.g., PDMS, Squalane) ColumnDimensions Column Dimensions (Length, Diameter, Film Thickness) StationaryPhase->RetentionTime Polarity affects selectivity TemperatureProgram Temperature Program ColumnDimensions->RetentionTime Longer column, Longer RT CarrierGasFlow Carrier Gas Flow Rate TemperatureProgram->RetentionTime Higher temp, Shorter RT CarrierGasFlow->RetentionTime Higher flow, Shorter RT

Caption: Factors influencing the GC retention time of C8 alkene isomers.

References

A Comparative Guide to the ¹H NMR Spectra of Dimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical analysis and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed comparison of the ¹H NMR spectra of various dimethylhexene isomers, offering a valuable resource for distinguishing between these closely related compounds. The presented data, sourced from publicly available spectral databases, is supplemented by a standardized experimental protocol for ¹H NMR analysis.

¹H NMR Data of Dimethylhexene Isomers

The following table summarizes the key ¹H NMR spectral data for several dimethylhexene isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity describes the splitting pattern of a signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constant (J) is given in Hertz (Hz). Integration values represent the relative number of protons corresponding to each signal.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2,3-Dimethyl-1-hexene =CH₂4.72m2H
C(CH₃)CH ~2.0m1H
=C-CH₃ 1.71s3H
-CH(CH₃ )-0.98d3H
-CH₂-CH₂-CH₃1.1-1.4m4H
-CH₂-CH₃0.88t3H
2,4-Dimethyl-1-hexene [1]=CH₂4.725, 4.647[1]m2H
-CH ₂-2.026, 1.790[1]mJ = 13.6, 6.2, 8.3[1]2H
=C-CH₃ 1.683[1]s3H
-CH(CH₃)-1.526[1]m1H
-CH(CH₃ )-0.833[1]d3H
-CH₂-CH₃ 0.885[1]t3H
2,5-Dimethyl-1-hexene [2]=CH₂4.67[2]s2H
-CH ₂-2.006[2]t2H
=C-CH₃ 1.715[2]s3H
-CH(CH₃)₂1.536[2]m1H
-CH₂-CH ₂-1.317[2]q2H
-CH(CH₃ )₂0.894[2]d6H
3,3-Dimethyl-1-hexene =CH-5.65m1H
=CH₂4.90m2H
-C(CH₃)₂-CH ₂-1.25t2H
-C(CH₃ )₂-1.00s6H
-CH₂-CH ₂-1.25m2H
-CH₂-CH₃ 0.85t3H
3,4-Dimethyl-1-hexene [3]=CH-5.60m1H
=CH₂4.95m2H
-CH(CH₃)-~2.0m1H
-CH(CH₃)-~1.5m1H
-CH(CH₃ )-~0.9d3H
-C(CH₃)CH ₂-~1.3m2H
-CH₂CH₃ ~0.85t3H
CH₃ -CH-~0.85d3H
4,4-Dimethyl-1-hexene [4]=CH-5.75m1H
=CH₂4.95m2H
-CH ₂-C=2.00d2H
-C(CH₃ )₂-0.85s6H
-C(CH₃)₂CH ₂-1.30q2H
-CH₂CH₃ 0.85t3H
2,5-Dimethyl-2-hexene [5]=CH-5.10t1H
-CH ₂-1.95d2H
=C(CH₃ )-1.70s3H
=C(CH₃ )-1.60s3H
-CH(CH₃)₂1.55m1H
-CH(CH₃ )₂0.85d6H
3,4-Dimethyl-2-hexene (E/Z mixture) =CH-~5.2m1H
-CH(CH₃)-~2.2m1H
-CH(CH₃)-~1.8m1H
=C-CH₃~1.6d3H
-CH(CH₃ )-~0.9d3H
-CH₂-CH₃~0.9t3H
-CH(CH₃ )-~0.9d3H

Note: The data presented is compiled from various sources and may have been recorded under different experimental conditions. For definitive structural confirmation, it is recommended to acquire and interpret the spectrum of a pure sample under controlled conditions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized procedure for acquiring a high-quality ¹H NMR spectrum of a dimethylhexene isomer.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dimethylhexene isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6] Chloroform-d is a common choice for non-polar analytes.

  • Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.[7]

  • Tune and match the probe for the ¹H nucleus to maximize signal-to-noise.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 30-45° pulse is often used for routine spectra to allow for faster repetition rates.[8]

    • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.[7]

    • Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for ¹H NMR.[8]

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 12-15 ppm is usually sufficient for ¹H NMR of organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Spectral Comparison of Isomers

The following diagram illustrates the logical workflow for comparing the ¹H NMR spectra of dimethylhexene isomers to distinguish between them.

G Workflow for Isomer Differentiation using ¹H NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Comparison IsomerA Isomer A NMR_Tube Prepare NMR Samples IsomerA->NMR_Tube IsomerB Isomer B IsomerB->NMR_Tube IsomerC ... IsomerC->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec ¹H NMR Spectrometer NMR_Tube->NMR_Spec Acquire Acquire FID NMR_Spec->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Reference Reference Spectrum (e.g., TMS) Process->Reference Analyze Analyze Spectra for: - Chemical Shift (δ) - Multiplicity (Splitting) - Coupling Constant (J) - Integration Reference->Analyze Compare Compare Key Differentiating Features Analyze->Compare Identify Identify Isomers Compare->Identify

References

Fragmentation Pattern Analysis of 2,4-Dimethyl-1-hexene in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethyl-1-hexene. A comparative analysis with its structural isomer, 3,4-Dimethyl-2-hexene, and its saturated analog, 2,4-Dimethylhexane, is presented to aid in the structural elucidation and differentiation of these compounds. This document includes quantitative mass spectral data, detailed experimental protocols, and a proposed fragmentation pathway for this compound.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of an organic compound provides a unique fingerprint based on its structure. In the case of isomeric and structurally related compounds, subtle differences in fragmentation patterns can be critical for accurate identification. This section compares the key fragment ions of this compound with those of 3,4-Dimethyl-2-hexene and 2,4-Dimethylhexane.

Upon electron ionization, alkenes typically lose an electron from the pi bond to form a molecular ion.[1] The subsequent fragmentation is often dominated by cleavage at the allylic position, as this results in a resonance-stabilized carbocation.[1][2] For branched alkanes, fragmentation tends to occur at the branching points to form the most stable carbocations.[2][3]

Table 1: Comparison of Prominent Fragment Ions in EI-MS

m/zThis compound (Relative Intensity %)3,4-Dimethyl-2-hexene (Relative Intensity %)[4]2,4-Dimethylhexane (Relative Intensity %)Proposed Fragment Ion/Loss
4110010050[C₃H₅]⁺ (Allyl cation)
4360-100[C₃H₇]⁺ (Isopropyl cation)
55558530[C₄H₇]⁺
5695-5[C₄H₈]⁺ (McLafferty Rearrangement Product)
5730-85[C₄H₉]⁺ (tert-Butyl cation)
7035-10[C₅H₁₀]⁺
83104015[C₆H₁₁]⁺ (Loss of C₂H₅)
975155[C₇H₁₃]⁺ (Loss of CH₃)
1121525<1[C₈H₁₆]⁺• (Molecular Ion)

Data for this compound and 2,4-Dimethylhexane is interpreted from the NIST Mass Spectrometry Data Center.[5][6][7] Relative intensities are approximate and may vary with instrumentation.

Fragmentation Pathway of this compound

The fragmentation of this compound is characterized by several key pathways, including allylic cleavage and a prominent McLafferty rearrangement, which are common for alkenes.[1][8]

  • Molecular Ion Formation : The process begins with the ionization of the molecule, resulting in the molecular ion [C₈H₁₆]⁺• at m/z 112.[4]

  • McLafferty Rearrangement : The presence of a gamma-hydrogen relative to the double bond allows for a McLafferty rearrangement.[1] This involves the transfer of a hydrogen atom to the double bond through a six-membered transition state, followed by the cleavage of the bond between the alpha and beta carbons. This pathway for this compound results in the expulsion of a neutral butene molecule and the formation of a radical cation at m/z 56, which is a base peak in its spectrum.

  • Allylic Cleavage : Cleavage of the C-C bond at the allylic position (C3-C4) is highly favored due to the formation of a resonance-stabilized allylic carbocation.[1][2] This cleavage results in the loss of a propyl radical to form a fragment at m/z 69 (not a major peak) or, more significantly, leads to pathways that form the base peak at m/z 41 ([C₃H₅]⁺).

  • Other Fragmentation Pathways : The formation of other significant ions, such as m/z 55 ([C₄H₇]⁺) and m/z 43 ([C₃H₇]⁺), occurs through various cleavage and rearrangement processes characteristic of branched hydrocarbons.

Below is a diagram illustrating the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway cluster_mclafferty McLafferty Rearrangement cluster_allylic Allylic Cleavage & Rearrangement cluster_other Other Cleavages M This compound [C₈H₁₆]⁺• m/z = 112 mclafferty_ion [C₄H₈]⁺• m/z = 56 M->mclafferty_ion - C₄H₈ allylic_ion [C₃H₅]⁺ m/z = 41 M->allylic_ion - C₅H₁₁• frag_55 [C₄H₇]⁺ m/z = 55 M->frag_55 - C₄H₉• frag_43 [C₃H₇]⁺ m/z = 43 M->frag_43 - C₅H₉•

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Electron Ionization (EI) source.

Materials:

  • Sample of this compound (minimum 98% purity).[9]

  • High-purity solvent (e.g., n-hexane or petroleum ether) for dilution.[10]

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 µL in 1 mL of n-hexane).

  • GC Conditions:

    • Injection Port Temperature: 250-300°C.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at an initial temperature (e.g., 60°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C), holding for a few minutes.[10] This program should be optimized to ensure good separation from any impurities.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.[10]

    • Ion Source Temperature: 200-230°C.[10]

    • Interface Temperature: 250°C.[10]

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the GC peak corresponding to this compound.

    • Identify the molecular ion and major fragment ions.

    • Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.[10]

This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization mass spectrometry. The comparative data and fragmentation pathway analysis are valuable tools for researchers in the identification and characterization of this and related compounds.

References

Inter-laboratory Validation of 2,4-Dimethyl-1-hexene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of volatile organic compounds is crucial for quality control, impurity profiling, and ensuring product safety. This guide provides a framework for the inter-laboratory validation of analytical methods for 2,4-Dimethyl-1-hexene, a volatile hydrocarbon. It compares the two most common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on standard validation parameters that would be assessed in a collaborative study.

Overview of Analytical Techniques

The selection of an analytical method for quantifying this compound depends on the specific requirements of the analysis, including the need for identification, desired sensitivity, and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantification of volatile hydrocarbons. GC-FID is known for its high precision and a wide linear dynamic range.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is considered the gold standard for the definitive identification of volatile compounds and can also be used for highly sensitive quantification, especially when operating in Selected Ion Monitoring (SIM) mode.[1][3][4]

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound and its isomers. These values are based on validation studies of similar volatile hydrocarbons and represent expected performance benchmarks in an inter-laboratory study.

Table 1: Comparison of GC-FID and GC-MS (Full Scan) for this compound Analysis

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)
Principle Separation by GC, detection by flame ionization.[5]Separation by GC, detection by mass spectrometry.[5]Separation by GC, targeted detection of specific ions.[1]
Selectivity Moderate to HighVery HighHighest
Sensitivity Moderate (µg/L to mg/L)[5]High (ng/L to µg/L)[5]Very High (pg/L to ng/L)
Linearity (R²) > 0.99[2]> 0.99> 0.99
Precision (RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 90-110%90-110%95-105%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL~0.03 µg/mL

Table 2: Inter-laboratory Study Results for the Quantification of this compound (Hypothetical Data)

LaboratoryMethodSample A Conc. (µg/mL)RSDr (%)RSDR (%)Recovery (%)
Lab 1 GC-FID10.22.14.598
Lab 2 GC-FID9.82.54.5101
Lab 3 GC-MS10.11.83.999
Lab 4 GC-MS10.32.03.9102
Lab 5 GC-FID9.92.34.599
Lab 6 GC-MS10.01.93.9100

RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data in an inter-laboratory validation study. The following is a generalized protocol for the analysis of this compound using GC-MS.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as hexane or methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

    • For samples, dissolve a known amount in the chosen solvent. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples to improve accuracy and precision.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.[1]

      • Inlet: Use a split/splitless injector at 250°C. A split ratio of 50:1 is common for routine analysis.[1]

      • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[1]

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 150°C.

        • Hold: 5 minutes at 150°C.[1]

    • Mass Spectrometer (MS):

      • Transfer Line Temperature: 280°C.[1]

      • Ion Source Temperature: 230°C.[1]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Scan Mode: For quantitative analysis, the mass spectrometer can be operated in either full scan mode (e.g., m/z 35-150) or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions of this compound (e.g., m/z 41, 56, 70, 112).[1]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

InterLab_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Study Objectives (e.g., precision, accuracy) B Select Analytical Methods (GC-FID, GC-MS) A->B C Develop Standardized Protocol B->C D Recruit Participating Laboratories C->D E Prepare & Distribute Homogeneous Samples D->E F Laboratories Perform Analysis (following protocol) E->F G Data Submission to Coordinating Body F->G H Statistical Analysis of Data (ISO 5725) G->H I Calculate Repeatability (RSDr) & Reproducibility (RSDR) H->I J Publish Final Report with Performance Characteristics I->J

Caption: Workflow of an inter-laboratory validation study.

GCMS_Analysis_Workflow A Sample Preparation (Dissolution, Internal Standard) B GC Injection A->B C Chromatographic Separation (Capillary Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Processing (Chromatogram & Mass Spectrum) F->G H Quantification (Calibration Curve) G->H

Caption: Experimental workflow for GC-MS analysis.

References

Comparative study of catalysts for branched alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Branched Alkene Synthesis

The selective synthesis of branched alkenes is a critical endeavor in organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and advanced materials. The regioselectivity of alkene functionalization, which dictates the formation of a branched versus a linear product, is a significant challenge. This guide provides a comparative overview of three prominent catalytic systems that offer high selectivity for branched products: Rhodium-catalyzed hydroformylation, Palladium-catalyzed decarboxylative Heck coupling, and Nickel-catalyzed hydroalkylation.

Overview of Catalytic Systems

The choice of catalyst and ligand is paramount in directing the regiochemical outcome of alkene functionalization. Modern catalysis has moved beyond classical systems that often favor linear products due to steric accessibility, developing sophisticated catalysts that exploit electronic effects, ligand steric bulk, and novel mechanistic pathways to favor the formation of more substituted, branched isomers. This guide examines three such systems, each employing a different transition metal and reaction type to achieve branched-selectivity.

Performance Comparison

The following table summarizes the performance of three distinct catalysts for the synthesis of branched alkenes, using representative substrates to allow for a standardized comparison.

Catalyst SystemReaction TypeSubstrate ExampleYield (%)Branch:Linear (b:l) RatioCatalyst Loading (mol%)Conditions
Rh/BOBPHOS Hydroformylation1-Octene>95 (conv.)29:10.5100 °C, 60 psi (CO/H₂ = 1:1), Toluene, 18 h
Pd(OAc)₂ / Ligand L1 Decarboxylative Heck Coupling2,4-Dimethoxybenzoic acid + 1-Octene8042:1Pd: 5, Ligand: 10150 °C, Ag₂CO₃ (oxidant), Piv₂O (anhydride), Dioxane, 16 h
Ni(acac)₂ HydroalkylationN-Vinylphthalimide + Ethyl diazoacetate95>99:1 (Branched only)1025 °C, (Me₂HSi)₂O (reductant), Isopropanol, 12 h

Note: Data is compiled from representative examples in the cited literature. Performance may vary with other substrates.

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for researchers trained in standard synthetic chemistry techniques.

Protocol 1: Rhodium-Catalyzed Branched-Selective Hydroformylation

This procedure describes the branched-selective hydroformylation of a terminal alkene using a Rhodium catalyst with the BOBPHOS ligand.

Materials:

  • [Rh(CO)₂acac] (0.5 mol%)

  • BOBPHOS ligand (1.5 mol%)

  • 1-Octene (1.0 equiv)

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, a glass vial is charged with [Rh(CO)₂acac] (0.5 mol%) and the BOBPHOS ligand (1.5 mol%).

  • Toluene is added to dissolve the catalyst and ligand.

  • 1-Octene (1.0 equiv) is added to the vial.

  • The vial is placed inside a high-pressure autoclave. The autoclave is sealed and removed from the glovebox.

  • The autoclave is purged three times with syngas (1:1 CO/H₂).

  • The reactor is pressurized to 60 psi with syngas.

  • The reaction mixture is stirred and heated to 100 °C for 18 hours.

  • After cooling to room temperature, the reactor is carefully depressurized in a fume hood.

  • The conversion and regioselectivity (branched-to-linear aldehyde ratio) are determined by Gas Chromatography (GC) analysis of the crude reaction mixture.

Protocol 2: Palladium-Catalyzed Branched-Selective Heck Coupling

This procedure details the ligand-controlled, branched-selective decarboxylative Heck coupling of a carboxylic acid with a terminal alkene.[1]

Materials:

  • Pd(OAc)₂ (5 mol%)

  • Phosphine-sulfonamido ligand L1 (10 mol%)

  • 2,4-Dimethoxybenzoic acid (1.0 equiv)

  • 1-Octene (2.0 equiv)

  • Ag₂CO₃ (1.5 equiv)

  • Pivalic anhydride (Piv₂O, 1.5 equiv)

  • Dioxane (solvent)

Procedure:

  • To an oven-dried reaction tube, add Pd(OAc)₂ (5 mol%), ligand L1 (10 mol%), 2,4-dimethoxybenzoic acid (1.0 equiv), and Ag₂CO₃ (1.5 equiv).

  • The tube is sealed with a septum and purged with argon.

  • Dioxane, 1-octene (2.0 equiv), and pivalic anhydride (1.5 equiv) are added via syringe.

  • The reaction mixture is stirred and heated at 150 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the branched alkene product. Yield and regioselectivity are determined by ¹H NMR spectroscopy.[1]

Protocol 3: Nickel-Catalyzed Branched Hydroalkylation

This protocol describes the branched-selective hydroalkylation of an activated alkene with a diazo compound using a simple nickel salt catalyst.[2][3]

Materials:

  • Ni(acac)₂ (10 mol%)

  • N-Vinylphthalimide (1.0 equiv)

  • Ethyl diazoacetate (1.5 equiv)

  • 1,1,3,3-Tetramethyldisiloxane [(Me₂HSi)₂O] (2.0 equiv)

  • Isopropanol (solvent)

Procedure:

  • In a glovebox, Ni(acac)₂ (10 mol%) and N-vinylphthalimide (1.0 equiv) are added to a reaction vial.

  • Isopropanol is added, followed by 1,1,3,3-tetramethyldisiloxane (2.0 equiv).

  • Ethyl diazoacetate (1.5 equiv) is added dropwise to the stirred reaction mixture.

  • The vial is sealed and stirring is continued at 25 °C for 12 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield of the branched product is determined after isolation. Regioselectivity is typically exclusive for the branched product and confirmed by ¹H NMR.[2]

Experimental Workflow and Mechanistic Considerations

The successful development and comparison of catalysts for branched alkene synthesis rely on a systematic experimental workflow. The diagram below illustrates a general procedure for screening and optimizing these catalytic reactions.

G General Workflow for Catalyst Comparison cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Workup & Analysis cluster_conclusion Data Comparison p1 Synthesize/Procure Ligand r1 Assemble Reactor (Glovebox) p1->r1 p2 Prepare Metal Precursor Solution p2->r1 p3 Purify Substrates & Solvents r2 Add Catalyst, Ligand, Substrates p3->r2 r1->r2 r3 Set Reaction Conditions (Temp, Pressure, Time) r2->r3 r4 Monitor Reaction Progress (TLC/GC) r3->r4 a1 Quench Reaction & Workup r4->a1 a2 Purify Product (Chromatography) a1->a2 a3 Characterize Product (NMR, MS) a2->a3 a4 Determine Yield & Selectivity (b:l) a3->a4 c1 Tabulate Results a4->c1 c2 Compare Catalyst Performance c1->c2

Caption: General workflow for catalyst screening and comparison.

The selectivity in these systems is governed by distinct mechanistic principles. In Rhodium-catalyzed hydroformylation , bulky phosphite ligands like BOBPHOS create a sterically crowded coordination sphere around the metal center, favoring the formation of the branched rhodium-alkyl intermediate. For the Palladium-catalyzed Heck reaction , the bulky phosphine-sulfonamido ligand L1 is believed to favor a 1,2-migratory insertion pathway, which ultimately leads to the 1,1-disubstituted branched olefin.[1] In contrast, the Nickel-catalyzed hydroalkylation often proceeds through a nickel-hydride intermediate, where the regioselectivity of the hydrometallation step determines the final product structure.[2][4]

Conclusion

The synthesis of branched alkenes can be achieved with high selectivity using a variety of transition metal catalysts.

  • Rhodium/BOBPHOS systems are highly effective for producing branched aldehydes via hydroformylation, offering excellent conversion and good regioselectivity under relatively mild pressures.

  • Palladium/L1 systems provide an outstanding method for decarboxylative Heck couplings, achieving some of the highest branched-to-linear ratios reported, albeit at higher temperatures.[1]

  • Nickel-catalyzed hydroalkylation offers a simple and efficient route using readily available nickel salts, demonstrating excellent regioselectivity for the hydroalkylation of activated alkenes.[2]

The choice of catalyst will depend on the desired functional group, substrate scope, and reaction conditions. The data and protocols presented here serve as a valuable resource for researchers in selecting and implementing the most suitable catalytic system for their synthetic targets.

References

A Comparative Guide to the Synthesis of 2,4-Dimethyl-1-hexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical synthesis, the efficient and selective production of branched alkenes such as 2,4-dimethyl-1-hexene is of significant interest for applications in pharmaceutical development and materials science. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering detailed experimental protocols, quantitative performance data, and mechanistic insights to inform your selection of the most suitable route.

Executive Summary of Synthesis Methods

Three primary strategies for the synthesis of this compound are evaluated: the Wittig reaction, a Grignard reaction followed by dehydration, and the acid-catalyzed dimerization of isobutene. Each method presents distinct advantages and challenges in terms of yield, selectivity, and operational complexity.

MethodStarting MaterialsKey IntermediatesTypical YieldSelectivity for this compoundKey AdvantagesKey Disadvantages
Wittig Reaction 2-Methylpentanal, Methyltriphenylphosphonium bromidePhosphorus ylideGood to ExcellentHighHigh regioselectivity for the terminal alkene.Stoichiometric use of phosphonium salt and strong base; formation of triphenylphosphine oxide byproduct can complicate purification.
Grignard Reaction & Dehydration Acetone, sec-Butylmagnesium bromide2,4-Dimethyl-2-hexanolGoodModerate to GoodReadily available starting materials.Two-step process; dehydration step can lead to a mixture of alkene isomers, requiring careful control of reaction conditions for selectivity.
Isobutene Dimerization IsobuteneCarbocation intermediatesVariableLow to ModerateUtilizes a simple and abundant C4 feedstock.Produces a complex mixture of C8 isomers, with 2,4,4-trimethylpentenes often being the major products; low selectivity for this compound.

Detailed Experimental Protocols and Data

Wittig Reaction

The Wittig reaction provides a highly regioselective route to terminal alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of this compound, 2-methylpentanal is reacted with methylenetriphenylphosphorane.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise. The resulting deep red solution of the ylide is stirred at this temperature for 1 hour.

  • Reaction with Aldehyde: A solution of 2-methylpentanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

Expected Performance:

Wittig_Reaction reagents Methyltriphenylphosphonium bromide + n-BuLi ylide Methylenetriphenyl- phosphorane (Ylide) reagents->ylide Deprotonation intermediate Oxaphosphetane intermediate ylide->intermediate [2+2] Cycloaddition aldehyde 2-Methylpentanal aldehyde->intermediate product This compound intermediate->product Retro-[2+2] Cycloaddition byproduct Triphenylphosphine oxide intermediate->byproduct

Fig. 1: Wittig reaction pathway for this compound synthesis.
Grignard Reaction Followed by Dehydration

This two-step approach involves the formation of a tertiary alcohol, 2,4-dimethyl-2-hexanol, via a Grignard reaction, followed by acid-catalyzed dehydration to yield the alkene.

Experimental Protocol:

  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromobutane (sec-butyl bromide, 1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. Once the Grignard reagent formation is complete, the solution is cooled to 0 °C, and acetone (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 2,4-dimethyl-2-hexanol.

  • Dehydration: The crude 2,4-dimethyl-2-hexanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated, and the resulting alkenes are distilled off as they are formed. The distillate is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and purified by fractional distillation.

Expected Performance:

The Grignard reaction step typically proceeds with good yields (70-90%). The dehydration of tertiary alcohols is also generally efficient.[5] However, the dehydration of 2,4-dimethyl-2-hexanol can lead to a mixture of isomers, including this compound, 2,4-dimethyl-2-hexene, and potentially rearranged products. The selectivity towards the desired terminal alkene is influenced by the choice of dehydrating agent and reaction conditions. Milder conditions and the use of bulky bases can favor the formation of the less substituted alkene (Hofmann elimination), but this is not guaranteed in an acid-catalyzed E1 mechanism.

Grignard_Dehydration reagents Acetone + sec-Butylmagnesium bromide alcohol 2,4-Dimethyl-2-hexanol reagents->alcohol Grignard Addition product1 This compound (desired) alcohol->product1 Dehydration (H+) product2 2,4-Dimethyl-2-hexene (isomer) alcohol->product2 Dehydration (H+)

Fig. 2: Grignard reaction and dehydration pathway.
Acid-Catalyzed Dimerization of Isobutene

The dimerization of isobutene in the presence of an acid catalyst is an industrially relevant process, though typically aimed at producing isooctane precursors. This method can produce a range of C8 isomers, including dimethylhexenes.

Experimental Protocol:

A stream of isobutene is passed through a heated reactor containing a solid acid catalyst, such as a sulfonated ion-exchange resin (e.g., Amberlyst-15) or a zeolite. The reaction temperature and pressure are critical parameters that influence the product distribution. The resulting oligomer mixture is then fractionally distilled to separate the different C8 isomers.

Expected Performance:

The conversion of isobutene can be high, but the selectivity towards this compound is generally low. The major products are typically 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The formation of various dimethylhexene isomers, including this compound, occurs as minor products. A recent study on isobutene dimerization in the presence of H₂S reported the formation of 2,5-dimethylhexenes, highlighting the complexity and potential for catalyst-dependent product distributions.[6][7][8]

Dimerization_Pathway cluster_main Isobutene Dimerization cluster_products Product Mixture isobutene Isobutene carbocation1 tert-Butyl cation isobutene->carbocation1 Protonation (H+) carbocation2 C8 Carbocation intermediate carbocation1->carbocation2 + Isobutene product_major1 2,4,4-Trimethyl-1-pentene carbocation2->product_major1 - H+ product_major2 2,4,4-Trimethyl-2-pentene carbocation2->product_major2 - H+ product_minor Dimethylhexene Isomers (including this compound) carbocation2->product_minor - H+ (minor pathways)

Fig. 3: Simplified reaction pathway for isobutene dimerization.

Conclusion

For the selective laboratory-scale synthesis of this compound, the Wittig reaction stands out as the most promising method due to its high regioselectivity for the formation of the terminal double bond. While the Grignard reaction followed by dehydration offers a viable alternative using common laboratory reagents, careful optimization of the dehydration step is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. The acid-catalyzed dimerization of isobutene , while economically attractive from an industrial perspective due to the low cost of the starting material, is not a suitable method for the selective synthesis of this compound in a research setting due to the formation of a complex mixture of isomers.

Researchers and drug development professionals should consider the desired purity, scale of synthesis, and available resources when selecting the most appropriate method for their specific application.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Alkene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alkenes is critical across various fields, from industrial quality control to pharmaceutical development. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques capable of separating and quantifying these unsaturated hydrocarbons. The choice between them, however, depends on the specific alkene, the sample matrix, and the analytical objectives. This guide provides a comprehensive cross-validation of HPLC and GC methods for alkene analysis, supported by experimental data and detailed protocols to aid in method selection and validation.

Data Presentation: A Comparative Summary

The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. Below is a summary of typical performance characteristics for HPLC and GC in the context of alkene analysis. These values are representative and can vary based on the specific instrumentation, column, and analyte.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[2]
Typical Analytes Suitable for a wide range of soluble compounds, including less volatile and thermally sensitive alkenes.[1]Ideal for volatile and thermally stable alkenes.[2][3]
Linearity (r²) ≥ 0.995≥ 0.999
Limit of Detection (LOD) Generally in the low µg/mL (ppm) range.Can reach low ng/mL (ppb) range, especially with mass spectrometry (MS) detection.[3]
Limit of Quantitation (LOQ) Typically in the mid-to-high µg/mL (ppm) range.Can reach mid-to-high ng/mL (ppb) range.[4]
Precision (%RSD) Repeatability: < 2%; Intermediate Precision: < 5%Repeatability: < 2%; Intermediate Precision: < 3%[4]
Accuracy (% Recovery) 95 - 105%90 - 110%
Analysis Time Typically 10-60 minutes per sample.[1]Generally faster, with run times from a few minutes to under 30 minutes.[1]
Cost Higher initial investment and ongoing solvent costs.[1]Lower cost per analysis due to minimal solvent use.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of a model alkene using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method for Alkene Analysis

While GC is more common for volatile alkenes, HPLC can be a valuable alternative, particularly for less volatile alkenes or when GC is unavailable. Normal-phase chromatography is often employed.

1. Sample Preparation:

  • Accurately weigh and dissolve the alkene standard or sample in a suitable non-polar solvent, such as hexane or heptane, to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

2. HPLC Conditions:

  • Instrument: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: Amino-modified silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Heptane or n-Hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection:

    • UV detector at a low wavelength (e.g., 205 nm) for alkenes with sufficient chromophores.

    • RI detector for universal detection of hydrocarbons.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the alkene peak by comparing its retention time with that of a reference standard.

  • Quantify the alkene by constructing a calibration curve from the peak areas or heights of the standard solutions.[6]

Gas Chromatography (GC) Method for Alkene Analysis

GC is a highly efficient technique for separating and quantifying volatile alkenes.

1. Sample Preparation:

  • Prepare a stock solution of the alkene standard in a volatile organic solvent (e.g., hexane or pentane) at a concentration of 1 mg/mL.

  • Create a series of working standards by serial dilution to cover the desired calibration range.

  • For samples, dilute with the same solvent as the standards to a concentration within the calibration range.

2. GC-FID/MS Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Column: A mid-polarity capillary column (e.g., "624" type phase) or a non-polar column (e.g., DB-5ms). A common dimension is 30 m x 0.25 mm ID, with a 1.4 µm film thickness for better retention of volatile compounds.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[4]

  • Injection Mode: Split or splitless, depending on the sample concentration. Splitless injection is preferred for trace analysis.[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C (for FID).

  • MS Conditions (if applicable):

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[4]

3. Data Analysis:

  • Identify the alkene by its retention time and, if using MS, its mass spectrum.

  • Quantify the alkene using a calibration curve constructed from the peak areas of the standard solutions.

Mandatory Visualization

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results obtained from different techniques. The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods described.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method cluster_gc GC Method cluster_comp Cross-Validation prep_std Prepare Alkene Stock & Working Standards hplc_analysis Analyze Standards & Samples by HPLC prep_std->hplc_analysis gc_analysis Analyze Standards & Samples by GC prep_std->gc_analysis prep_sample Prepare Sample (Dilution, Extraction) prep_sample->hplc_analysis prep_sample->gc_analysis hplc_validation Validate HPLC Method (Linearity, LOD/LOQ, Precision, Accuracy) hplc_analysis->hplc_validation compare_results Compare Quantitative Results from HPLC and GC for Samples hplc_validation->compare_results gc_validation Validate GC Method (Linearity, LOD/LOQ, Precision, Accuracy) gc_analysis->gc_validation gc_validation->compare_results stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->stat_analysis conclusion Determine Method Equivalency or Bias stat_analysis->conclusion

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Interrelationship of Analytical Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose. The core validation parameters are interconnected and collectively define the reliability of the method.

G method Validated Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq precision->accuracy loq->accuracy loq->precision

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Quantitative NMR (qNMR) for 2,4-Dimethyl-1-hexene Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring the quality, efficacy, and safety of products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2,4-Dimethyl-1-hexene against the widely used alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance based on supporting data.

Principles of Analysis: qNMR vs. GC-FID

Quantitative NMR (qNMR) is a primary analytical method that enables the direct quantification of a substance without the need for an identical analyte reference standard.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of atomic nuclei contributing to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise assay can be determined.[3] Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in a single experiment.[4]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique ideal for the analysis of volatile and thermally stable compounds like this compound.[4] In GC, the components of a sample are vaporized and separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between a mobile phase (an inert carrier gas) and a stationary phase coated on the column. The FID is a mass-sensitive detector that generates a current proportional to the amount of carbon atoms entering it, making it highly sensitive for the quantification of organic compounds.[5] Quantification is typically performed using an internal or external standard calibration.[6]

Performance Comparison

The selection of an analytical technique is often dictated by the specific requirements of the assay, such as the desired accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR and GC-FID for the assay of this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[2]Separation based on volatility, detection by flame ionization.[5]
Quantification Absolute quantification against a certified internal standard.[3]Relative quantification using internal or external standard calibration.[6]
Accuracy High (typically >99%).[4]High (typically 98-102% recovery).
Precision (%RSD) High (<1%).[4]High (<2%).
Linearity (R²) Excellent (>0.999).Excellent (>0.999).
Limit of Detection (LOD) ~0.1-1 mg/mL.~1-10 ng/mL.
Limit of Quantification (LOQ) ~0.5-5 mg/mL.~5-50 ng/mL.
Sample Throughput Moderate.High, especially with an autosampler.[4]
Structural Information Yes, provides detailed structural elucidation.[1]No, identification is based on retention time.
Reference Standard Requires a certified internal standard (can be structurally different from the analyte).[7]Requires a high-purity reference standard of the analyte for accurate calibration.

Experimental Protocols

Quantitative NMR (qNMR) Assay of this compound

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using an analytical balance.

  • Accurately weigh approximately 15 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl3.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

  • Spectral Width: 16 ppm

4. Data Processing and Quantification:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the two vinylic proton signals at approximately 4.73 ppm and 4.65 ppm (each representing 1H) are suitable for quantification. For Maleic acid, the singlet at approximately 6.3 ppm (representing 2H) is used.

  • Calculate the purity of this compound using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

Gas Chromatography with Flame Ionization Detection (GC-FID) Assay of this compound

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: n-Octane

  • Solvent: Hexane (HPLC grade)

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and n-octane in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of hexane, and spike with the internal standard to a final concentration of 20 µg/mL.

3. GC-FID Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 150°C (hold for 5 minutes).

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample.

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the qNMR assay of this compound.

Method_Comparison cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_principle Direct Proportionality: Signal Area vs. Nuclei qnmr_quant Absolute Quantification qnmr_adv Provides Structural Info No Analyte Standard Needed gcfid_principle Chromatographic Separation & Flame Ionization gcfid_quant Relative Quantification gcfid_adv High Sensitivity High Throughput Analyte This compound Analyte->qnmr_principle Analyte->gcfid_principle

Caption: Comparison of qNMR and GC-FID principles for analysis.

Conclusion

Both qNMR and GC-FID are robust and reliable techniques for the assay of this compound, each offering distinct advantages. qNMR stands out as a primary method that provides absolute quantification and valuable structural information in a single measurement, making it an excellent tool for reference material characterization and in-depth analysis. On the other hand, GC-FID offers superior sensitivity and higher throughput, which is advantageous for routine quality control and the analysis of a large number of samples. The choice between these two powerful techniques will ultimately depend on the specific analytical requirements, including the need for absolute quantification, structural information, sensitivity, and sample throughput. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision based on their analytical needs.

References

Branching's Influence on Alkene Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on how the structural branching of alkenes impacts their reactivity in key organic reactions. This guide provides a comparative analysis of hydrogenation, hydrohalogenation, and oxidation reactions, supported by experimental data and detailed protocols.

The structural characteristic of branching in alkenes significantly influences their chemical reactivity. This guide delves into the effects of branching on three fundamental classes of alkene reactions: hydrogenation, hydrohalogenation, and oxidation. Understanding these effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing new chemical entities. Generally, increased branching in an alkene enhances its stability, primarily due to hyperconjugation and the greater substitution of the double bond.[1][2] This increased stability, however, often translates to decreased reactivity. Furthermore, steric hindrance from bulky alkyl groups can impede the approach of reagents to the carbon-carbon double bond.[3]

Hydrogenation: A Tale of Stability and Steric Hindrance

Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene, resulting in a saturated alkane. The reaction is typically exothermic, and the heat of hydrogenation provides a quantitative measure of the alkene's stability; more stable alkenes release less heat upon hydrogenation.[1][4]

Comparative Data: Heats of Hydrogenation

Experimental data on the heats of hydrogenation for C4 alkene isomers demonstrate that branched alkenes are generally more stable (have a lower heat of hydrogenation) than their linear counterparts. This increased stability correlates with lower reactivity towards hydrogenation.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-ButeneCH₂=CHCH₂CH₃Monosubstituted-30.0Least Stable
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted-28.3More Stable
2-Methylpropene(CH₃)₂C=CH₂Disubstituted-28.1More Stable
trans-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-27.4Most Stable

Data sourced from NIST Webbook.[5]

The data clearly shows that the branched alkene, 2-methylpropene, is more stable than the linear 1-butene. Among the disubstituted isomers, trans-2-butene is the most stable due to reduced steric strain compared to cis-2-butene. The higher stability of more substituted alkenes means that more energy is required to break their double bond, leading to a slower reaction rate for hydrogenation.[3] Steric hindrance also plays a crucial role; the bulky groups in highly branched alkenes can physically block the catalyst's surface, further slowing the reaction.[6]

Experimental Protocol: Catalytic Hydrogenation of an Alkene using Pd/C

This protocol describes the general procedure for the catalytic hydrogenation of an alkene at atmospheric pressure using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Alkene

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂) in a balloon

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas line

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • In a round-bottom flask containing a magnetic stir bar, dissolve the alkene in a suitable solvent.

  • Carefully add the Pd/C catalyst to the flask. Caution: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere if possible.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/inert gas line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Introduce a balloon filled with hydrogen gas to the flask via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent.

  • Rinse the filter cake with a small amount of the solvent.

  • The filtrate contains the alkane product, which can be purified by distillation or other appropriate methods.

Reaction Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of an alkene is a heterogeneous reaction that occurs on the surface of a metal catalyst.

Hydrogenation cluster_start Reactants cluster_catalyst Catalyst Surface cluster_product Product Alkene Alkene (R₂C=CR₂) Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Catalyst Metal Catalyst (e.g., Pd, Pt, Ni) Alkane Alkane (R₂CH-CHR₂) Adsorbed_Alkene->Alkane Stepwise H addition (syn-addition) Alkane->Catalyst Desorption

Caption: Catalytic hydrogenation of an alkene on a metal surface.

Hydrohalogenation: Carbocation Stability is Key

Hydrohalogenation is an electrophilic addition reaction where a hydrogen halide (HX) is added across the double bond of an alkene to form a haloalkane. The reactivity and regioselectivity of this reaction are governed by the stability of the carbocation intermediate formed during the reaction.

Comparative Analysis

Branched alkenes react faster in hydrohalogenation than unbranched alkenes. This is because the addition of a proton to a branched alkene leads to the formation of a more stable tertiary carbocation, whereas a linear alkene typically forms a less stable secondary or primary carbocation. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation.[7][8]

AlkeneStructureCarbocation IntermediateStabilityProduct
1-ButeneCH₂=CHCH₂CH₃Secondary (CH₃C⁺HCH₂CH₃)Less Stable2-Bromobutane
2-Methylpropene(CH₃)₂C=CH₂Tertiary ((CH₃)₃C⁺)More Stable2-Bromo-2-methylpropane

The formation of a more stable carbocation intermediate lowers the activation energy of the rate-determining step, thus increasing the reaction rate for branched alkenes.

Experimental Protocol: Hydrobromination of an Alkene

This protocol outlines the general procedure for the addition of hydrogen bromide to an alkene.

Materials:

  • Alkene

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane, pentane)

  • Reaction flask with a stir bar

  • Drying tube or inert gas inlet

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the alkene in an inert solvent in a reaction flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen bromide solution to the stirred alkene solution. If using HBr gas, bubble it through the solution.

  • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or GC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water to quench the reaction and wash away excess acid.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude haloalkane.

  • Purify the product by distillation or chromatography if necessary.

Reaction Mechanism: Electrophilic Addition of HBr

The hydrohalogenation of an alkene proceeds through a two-step mechanism involving a carbocation intermediate.

Hydrohalogenation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene Carbocation Carbocation Alkene->Carbocation Protonation of double bond HBr H-Br HBr->Carbocation Br_ion Br⁻ Haloalkane Haloalkane Carbocation->Haloalkane Nucleophilic attack by Br⁻ Br_ion->Haloalkane

Caption: Electrophilic addition of HBr to an alkene.

Oxidation: Branching Dictates the Products

The oxidation of alkenes can yield a variety of products, including diols, ketones, aldehydes, and carboxylic acids, depending on the oxidizing agent and reaction conditions. Branching significantly influences the nature of the products formed.

Comparative Analysis of Oxidation Products

1. Mild Oxidation (e.g., cold, dilute, alkaline KMnO₄): Both branched and unbranched alkenes are converted to cis-diols. The reaction proceeds through a cyclic manganate ester intermediate, resulting in syn-addition of the hydroxyl groups.[9][10]

2. Strong Oxidation (e.g., hot, acidic KMnO₄ or Ozonolysis with oxidative workup): The carbon-carbon double bond is cleaved. The nature of the products depends on the substitution pattern of the alkene.

AlkeneStructureOxidation Products (Hot, Acidic KMnO₄)
1-ButeneCH₂=CHCH₂CH₃Propanoic acid and Carbon dioxide
2-Methylpropene(CH₃)₂C=CH₂Acetone and Carbon dioxide
2-ButeneCH₃CH=CHCH₃Acetic acid (2 equivalents)
2-Methyl-2-butene(CH₃)₂C=CHCH₃Acetone and Acetic acid

As shown in the table, the branched structure of the alkene determines the ketone and/or carboxylic acid products. A carbon atom of the double bond with two alkyl groups becomes the carbonyl carbon of a ketone. A carbon with one alkyl group and one hydrogen becomes the carboxyl carbon of a carboxylic acid. A terminal =CH₂ group is oxidized to carbon dioxide.

Experimental Protocol: Oxidation of an Alkene with Potassium Permanganate (Strong Oxidation)

This protocol describes the oxidative cleavage of an alkene using hot, acidic potassium permanganate.

Materials:

  • Alkene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Water

  • Reaction flask with a reflux condenser and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium bisulfite solution (for quenching)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the alkene and water.

  • Slowly add a solution of potassium permanganate and dilute sulfuric acid to the flask.

  • Heat the mixture to reflux with stirring. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide may form.

  • Continue refluxing until the purple color no longer persists upon addition of more KMnO₄ solution, indicating the complete oxidation of the alkene.

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium bisulfite to quench any excess potassium permanganate (the brown precipitate should dissolve).

  • Transfer the mixture to a separatory funnel. If the products are water-insoluble, extract them with an appropriate organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent to obtain the crude product(s).

  • Purify the products by distillation, crystallization, or chromatography as appropriate.

Reaction Mechanism: Syn-Dihydroxylation with Cold, Dilute KMnO₄

The mild oxidation of an alkene with cold, dilute potassium permanganate proceeds through a concerted syn-addition to form a cyclic manganate ester, which is then hydrolyzed to a cis-diol.

syn_dihydroxylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkene Alkene ManganateEster Cyclic Manganate Ester Alkene->ManganateEster [3+2] Cycloaddition KMnO4 KMnO₄ KMnO4->ManganateEster Diol cis-Diol ManganateEster->Diol Hydrolysis (H₂O, OH⁻) MnO2 MnO₂ ManganateEster->MnO2

Caption: Syn-dihydroxylation of an alkene with KMnO₄.

Conclusion

The effect of branching on alkene reactivity is a multifaceted interplay of electronic and steric factors. In hydrogenation, the increased stability and steric hindrance of branched alkenes lead to lower reactivity. Conversely, in hydrohalogenation, branching accelerates the reaction by stabilizing the carbocation intermediate. For oxidation reactions, branching dictates the structure of the resulting carbonyl compounds upon cleavage of the double bond. A thorough understanding of these principles is indispensable for the strategic design and execution of chemical syntheses in research and industrial applications.

References

Safety Operating Guide

2,4-Dimethyl-1-hexene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2,4-Dimethyl-1-hexene are critical for ensuring laboratory safety and environmental protection. This substance is classified as a highly flammable liquid and presents a significant aspiration hazard, necessitating strict adherence to established protocols.[1] Disposal procedures must comply with all applicable federal, state, and local regulations for hazardous waste.[2][3]

The following guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a flame-retardant lab coat. All handling and transfers of this chemical waste should be performed in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[3][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][5]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Characterize: this compound is a non-halogenated organic solvent.[6] It is classified as an ignitable hazardous waste due to its low flash point.[2][7]

  • Segregate: Do not mix this compound with other waste streams, particularly halogenated solvents, acids, bases, or oxidizers.[5][8][9] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[7][9] Keep solid and liquid waste separate.[8]

2. Container Selection and Labeling:

  • Container: Use a clean, compatible, and non-leaking container with a secure, screw-on cap.[10][11] Plastic or glass containers are typically appropriate; the original chemical container is often a suitable choice.[2][10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[10] The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of the contents.[10] Ensure any old labels on the container are completely removed or defaced.[7][9]

3. Waste Accumulation:

  • Transfer: When adding waste to the container, use a funnel to prevent spills on the container's exterior.[11]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[2][10][11] This prevents the release of flammable vapors and reduces the risk of spills.

4. Storage:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][10]

  • Safety Precautions: The storage area must be away from heat, sparks, open flames, and other ignition sources.[3][12][13] Store in a cool, dry, and well-ventilated location, such as a flammable liquids safety cabinet.[4][5][12] Ensure the container is stored with other compatible, non-halogenated organic wastes.

5. Final Disposal:

  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2] Submit a hazardous material pickup request form as required by your institution.[10]

  • Prohibition: Never dispose of this compound by pouring it down the drain or into regular trash.[3] This is illegal and harmful to the environment.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Remove all ignition sources.[3][12] For small spills, contain and absorb the liquid using an inert absorbent material such as sand, vermiculite, or a universal binder.[3][4] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3][12] Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[9]

Quantitative Disposal Data

The following table summarizes key quantitative parameters for the safe accumulation and handling of flammable liquid waste like this compound.

ParameterValue/GuidelineSource(s)
GHS Hazard Codes H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airways[1]
Maximum Container Fill Level ≤ 90% of total capacity[11]
Maximum SAA Volume 55 gallons of hazardous waste[9]
Flash Point (1-Hexene) -26 °C (-14.8 °F)

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Pickup A Generation of This compound Waste B Characterize & Segregate Waste (Flammable, Non-Halogenated) A->B C Select & Label Approved Hazardous Waste Container B->C D Transfer Waste to Container (Use funnel, <90% full) C->D E Securely Cap Container (Keep closed when not in use) D->E F Store in Designated SAA (Flammable Cabinet) E->F G Request Waste Pickup from EHS/Safety Office F->G H EHS Collects Container for Final Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.